molecular formula C6H10N2O3 B1427005 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid CAS No. 1190392-70-1

2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid

Cat. No.: B1427005
CAS No.: 1190392-70-1
M. Wt: 158.16 g/mol
InChI Key: KKNMJKWRSCHLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-methyl-2-oxoimidazolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-7-2-3-8(6(7)11)4-5(9)10/h2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNMJKWRSCHLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Creatine Precursor Analog

2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid is a heterocyclic compound of significant interest in the fields of bio-organic chemistry and pharmaceutical development. Its structural similarity to creatine, a vital molecule for cellular energy homeostasis, positions it as a key synthetic intermediate and a subject of study in its own right. Creatine, or 2-(carbamimidoyl(methyl)amino)acetic acid, is synthesized in the body from guanidinoacetic acid (GAA) and S-adenosylmethionine.[1][2] The core structure of this compound, featuring a cyclic urea (imidazolidinone) backbone, makes it a valuable building block for designing analogs and derivatives with potential therapeutic applications.

This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound. We will delve into the mechanistic underpinnings of these routes, present detailed experimental protocols, and offer field-proven insights to guide researchers in its successful preparation.

Retrosynthetic Analysis and Core Synthetic Strategies

A logical deconstruction of the target molecule reveals two primary bond disconnections that form the basis of the most viable synthetic approaches. The target structure consists of a 1,3-disubstituted imidazolidin-2-one ring. The key challenge lies in the regioselective introduction of the acetic acid moiety at the N-1 position.

G cluster_0 Retrosynthetic Analysis TM Target Molecule This compound A Strategy A: N-Alkylation TM->A Disconnection B Strategy B: Ring Formation TM->B Disconnection A_SM 1-Methyl-2-imidazolidinone + Acetic Acid Synthon A->A_SM B_SM Acyclic Precursors (e.g., N-methyl-N'-(carboxymethyl)ethylenediamine) B->B_SM Requires

Caption: High-level retrosynthetic strategies for the target molecule.

  • Strategy A: N-Alkylation of a Pre-formed Ring. This is the most direct and widely employed approach. It involves the alkylation of 1-methyl-2-imidazolidinone at the N-1 position using a suitable two-carbon electrophile. This strategy leverages the nucleophilicity of the secondary amine within the cyclic urea.[3][4]

  • Strategy B: Cyclization of Acyclic Precursors. This approach involves constructing the imidazolidinone ring from linear starting materials that already possess the required N-methyl and N-acetic acid substituents. While offering flexibility, this route often involves more steps and challenges in controlling cyclization regioselectivity.[5][6]

This guide will focus on Strategy A, which offers a more reliable and scalable pathway for laboratory and potential pilot-scale synthesis.

Synthetic Pathway I: N-Alkylation via Haloacetate Ester

This is the preferred and most robust method. It proceeds in two key stages: the SN2 alkylation of 1-methyl-2-imidazolidinone with an ethyl haloacetate, followed by the saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid.

G cluster_step1 Step 1: N-Alkylation (SN2) cluster_step2 Step 2: Saponification SM 1-Methyl-2-imidazolidinone Int Intermediate Ester Ethyl 2-(3-methyl-2-oxoimidazolidin-1-yl)acetate SM->Int Reacts with R1 Base (e.g., NaH) Solvent (e.g., DMF) R1->SM R2 Ethyl Bromoacetate R2->SM Prod Final Product This compound Int->Prod Hydrolysis R3 1. Base (e.g., NaOH, aq.) 2. Acid Workup (e.g., HCl) R3->Int

Caption: Workflow for the synthesis via N-alkylation of a haloacetate ester.

Mechanistic Considerations

The success of this pathway hinges on understanding the underlying mechanisms:

  • Deprotonation and Alkylation: 1-Methyl-2-imidazolidinone possesses an acidic proton on the N-1 nitrogen. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for quantitatively deprotonating this position, forming a highly nucleophilic sodium salt. This enolate-like anion then attacks the electrophilic carbon of ethyl bromoacetate in a classic SN2 reaction.[4] The choice of a polar aprotic solvent like dimethylformamide (DMF) is critical as it effectively solvates the sodium cation without interfering with the nucleophile, thereby accelerating the reaction.

  • Saponification: The subsequent hydrolysis of the ester is a base-catalyzed nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The reaction is driven to completion by the irreversible deprotonation of the intermediate carboxylic acid, forming the carboxylate salt. An acidic workup is required in the final step to protonate this salt and isolate the desired carboxylic acid product.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3-methyl-2-oxoimidazolidin-1-yl)acetate

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 1-methyl-2-imidazolidinone (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Stirring: Allow the mixture to stir at 0 °C for 1 hour after the addition is complete to ensure full deprotonation.

  • Alkylation: Add ethyl bromoacetate (1.1 equivalents) dropwise at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.[3]

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of this compound (Hydrolysis)

  • Dissolution: Dissolve the purified ester from Step 1 in a mixture of ethanol and water.

  • Hydrolysis: Add a solution of sodium hydroxide (NaOH, 2.0-3.0 equivalents) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture to 0 °C and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2.

  • Isolation: A precipitate of the product should form. If not, concentrate the mixture in vacuo to remove the ethanol and potentially induce precipitation.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from a suitable solvent like water or an ethanol/water mixture can be performed for higher purity.

Synthetic Pathway II: N-Alkylation via Haloacetonitrile

An alternative, yet equally viable, route involves alkylation with a nitrile-containing electrophile, followed by hydrolysis of the nitrile group. This method can be advantageous in certain contexts, as nitriles are sometimes less expensive or more readily available than their corresponding haloacetate esters.

Key Steps and Mechanistic Differences
  • Alkylation: The first step is analogous to Pathway I, involving the deprotonation of 1-methyl-2-imidazolidinone followed by an SN2 reaction with chloroacetonitrile to yield 2-(3-methyl-2-oxoimidazolidin-1-yl)acetonitrile.

  • Nitrile Hydrolysis: The critical difference lies in the hydrolysis step. Nitriles can be hydrolyzed to carboxylic acids under either strong acidic or basic conditions.[7] This process typically requires more forcing conditions (e.g., prolonged heating in concentrated acid or base) than ester saponification and proceeds through an amide intermediate.

Comparative Analysis of Synthetic Routes

FeaturePathway I: Haloacetate EsterPathway II: Haloacetonitrile
Starting Materials 1-Methyl-2-imidazolidinone, Ethyl Bromoacetate1-Methyl-2-imidazolidinone, Chloroacetonitrile
Number of Steps 22
Key Transformation Saponification of an esterHydrolysis of a nitrile
Typical Yields Good to Excellent (70-90% overall)Good (60-80% overall)
Reaction Conditions Alkylation at RT; Hydrolysis at reflux.Alkylation at RT; Hydrolysis often requires more vigorous conditions.
Safety/Handling Ethyl bromoacetate is a lachrymator.Chloroacetonitrile is toxic and a lachrymator.
Considerations Ester hydrolysis is generally cleaner and requires milder conditions.Nitrile hydrolysis can sometimes lead to side products if not carefully controlled.

Conclusion and Best Practices

For the synthesis of this compound, the N-alkylation of 1-methyl-2-imidazolidinone with an ethyl haloacetate followed by saponification (Pathway I) stands out as the most reliable and efficient method. Its widespread use is a testament to its high yields, clean conversions, and predictable outcomes.

Key recommendations for researchers include:

  • Anhydrous Conditions: The initial deprotonation step is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents/solvents are anhydrous.

  • Inert Atmosphere: Conduct the deprotonation and alkylation steps under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and anion intermediate.

  • Temperature Control: Careful control of temperature, especially during the addition of NaH and the electrophile, is critical for safety and to minimize side reactions.

  • Reaction Monitoring: Utilize Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of both the alkylation and hydrolysis steps to determine the optimal reaction time.

This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this important heterocyclic compound, empowering researchers in their drug discovery and development endeavors.

References

  • Bellan, J., et al. (1983). Synthesis of Imidazolidin-2-ones. Chemical Reviews, 83(5), 487-533. Available at: [Link]

  • Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and Creatinine Metabolism. Physiological Reviews, 80(3), 1107-1213. Available at: [Link]

  • Smolobochkin, A.V., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4443. Available at: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • LibreTexts Chemistry. (2023). 22.7: Alkylation of Enolate Ions. Available at: [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 154253146, 2-(3-Methyl-1,3-thiazol-2-ylidene)acetonitrile. Available at: [Link]

  • Stead, L. M., et al. (2001). Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo. American Journal of Physiology-Endocrinology and Metabolism, 281(5), E1095-E1101. Available at: [Link]

  • da Silva, A. B. F., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(5), 2930-2938. Available at: [Link]

  • Ostrovskyi, D., et al. (2018). Hydrolysis and cytotoxic properties of osmium(II)/(III)-DMSO-azole complexes. Journal of Inorganic Biochemistry, 181, 146-154. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Properties of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock upon which successful drug discovery and formulation are built. These fundamental characteristics govern a compound's behavior from synthesis and purification to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical exploration of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid, a heterocyclic compound of interest.

Our approach transcends a mere listing of data points. We will delve into the causality behind the experimental methodologies, providing field-proven insights into not only what is measured but how and why it is measured in a specific way. This document is structured to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals, ensuring a robust and reproducible characterization of this molecule.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the unambiguous starting point for all scientific investigation. The structural features of this compound—namely the presence of a carboxylic acid, a cyclic urea (imidazolidinone), and an N-methyl group—are the primary determinants of its chemical behavior and physical properties.

Table 1: Compound Identification

IdentifierValueReference
IUPAC Name This compoundN/A
CAS Number 1190392-70-1[1]
Molecular Formula C₆H₁₀N₂O₃N/A
Molecular Weight 158.16 g/mol N/A
2D Structure Chemical structure of this compoundN/A

Thermal Properties: Stability and Purity Assessment

Thermal analysis provides critical insights into the stability, purity, and physical state of a compound. For this compound, melting point and thermal decomposition are key parameters.

Melting Point Determination

The melting point is not merely a physical constant; it is a sensitive indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities tend to depress and broaden this range.

Table 2: Melting Point Data

ParameterValue
Melting Range Experimentally Determined

This protocol describes a standard and reliable method for determining the melting point range using a digital melting point apparatus.[2][3][4]

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystalline solid using a mortar and pestle.

    • Dip the open end of a glass capillary tube into the powdered sample.

    • Gently tap the sealed end of the capillary on a hard surface to pack the sample into the bottom, aiming for a sample height of 1-2 mm.[2][5]

  • Apparatus Setup:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Place a calibrated digital thermometer in the designated port.

  • Measurement:

    • Rapid Scan (Optional but Recommended): Heat the block rapidly to get an approximate melting temperature. This saves time in subsequent, more precise measurements.

    • Precise Determination: Allow the block to cool to at least 20°C below the approximate melting point.

    • Begin heating at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • The melting range is reported as T₁ - T₂.

    • Perform the determination in triplicate to ensure reproducibility.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Prep1 Dry & Powder Sample Prep2 Pack Capillary (1-2mm) Prep1->Prep2 Measure1 Insert into Apparatus Prep2->Measure1 Measure2 Heat Rapidly (Approx. MP) Measure1->Measure2 Measure3 Cool Block Measure2->Measure3 Measure4 Heat Slowly (1-2°C/min) Measure3->Measure4 Measure5 Record T1 (First Drop) Measure4->Measure5 Measure6 Record T2 (Fully Melted) Measure5->Measure6 Result1 Report Range: T1 - T2 Measure6->Result1 Result2 Assess Purity Result1->Result2

Caption: Workflow for Melting Point Determination.

Solubility Profile: Guiding Formulation and Purification

Solubility is a critical parameter that influences everything from reaction conditions to bioavailability. The structure of this compound, with its polar carboxylic acid and amide functionalities, suggests a degree of solubility in polar solvents. However, the non-polar hydrocarbon backbone will influence its solubility in non-polar organic solvents. A systematic solubility analysis is therefore essential.

Table 3: Solubility Classification

Solvent SystemClassification (Soluble/Insoluble)Rationale / Notes
Water Experimentally DeterminedThe balance between polar groups and hydrocarbon structure.
5% NaOH (aq) Experimentally DeterminedExpected to be soluble due to deprotonation of the carboxylic acid to form a polar carboxylate salt.
5% NaHCO₃ (aq) Experimentally DeterminedSolubility indicates a relatively strong acid (pKa < ~6.5).[6]
5% HCl (aq) Experimentally DeterminedThe imidazolidinone nitrogen atoms are not strongly basic; insolubility is expected.
Ethanol Experimentally DeterminedA polar protic solvent, likely to be a good solvent.
Dichloromethane Experimentally DeterminedA non-polar aprotic solvent, solubility may be limited.
Dimethyl Sulfoxide (DMSO) Experimentally DeterminedA highly polar aprotic solvent, likely to be a good solvent.

This protocol provides a standardized method to classify the solubility of the compound.[6][7][8][9]

  • Preparation: Weigh approximately 25 mg of the compound into a series of clean, labeled test tubes.

  • Solvent Addition: Add 0.75 mL of the chosen solvent to the first test tube in small portions (e.g., 3 x 0.25 mL).

  • Mixing: After each addition, shake the test tube vigorously for at least 30-60 seconds.

  • Observation: A compound is deemed "soluble" if it dissolves completely, leaving no visible solid particles.

  • Systematic Approach: Follow the logical progression outlined in the diagram below. If the compound is insoluble in water, proceed to test its solubility in acidic and basic solutions. This acid-base testing is crucial as it reveals the presence of ionizable functional groups.

SolubilityWorkflow start Start with Compound water Test in Water start->water water_sol Soluble water->water_sol Yes water_insol Insoluble water->water_insol No naoh Test in 5% NaOH water_insol->naoh naoh_sol Soluble (Acidic) naoh->naoh_sol Yes naoh_insol Insoluble naoh->naoh_insol No hcl Test in 5% HCl naoh_insol->hcl hcl_sol Soluble (Basic) hcl->hcl_sol Yes hcl_insol Insoluble (Neutral) hcl->hcl_insol No pKaWorkflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis Setup1 Calibrate pH Meter Setup2 Prepare Analyte Solution Setup1->Setup2 Setup3 Prepare Standardized Titrant Setup2->Setup3 Titr1 Add Titrant Incrementally Setup3->Titr1 Titr2 Record Volume & pH Titr1->Titr2 Analysis1 Plot pH vs. Volume Titr2->Analysis1 Analysis2 Find Equivalence Point (Veq) Analysis1->Analysis2 Analysis3 Determine pH at Veq/2 Analysis2->Analysis3 Analysis4 Result: pKa = pH at Veq/2 Analysis3->Analysis4

Caption: Workflow for pKa Determination via Potentiometric Titration.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of organic compounds. [10]For an organic acid like the title compound, a reversed-phase HPLC method with UV detection is typically employed.

This protocol outlines a robust starting point for method development.

  • System: HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). An aqueous-compatible C18 (AQ-C18) can provide better stability with highly aqueous mobile phases. [10]3. Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer and an organic modifier.

    • Aqueous Phase (A): Water with 0.1% Formic Acid or Phosphoric Acid (to suppress ionization of the analyte and ensure sharp peak shape).

    • Organic Phase (B): Acetonitrile or Methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the carboxyl or amide chromophore absorbs, typically around 210 nm. [11][12]6. Sample Preparation: Dissolve the compound in the mobile phase or a suitable solvent (e.g., water/acetonitrile) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a small volume (e.g., 10 µL) and record the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Spectroscopic Profile

Spectroscopic data provides an unassailable confirmation of the molecular structure.

Table 5: Key Spectroscopic Features

TechniqueExpected Characteristic Signals
¹H NMR - Singlet for the N-CH₃ group (~2.8 ppm).- Singlet for the α-carboxyl CH₂ group.- Multiplets for the imidazolidinone ring protons.- Broad singlet for the carboxylic acid OH proton (>10 ppm).
¹³C NMR - Signal for the carboxylic acid carbonyl (C=O) (~170-180 ppm).- Signal for the amide carbonyl (C=O) (~160-170 ppm).- Signal for the N-CH₃ carbon.- Signals for the CH₂ carbons of the ring and the acetic acid moiety.
FT-IR (KBr) - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- Sharp C=O stretch from the amide (~1650-1680 cm⁻¹).- C-N stretches in the fingerprint region.

Conclusion

The physicochemical properties of this compound, determined through the rigorous experimental protocols detailed in this guide, form a complete and actionable dataset for the research scientist. From its thermal stability and solubility profile to its acidity and purity, each parameter provides a critical piece of the puzzle. This foundational knowledge is indispensable for guiding further studies, including formulation development, preclinical evaluation, and ultimately, the successful translation of a promising molecule into a therapeutic agent.

References

  • Solubility test for Organic Compounds. (2024). Google Search.
  • experiment (1) determination of melting points. (2021). Google Search.
  • Determination of Melting Point. Clarion University.
  • How To Determine PKA Of Organic Compounds? (2025). Chemistry For Everyone - YouTube.
  • Determination Of Melting Point Of An Organic Compound. BYJU'S.
  • Melting point determination.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Google Search.
  • Procedure For Determining Solubility of Organic Compounds. Scribd.
  • Video: Melting Point Determination of Solid Organic Compounds. (2017). JoVE.
  • Development of a Robust Protocol for the Determination of Weak Acids' pKa Values in DMSO. (2020).
  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments.
  • Experiment: Solubility of Organic & Inorganic Compounds. Google Search.
  • Solubility of Organic Compounds. (2023). Google Search.
  • Organic Acids : HPLC (Type-IV). OIV.
  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applic
  • Analytical Methods for Organic Acids. Shimadzu.
  • Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column. Sigma-Aldrich.
  • 1190392-70-1|this compound. BLDpharm.

Sources

An In-depth Technical Guide to 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid (CAS Number: 1190392-70-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific data for this molecule is limited in publicly available literature, this document synthesizes information from structurally related compounds to offer insights into its chemical properties, potential synthetic routes, hypothetical biological activities, and analytical characterization methods. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential and chemical landscape of N-substituted 2-oxoimidazolidine derivatives.

Chemical Identity and Properties

This compound is a derivative of imidazolidin-2-one, featuring a methyl group at the 3-position and an acetic acid moiety attached to the 1-position of the heterocyclic ring.

PropertyValueSource
CAS Number 1190392-70-1Internal Database
Molecular Formula C₆H₁₀N₂O₃Internal Database
Molecular Weight 158.16 g/mol Internal Database
IUPAC Name This compoundInternal Database
SMILES CN1C(=O)N(CC1)CC(=O)OInternal Database

Plausible Synthetic Pathways

While a specific, validated synthesis protocol for this compound is not documented in readily accessible scientific literature, a logical synthetic approach can be proposed based on established organic chemistry principles for analogous structures. A common method for the synthesis of N-substituted imidazolidin-2-ones involves the alkylation of the parent heterocycle.

A probable two-step synthesis is outlined below:

Step 1: N-Alkylation of 1-Methyl-2-imidazolidinone

The synthesis would likely commence with the N-alkylation of 1-methyl-2-imidazolidinone with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a suitable base and solvent.

  • Rationale for Reagent Selection:

    • 1-Methyl-2-imidazolidinone: The foundational scaffold of the target molecule.

    • Ethyl Chloroacetate/Bromoacetate: Serves as the electrophile to introduce the acetic acid ester moiety. Bromoacetates are generally more reactive than chloroacetates.

    • Base (e.g., NaH, K₂CO₃): To deprotonate the nitrogen atom of the imidazolidinone, rendering it nucleophilic for the subsequent alkylation. The choice of base depends on the desired reaction conditions and the reactivity of the substrate.

    • Solvent (e.g., DMF, Acetonitrile): A polar aprotic solvent is typically used to facilitate this type of reaction.

Step 2: Hydrolysis of the Ester

The resulting ester, ethyl 2-(3-methyl-2-oxoimidazolidin-1-yl)acetate, would then be hydrolyzed to the corresponding carboxylic acid.

  • Rationale for Reagent Selection:

    • Acidic or Basic Hydrolysis: The ester can be cleaved under either acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) conditions, followed by acidification to yield the final product. Basic hydrolysis is often preferred to avoid potential side reactions with other functional groups.

Synthesis_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis 1-Methyl-2-imidazolidinone 1-Methyl-2-imidazolidinone Intermediate_Ester Ethyl 2-(3-methyl-2-oxoimidazolidin-1-yl)acetate 1-Methyl-2-imidazolidinone->Intermediate_Ester Base (e.g., NaH) Solvent (e.g., DMF) Ethyl_Haloacetate Ethyl Chloroacetate or Ethyl Bromoacetate Ethyl_Haloacetate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product 1. Base (e.g., NaOH) 2. Acid (e.g., HCl)

Caption: Plausible two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

Materials:

  • 1-Methyl-2-imidazolidinone

  • Ethyl chloroacetate

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Step 1: Synthesis of Ethyl 2-(3-methyl-2-oxoimidazolidin-1-yl)acetate

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-2-imidazolidinone (1.0 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add ethyl chloroacetate (1.1 eq.) dropwise.

  • Let the reaction proceed at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the intermediate ester.

Step 2: Synthesis of this compound

  • Dissolve the purified ester from Step 1 in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.5 eq.) in water.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with concentrated HCl at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo to afford the final product.

  • Further purification can be achieved by recrystallization.

Potential Applications in Drug Discovery

The 2-oxoimidazolidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. While the specific biological activity of this compound is not reported, its structural features suggest several potential areas of investigation.

  • Antimicrobial Agents: The imidazolidinone ring is present in several known antimicrobial agents. The introduction of an acetic acid side chain could enhance solubility and provide a handle for further derivatization to modulate activity and selectivity.

  • Anti-inflammatory Agents: Some imidazolidinone derivatives have shown anti-inflammatory properties. The carboxylic acid group could interact with biological targets involved in inflammatory pathways.

  • Enzyme Inhibitors: The rigid heterocyclic core and the flexible carboxylic acid side chain could allow the molecule to fit into the active sites of various enzymes. For instance, structurally related compounds have been investigated as inhibitors of matrix metalloproteinases (MMPs).[1]

Potential_Applications cluster_applications Potential Therapeutic Areas Target_Compound This compound Antimicrobial Antimicrobial Target_Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Target_Compound->Anti_inflammatory Enzyme_Inhibition Enzyme Inhibition (e.g., MMPs) Target_Compound->Enzyme_Inhibition

Caption: Potential areas of application for the target compound.

Analytical Characterization

Proper characterization of this compound is crucial for confirming its identity and purity. A combination of spectroscopic and chromatographic techniques would be employed.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl group, the methylene protons of the acetic acid moiety, and the methylene protons of the imidazolidinone ring. The chemical shifts and coupling patterns would be characteristic of the proposed structure.
¹³C NMR Resonances for the carbonyl carbons (amide and carboxylic acid), the methyl carbon, and the methylene carbons.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns could provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretching of the amide and carboxylic acid, C-N stretching, and O-H stretching of the carboxylic acid.
High-Performance LiquidChromatography (HPLC) To determine the purity of the compound and for quantification.

Safety and Handling

Specific safety data for this compound is not available. Therefore, it should be handled with the standard precautions for a novel chemical of unknown toxicity. General safety guidelines for related imidazolidinone derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For the potential precursor, 1-methyl-2-imidazolidinone, it is classified as causing serious eye irritation and being harmful if swallowed.[1]

Conclusion

This compound represents an interesting, yet underexplored, molecule for chemical and biological investigation. This guide provides a theoretical framework for its synthesis, potential applications, and characterization based on the known chemistry of related compounds. Further empirical studies are necessary to fully elucidate its properties and potential as a lead compound in drug discovery.

References

  • Synthesis of Imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Molecules. 2008.
  • A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum.
  • Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives.
  • Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2001.

  • Safety Data Sheet for 1-Methyl-2-imidazolidinone. Fisher Scientific.

Sources

A Comprehensive Guide to the Structural Elucidation of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of pharmaceutical research and synthetic chemistry, the unambiguous determination of a molecule's structure is a foundational pillar upon which all subsequent investigations are built. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of promising research endeavors. This guide provides an in-depth, technically-grounded workflow for the complete structural elucidation of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid, a heterocyclic compound incorporating a cyclic urea (imidazolidinone) and a carboxylic acid moiety.

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the intellectual process of structure elucidation. We will proceed from foundational data—the molecular formula—to a multi-faceted spectroscopic investigation, demonstrating how each piece of evidence corroborates the others to build an unassailable structural hypothesis. Every protocol described is designed to be a self-validating system, ensuring the highest degree of scientific integrity.

Part 1: Foundational Analysis - Molecular Formula and Degree of Unsaturation

The first step in any structure elucidation is to determine the molecular formula, which provides the elemental census of the molecule. This is most reliably achieved through a combination of combustion analysis and high-resolution mass spectrometry (HRMS).

  • Elemental Analysis provides the empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen.

  • High-Resolution Mass Spectrometry (HRMS) , typically using a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion. This allows for the calculation of a single, unambiguous molecular formula that is consistent with the elemental analysis data.

For this compound, the expected molecular formula is C6H10N2O3 .

From this formula, we can calculate the Degree of Unsaturation (also known as the double bond equivalent), which indicates the total number of rings and/or multiple bonds in the structure.

Formula: DoU = C + 1 - (H/2) + (N/2) Calculation: DoU = 6 + 1 - (10/2) + (2/2) = 7 - 5 + 1 = 3

A degree of unsaturation of three suggests the presence of a combination of rings and/or double bonds. In the proposed structure, this is accounted for by two carbonyl groups (C=O) and one ring. This initial calculation is a critical check that must be consistent with all subsequent spectroscopic data.

Part 2: The Spectroscopic Gauntlet - A Multi-Technique Approach

With the molecular formula established, we proceed to a suite of spectroscopic techniques. Each method probes different aspects of the molecular architecture, and their combined interpretation provides a holistic view of the compound's structure.

G cluster_start Initial Data cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Workflow cluster_confirmation Final Confirmation MF Molecular Formula (C6H10N2O3) DoU = 3 IR FTIR Spectroscopy (Functional Groups) MF->IR Suggests C=O, OH, NH MS Mass Spectrometry (Molecular Weight & Fragmentation) MF->MS Confirms Mass NMR NMR Spectroscopy (Connectivity & Skeleton) MF->NMR Constrains Possibilities Structure Proposed Structure IR->Structure MS->Structure H1_NMR 1H NMR (Proton Environments) NMR->H1_NMR C13_NMR 13C NMR (Carbon Skeleton) COSY 2D COSY (H-H Correlations) H1_NMR->COSY HSQC 2D HSQC (C-H One-Bond Correlations) C13_NMR->HSQC COSY->HSQC HMBC 2D HMBC (C-H Long-Range Correlations) HSQC->HMBC HMBC->Structure Defines Connectivity XRay X-Ray Crystallography (Unambiguous 3D Structure) Structure->XRay Absolute Proof

Figure 1: Overall workflow for the structure elucidation of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an ideal first step to quickly identify the functional groups present, which must align with our Degree of Unsaturation calculation.

Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.

Predicted IR Spectrum Analysis

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3300–2500O-H stretchCarboxylic AcidVery broad, strong band, often obscuring C-H stretches.[1]
~1730–1700C=O stretchCarboxylic AcidStrong, sharp absorption.[1][2]
~1680–1650C=O stretchCyclic Urea (Amide)Strong, sharp absorption at a lower frequency than the acid C=O due to resonance with the nitrogen atoms.[2][3]
~1320–1210C-O stretchCarboxylic AcidMedium to strong band.[1]
~2950–2850C-H stretchAliphatic (CH₃, CH₂)Medium, sharp peaks.

The presence of a very broad O-H stretch combined with two distinct carbonyl absorptions would provide strong initial evidence for the proposed structure, confirming both the carboxylic acid and the cyclic urea functionalities.[1][3][4]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight and, through fragmentation analysis, provides puzzle pieces that help assemble the molecular skeleton. We employ both a soft and a hard ionization technique for a comprehensive analysis.

Protocol 1: Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) This soft ionization technique is ideal for determining the accurate mass of the molecular ion with minimal fragmentation.[5][6]

  • Sample Preparation: Dissolve the compound (~0.1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The high-resolution analyzer (e.g., Orbitrap or TOF) allows for mass measurement with <5 ppm error.

Expected ESI-HRMS Data

IonFormulaCalculated Exact MassObserved Mass (Predicted)
[M+H]⁺C₆H₁₁N₂O₃⁺159.0764159.076x
[M+Na]⁺C₆H₁₀N₂O₃Na⁺181.0584181.058x

Observing the protonated molecular ion at m/z 159.0764 would confirm the molecular formula C₆H₁₀N₂O₃.

Protocol 2: Electron Ionization Mass Spectrometry (EI-MS) This hard ionization technique fragments the molecule in a reproducible way, providing structural information.[5][7]

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Bombard the gaseous sample with high-energy electrons (typically 70 eV).

  • Analysis: Separate the resulting fragments by their mass-to-charge ratio (m/z).

Predicted EI-MS Fragmentation Pathway The fragmentation will likely be directed by the functional groups. Key predicted fragments are:

m/zProposed Fragment StructureNotes
158[C₆H₁₀N₂O₃]⁺˙Molecular Ion (M⁺˙)
113[M - COOH]⁺Loss of the carboxylic acid group (45 Da).
99[M - CH₂COOH]⁺Loss of the carboxymethyl group via alpha-cleavage.
83[C₄H₇N₂O]⁺Further fragmentation of the imidazolidinone ring.
56[C₃H₆N]⁺A common fragment from the N-methylated side of the ring.
45[COOH]⁺Carboxyl fragment.

This fragmentation pattern would help confirm the presence and connectivity of the acetic acid side chain and the N-methylated imidazolidinone ring.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Blueprint

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[8][9] A combination of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, thereby defining the molecule's connectivity.

General Protocol: Sample Preparation

  • Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent.

  • Solvent Choice: DMSO-d₆ is an excellent choice as it will reliably allow for the observation of the acidic carboxylic acid proton and any potential N-H protons (though none are present in this structure). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

1D NMR: Proton (¹H) and Carbon (¹³C) Spectra

¹H NMR Spectroscopy: Proton Environments The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale
Hₐ (COOH)~12.0 - 13.0Broad Singlet1HHighly deshielded acidic proton.
Hₑ (N-CH₂-C=O)~3.9 - 4.1Singlet2HMethylene group alpha to a nitrogen and a carbonyl group.
Hc, Hd (N-CH₂-CH₂-N)~3.3 - 3.6Multiplet (AA'BB')4HDiastereotopic methylene protons on the imidazolidinone ring. May appear as a complex multiplet.
Hf (N-CH₃)~2.7 - 2.9Singlet3HMethyl group attached to a nitrogen atom.

Note: The protons on the imidazolidinone ring (Hc, Hd) may appear as two distinct signals depending on the ring conformation and solvent.

¹³C NMR Spectroscopy: The Carbon Skeleton The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a count of the distinct carbon environments.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon LabelPredicted δ (ppm)Rationale
C₁ (COOH)~171 - 173Carboxylic acid carbonyl carbon.
C₅ (N-C =O)~158 - 160Urea carbonyl carbon.
C₄ (N-CH₂-C=O)~48 - 52Methylene carbon alpha to nitrogen and carbonyl.
C₂ (N-CH₂)~45 - 49Ring methylene carbon adjacent to N1.
C₃ (N-CH₂)~43 - 47Ring methylene carbon adjacent to N3.
C₆ (N-CH₃)~30 - 33N-Methyl carbon.
2D NMR: Connecting the Pieces

While 1D NMR provides the list of parts, 2D NMR shows how they are connected.[10][11]

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections The COSY experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It reveals which protons are neighbors in a spin system.

COSY H_c Hc H_d Hd H_c->H_d J-coupling

Figure 3: Crucial HMBC correlations for structural assembly.

Crucial Expected HMBC Correlations:

  • Connecting the Acetic Acid Moiety: The methylene protons He should show a two-bond correlation (²J) to the carboxylic acid carbonyl C₁ and a three-bond correlation (³J) to the ring carbon C₂ . This unequivocally establishes the N-CH₂COOH linkage at the N1 position.

  • Placing the Methyl Group: The methyl protons Hf must show two-bond correlations (²J) to both the urea carbonyl C₅ and the ring carbon C₃ . This confirms the methyl group is on N3.

  • Confirming the Ring Structure: Protons Hc and Hd will show correlations to neighboring carbons within the ring and to the urea carbonyl C₅ , further solidifying the ring's structure.

Part 4: The Gold Standard - Single-Crystal X-ray Crystallography

While the complete suite of spectroscopic data provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. [12][13][14]It provides a three-dimensional map of electron density from which the precise position of every atom (excluding hydrogens, typically) can be determined.

Experimental Protocol Overview

  • Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a saturated solution, vapor diffusion, or cooling. A variety of solvents should be screened (e.g., ethanol, ethyl acetate, acetone, water).

  • Data Collection: A suitable crystal is mounted and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. An atomic model is built into the map and refined to achieve the best fit with the experimental data.

Expected Outcome A successful X-ray crystallographic analysis would yield a 3D model of the molecule, providing definitive confirmation of the atomic connectivity, bond lengths, and bond angles, leaving no doubt as to the structure of this compound.

Conclusion: A Self-Validating Structural Proof

The structure elucidation of this compound, as outlined in this guide, is a systematic process of hypothesis generation and validation.

  • HRMS establishes the atomic inventory (C₆H₁₀N₂O₃).

  • IR spectroscopy provides a rapid confirmation of the key functional groups (carboxylic acid, cyclic urea).

  • ¹H and ¹³C NMR detail the unique chemical environments of the atoms.

  • 2D NMR (COSY, HSQC, and especially HMBC) acts as the master architect, assembling the atomic fragments into a single, connected structure.

  • X-ray crystallography serves as the final, incontrovertible proof.

Each piece of data is cross-validated against the others, creating a robust and self-consistent structural proof. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a solid foundation for any further research or development involving this molecule.

References

  • Albright, T. A., & White, P. S. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Organic Synthesis II (Second Edition). Elsevier. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. [Link]

  • ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681–690. [Link]

  • Gunawan, G., & Sitompul, J. P. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Practical strategies for the structural elucidation of small organic molecules. European Journal of Organic Chemistry, 2007(16), 2671-2688. [Link]

  • Jimenez, A., et al. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]

  • Jones, P. G. (1984). Crystal structure determination: a critical view. Chemical Society Reviews, 13(2), 157-172. [Link]

  • Kwan, E. E., & La, D. S. (2015). Organic Structures from 2D NMR Spectra. Wiley. [Link]

  • LibreTexts Chemistry. (2023). NMR - Interpretation. [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2785-2815. [Link]

  • Van Berkel, G. J., Glish, G. L., & McLuckey, S. A. (1994). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 29(5), 235-246. [Link]

  • Williamson, R. T., & Buevich, A. V. (2017). Structure Elucidation in Organic Chemistry: The Search for the Right Tools. Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Greenwood, M. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

  • Reddy, P. M., & Reddy, Y. P. (2016). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2335-2339. [Link]

  • JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

Spectroscopic Characterization of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid. In the absence of publicly available experimental spectra, this document serves as a valuable resource for researchers, scientists, and drug development professionals by offering robust predictions for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a detailed interpretation of the predicted spectra, a step-by-step experimental protocol for data acquisition, and an explanation of the underlying scientific principles. This guide is intended to facilitate the identification and characterization of this compound in a laboratory setting.

Introduction

This compound is a small organic molecule featuring a substituted imidazolidinone ring, a cyclic urea derivative, linked to an acetic acid moiety. The imidazolidinone core is a prevalent scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Therefore, the unambiguous structural elucidation of its derivatives is paramount for advancing drug discovery and development programs.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural characterization of organic molecules. This guide provides a detailed predictive analysis of the spectroscopic data for this compound, offering a foundational reference for its synthesis and subsequent analysis.

Molecular Structure

The chemical structure of this compound is presented below. The atom numbering is provided for the purpose of NMR peak assignments.

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Singlet, broad1H-COOH
~3.95Singlet2HC6-H₂
~3.40Triplet2HC4-H₂
~3.25Triplet2HC5-H₂
~2.70Singlet3HC8-H₃
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~171.0C7 (=O)OH
~157.0C2 (=O)
~49.0C6
~45.0C4
~43.0C5
~30.0C8
Interpretation of NMR Spectra
  • ¹H NMR: The most downfield signal is predicted to be the carboxylic acid proton, which is typically broad and can exchange with residual water in the solvent. The singlet at approximately 3.95 ppm corresponds to the methylene protons of the acetic acid side chain (C6). The two triplets around 3.40 and 3.25 ppm are assigned to the methylene groups of the imidazolidinone ring (C4 and C5). Their triplet multiplicity arises from coupling to each other. The most upfield signal, a singlet at roughly 2.70 ppm, is attributed to the methyl group attached to the nitrogen (C8).

  • ¹³C NMR: The two carbonyl carbons are the most deshielded, with the carboxylic acid carbon (C7) appearing around 171.0 ppm and the urea carbonyl carbon (C2) at approximately 157.0 ppm. The methylene carbons of the ring and the side chain (C4, C5, and C6) are expected in the 40-50 ppm range. The methyl carbon (C8) is predicted to be the most shielded, appearing around 30.0 ppm.

Experimental Protocol for NMR Data Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.7 mL of DMSO-d₆ prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample and lock on deuterium signal prep3->acq1 acq2 Shim the magnetic field acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate spectra (TMS or residual solvent peak) proc3->proc4

Figure 2. Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~2950C-H stretchAliphatic
~1720C=O stretchCarboxylic Acid
~1680C=O stretchCyclic Urea (Amide I)
~1450C-H bendAliphatic
~1250C-O stretchCarboxylic Acid
Interpretation of IR Spectrum

The IR spectrum is expected to be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. Two distinct carbonyl stretching bands are predicted: one around 1720 cm⁻¹ for the carboxylic acid C=O, and another at approximately 1680 cm⁻¹ for the cyclic urea C=O. The aliphatic C-H stretching vibrations will appear around 2950 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₆H₁₀N₂O₃

  • Exact Mass: 158.0691

  • Molecular Weight: 158.16 g/mol

  • Predicted Fragmentation (Electron Ionization - EI):

    • m/z 158: Molecular ion [M]⁺

    • m/z 113: Loss of COOH (carboxyl radical)

    • m/z 100: Alpha-cleavage with loss of the acetic acid side chain

    • m/z 56: Fragmentation of the imidazolidinone ring

Interpretation of Mass Spectrum

The molecular ion peak is expected at m/z 158. A prominent fragment at m/z 113 would correspond to the loss of the carboxyl group. Another significant fragmentation pathway would be the cleavage of the bond between the nitrogen and the acetic acid side chain, leading to a fragment at m/z 100. Further fragmentation of the imidazolidinone ring could produce smaller fragments, such as the one at m/z 56.

Predicted Fragmentation Pathway

mol [M]⁺ m/z = 158 frag1 [M - COOH]⁺ m/z = 113 mol->frag1 - COOH frag2 [M - CH₂COOH]⁺ m/z = 100 mol->frag2 - CH₂COOH frag3 [C₃H₆N]⁺ m/z = 56 frag2->frag3 ring fragmentation

Figure 3. Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system to separate it from any impurities. A C18 column is commonly used for this type of molecule.

  • Ionization: The eluent from the LC is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) in positive or negative mode would be suitable.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to separate them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The predicted spectra, along with their interpretations and the provided experimental protocols, offer a solid foundation for the spectroscopic characterization of this compound. While these predictions are based on established principles and data from analogous structures, experimental verification remains the gold standard. Researchers are encouraged to use this guide as a reference to aid in the analysis of experimentally obtained data.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • MDPI. (2009). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Retrieved January 19, 2026, from [Link].

  • National Institute of Standards and Technology. (n.d.). Acetic acid. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link].

  • PubMed Central (PMC). (n.d.). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 19, 2026, from [Link].

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved January 19, 2026, from [Link].

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 19, 2026, from [Link].

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 19, 2026, from [Link].

The Strategic Utility of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic Acid: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, heterocyclic scaffolds play a pivotal role, offering three-dimensional diversity and a wide array of potential intermolecular interactions. This technical guide delves into the synthesis, properties, and applications of a particularly valuable synthetic intermediate: 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid . With its unique structural features, this molecule serves as a versatile precursor for a range of compounds, most notably creatine analogs, which are of significant interest in the fields of bioenergetics and neuroprotective agent development.

Physicochemical Properties and Structural Features

This compound, identified by its CAS Number 1190392-70-1, possesses a molecular formula of C6H10N2O3 and a molecular weight of 158.16 g/mol . Its structure features a central five-membered imidazolidinone ring, a cyclic urea derivative, which imparts a degree of rigidity and defined stereochemical presentation of its substituents. The N-methyl group at the 3-position and the acetic acid moiety at the 1-position are key functional handles that enable a variety of subsequent chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1190392-70-1[1]
Molecular Formula C6H10N2O3[1]
Molecular Weight 158.16 g/mol [1]
SMILES Code O=C(O)CN1CCN(C)C1=O[1]

The presence of both a carboxylic acid and a tertiary amine within the cyclic urea structure provides amphiprotic character, influencing its solubility and reactivity. The lone pair of electrons on the nitrogen atom at the 1-position can participate in nucleophilic reactions, while the carboxylic acid group can be activated for amide bond formation or other derivatizations.

Synthesis of this compound: A Proposed Pathway

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis A N-Methylethylenediamine C 1-Methylimidazolidin-2-one A->C Base B Phosgene or equivalent (e.g., CDI, Triphosgene) B->C D 1-Methylimidazolidin-2-one F Ethyl 2-(3-methyl-2-oxoimidazolidin-1-yl)acetate D->F Base (e.g., NaH) E Ethyl bromoacetate E->F G Ethyl 2-(3-methyl-2-oxoimidazolidin-1-yl)acetate H This compound G->H Acid or Base Hydrolysis G A Target Creatine Analog B This compound A->B Amide bond formation C Amine or Alcohol A->C Amide bond formation G A This compound B Carboxylic Acid Activation (e.g., HATU, EDC/HOBt) A->B D Amide Coupling B->D C Amine Library (R-NH2) C->D E Purification (e.g., Chromatography) D->E F Creatine Analog Library E->F

Sources

A Comprehensive Technical Guide to the Theoretical Modeling of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the theoretical modeling of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid, a novel compound with potential therapeutic applications. Moving beyond a rigid, templated approach, this document is structured to logically guide researchers through a multi-faceted computational workflow, mirroring a real-world drug discovery pipeline. We will explore the core principles and practical applications of quantum chemical calculations, molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling. Each section is designed to provide not just the "how," but the critical "why" behind methodological choices, ensuring a self-validating and scientifically rigorous approach. All protocols are supported by in-text citations to authoritative sources, and detailed, step-by-step experimental workflows are provided. This guide is intended to empower researchers to leverage computational modeling to elucidate the physicochemical properties, predict biological interactions, and guide the rational design of novel therapeutics based on the this compound scaffold.

Introduction: The Rationale for Theoretical Modeling

The journey of a drug from concept to clinic is fraught with challenges, high costs, and a significant attrition rate. Theoretical modeling and computational chemistry have emerged as indispensable tools to mitigate these risks, offering a "fail fast, fail cheap" paradigm. By simulating molecular behavior at the atomic level, we can predict a compound's properties and interactions before committing to costly and time-consuming wet-lab synthesis and testing.

The subject of this guide, this compound, is a small molecule featuring a 2-oxoimidazolidine core. This scaffold is present in a number of biologically active compounds. Given the novelty of this specific molecule, a robust in-silico characterization is the logical first step in assessing its therapeutic potential.

For the purposes of this guide, we will contextualize our theoretical modeling workflow within a hypothetical drug discovery project targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . Imidazolidinone derivatives have shown promise as inhibitors of VEGFR-2, a key enzyme implicated in tumor angiogenesis[1]. By establishing a plausible biological target, we can create a more focused and relevant modeling strategy.

This guide will be structured as a progressive workflow, starting from the fundamental quantum mechanical characterization of the molecule and culminating in advanced simulations of its interaction with the target protein and predictive modeling of its activity.

Foundational Analysis: Quantum Chemical Calculations

Before we can simulate the interaction of our molecule with a biological system, we must first understand its intrinsic properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure, geometry, and reactivity of a molecule.

Objective: To Determine the Optimized Geometry and Electronic Properties

The primary goal of this stage is to obtain a stable, low-energy 3D conformation of this compound and to understand its electronic landscape. This information is crucial for subsequent modeling steps, as an accurate molecular representation is fundamental to reliable predictions.

Experimental Protocol: DFT-Based Geometry Optimization

Software: Gaussian, GAMESS, or ORCA are suitable software packages for DFT calculations.

Methodology:

  • Initial Structure Generation:

    • The 2D structure of this compound is first represented by its SMILES (Simplified Molecular Input Line Entry System) string: CN1C(=O)CN(CC(=O)O)C1.

    • This SMILES string is then converted into a 3D structure using a molecular editor such as Avogadro or ChemDraw. A preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) is recommended to obtain a reasonable starting geometry.

  • DFT Calculation Setup:

    • Functional: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, offering a good balance between accuracy and computational cost[2].

    • Basis Set: A Pople-style basis set, such as 6-31G(d,p), is a suitable starting point for a molecule of this size. For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.

    • Solvation Model: To mimic a biological environment, an implicit solvation model, such as the Polarizable Continuum Model (PCM), should be used with water as the solvent.

    • Calculation Type: A geometry optimization followed by a frequency calculation should be performed. The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.

  • Analysis of Results:

    • Optimized Geometry: The final, low-energy 3D coordinates of the molecule are obtained.

    • Electronic Properties: Key electronic descriptors can be extracted from the calculation output, including:

      • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and stability.

      • Molecular Electrostatic Potential (MEP) Map: This visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for understanding potential non-covalent interactions.

      • Natural Bond Orbital (NBO) Analysis: This can be used to investigate intramolecular charge transfer and hyperconjugative interactions.

Data Presentation: Key Quantum Chemical Descriptors
DescriptorCalculated ValueSignificance
Total Energy (Hartree) Value from calculationRepresents the electronic energy of the optimized structure.
HOMO Energy (eV) Value from calculationIndicates the molecule's ability to donate electrons.
LUMO Energy (eV) Value from calculationIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap (eV) Calculated differenceCorrelates with chemical reactivity and stability.
Dipole Moment (Debye) Value from calculationMeasures the molecule's overall polarity.

Target Interaction: Molecular Docking

With an optimized 3D structure of our molecule, the next logical step is to predict its binding mode and affinity to our hypothetical target, VEGFR-2. Molecular docking is a computational technique that places a ligand into the binding site of a receptor and scores the interaction.

Objective: To Predict the Binding Pose and Estimate Binding Affinity

Our aim here is to identify the most likely binding orientation of this compound within the ATP-binding pocket of VEGFR-2 and to obtain a semi-quantitative estimate of its binding strength.

Experimental Protocol: Molecular Docking with AutoDock Vina

Software: AutoDock Vina is a widely used and effective open-source docking program[3][4][5].

Methodology:

  • Preparation of the Receptor:

    • Obtain the crystal structure of VEGFR-2 from the Protein Data Bank (PDB). For this example, we will use a representative structure (e.g., PDB ID: 4ASD).

    • Using AutoDock Tools, prepare the receptor by:

      • Removing water molecules and any co-crystallized ligands.

      • Adding polar hydrogen atoms.

      • Assigning Kollman charges.

      • Saving the prepared receptor in the PDBQT file format.

  • Preparation of the Ligand:

    • The DFT-optimized structure of this compound from the previous step is used as the input.

    • Using AutoDock Tools, prepare the ligand by:

      • Detecting the rotatable bonds.

      • Assigning Gasteiger charges.

      • Saving the prepared ligand in the PDBQT file format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the entire ATP-binding site of VEGFR-2. The dimensions of the grid box should be large enough to allow for translational and rotational sampling of the ligand. The center of the grid box is typically defined based on the position of the co-crystallized ligand in the original PDB structure.

  • Docking Simulation:

    • Run AutoDock Vina, providing the prepared receptor and ligand files, and the grid box parameters. Vina will perform a conformational search and generate a set of predicted binding poses ranked by their binding affinity scores (in kcal/mol).

  • Analysis of Results:

    • Binding Affinity: The top-ranked pose will have the most negative binding affinity score, indicating a more favorable interaction.

    • Binding Pose Analysis: The predicted binding mode of the top-ranked pose should be visualized and analyzed in the context of the binding site residues. Key interactions, such as hydrogen bonds and hydrophobic contacts, should be identified.

Visualization: Docking Workflow

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation PDB Download VEGFR-2 PDB PrepReceptor Remove Water & Ligand Add Hydrogens Assign Charges PDB->PrepReceptor PDBQT_R Receptor.pdbqt PrepReceptor->PDBQT_R Vina Run AutoDock Vina PDBQT_R->Vina DFT_Struct DFT Optimized Structure PrepLigand Define Rotatable Bonds Assign Charges DFT_Struct->PrepLigand PDBQT_L Ligand.pdbqt PrepLigand->PDBQT_L PDBQT_L->Vina Grid Define Grid Box Grid->Vina Analysis Analyze Results Vina->Analysis Binding Poses & Scores

Caption: Workflow for molecular docking of this compound into VEGFR-2.

Dynamic Behavior: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, biological systems are dynamic. Molecular Dynamics (MD) simulations allow us to study the time-evolution of the complex, providing insights into its stability, conformational changes, and the thermodynamics of binding.

Objective: To Assess the Stability of the Ligand-Receptor Complex

The primary goal of this MD simulation is to evaluate whether the binding pose predicted by docking is stable over a biologically relevant timescale and to characterize the key interactions that maintain this stability.

Experimental Protocol: MD Simulation with GROMACS

Software: GROMACS is a powerful and widely used open-source software for MD simulations[6][7][8][9][10].

Methodology:

  • System Preparation:

    • The top-ranked docked complex of VEGFR-2 and this compound is used as the starting point.

    • Force Field: The AMBER force field is a common choice for protein simulations. The General Amber Force Field (GAFF) can be used to generate parameters for the ligand[11][12][13].

    • Solvation: The complex is placed in a periodic box of water molecules (e.g., TIP3P water model).

    • Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration.

  • Simulation Protocol:

    • Energy Minimization: The system is energy minimized to remove any steric clashes.

    • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at the desired pressure (e.g., 1 bar) with position restraints on the protein and ligand heavy atoms. These restraints are then gradually released.

    • Production MD: A production MD simulation is run for a duration sufficient to observe the stability of the complex (e.g., 100 ns).

  • Analysis of Trajectories:

    • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand heavy atoms are calculated over time to assess the stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): The RMSF of the protein residues is calculated to identify regions of high flexibility.

    • Hydrogen Bond Analysis: The number and occupancy of hydrogen bonds between the ligand and the receptor are monitored throughout the simulation to identify stable interactions.

    • Binding Free Energy Calculation: More advanced techniques like MM/PBSA or MM/GBSA can be used to estimate the binding free energy from the MD trajectories.

Visualization: MD Simulation Workflow

G Start Docked Complex SystemPrep Solvate & Ionize Apply Force Field Start->SystemPrep EnergyMin Energy Minimization SystemPrep->EnergyMin Equilibration NVT & NPT Equilibration EnergyMin->Equilibration ProductionMD Production MD (100 ns) Equilibration->ProductionMD Trajectory MD Trajectory ProductionMD->Trajectory Analysis RMSD, RMSF, H-Bond Analysis Trajectory->Analysis

Caption: A typical workflow for a molecular dynamics simulation of a protein-ligand complex.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR)

If a series of analogues of this compound were to be synthesized and their biological activities measured, QSAR modeling could be employed to build a mathematical model that relates their structural features to their activity. This model can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

Objective: To Build a Predictive Model of Biological Activity

The goal of QSAR is to develop a statistically robust model that can accurately predict the biological activity of novel imidazolidinone derivatives.

Experimental Protocol: 3D-QSAR (CoMFA/CoMSIA)

Software: Several software packages are available for QSAR modeling, including SYBYL-X, MOE, and Discovery Studio[14][15].

Methodology:

  • Data Set Preparation:

    • A dataset of structurally related imidazolidinone derivatives with their corresponding biological activities (e.g., IC50 values against VEGFR-2) is required.

    • The dataset is divided into a training set (to build the model) and a test set (to validate the model).

  • Molecular Modeling and Alignment:

    • The 3D structures of all molecules in the dataset are generated and optimized.

    • The molecules are aligned based on a common substructure or a pharmacophore model. This is a critical step in 3D-QSAR.

  • Descriptor Calculation:

    • CoMFA (Comparative Molecular Field Analysis): Steric and electrostatic fields are calculated around each molecule.

    • CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are also calculated.

  • Model Building and Validation:

    • Partial Least Squares (PLS) regression is used to build a linear model that correlates the calculated descriptor fields with the biological activities.

    • The model is validated using several statistical metrics, including:

      • q² (cross-validated r²): A measure of the model's internal predictive ability.

      • r² (non-cross-validated r²): A measure of the model's goodness of fit.

      • r²_pred (predictive r² for the test set): A measure of the model's external predictive ability.

  • Interpretation of Results:

    • The QSAR model is visualized as 3D contour maps, which highlight the regions around the molecules where certain physicochemical properties are favorable or unfavorable for activity. These maps provide intuitive guidance for the rational design of new compounds.

Visualization: QSAR Logical Flow

G Dataset Dataset of Analogues with Activity Data Split Split into Training & Test Sets Dataset->Split Align 3D Structure Generation & Alignment Split->Align Descriptors Calculate CoMFA/CoMSIA Descriptors Align->Descriptors Model Build PLS Model Descriptors->Model Validate Internal & External Validation Model->Validate Interpret Contour Map Interpretation Validate->Interpret Predict Predict Activity of New Compounds Interpret->Predict

Caption: Logical flow for developing a 3D-QSAR model.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the theoretical modeling of this compound. By integrating quantum chemical calculations, molecular docking, molecular dynamics simulations, and QSAR modeling, researchers can gain a deep understanding of this molecule's potential as a therapeutic agent. The insights derived from these computational studies can significantly de-risk and accelerate the drug discovery process by providing a rational basis for lead optimization and candidate selection.

The methodologies described herein are not merely a set of computational exercises but a dynamic and iterative process. The results of each modeling stage should inform and refine the subsequent steps. For instance, insights from MD simulations can be used to refine docking protocols, and QSAR models can guide the design of new molecules to be evaluated with docking and MD.

Future work should focus on the experimental validation of the predictions made in this guide. The synthesis of this compound and its analogues, followed by in vitro testing against VEGFR-2, would be the ultimate validation of this theoretical modeling cascade. The synergy between computational prediction and experimental validation remains the cornerstone of modern drug discovery.

References

  • Bioinformatics Review. (2021, February 11). Tutorial: MD Simulation of small organic molecules using GROMACS. [Link]

  • AutoDock. (2020, December 4). Tutorial – AutoDock Vina. [Link]

  • ResearchGate. (n.d.). The development of an Amber-compatible organosilane force field for drug-like small molecules. [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. [Link]

  • RSC Publishing. (2021, May 6). The development of an Amber-compatible organosilane force field for drug-like small molecules. [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]

  • Wikipedia. (n.d.). AMBER. [Link]

  • Pars Silico. (n.d.). The Top 10 Software for QSAR Analysis. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • MDPI. (n.d.). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. [Link]

  • YouTube. (2023, February 22). Small molecules MD simulation using Gromacs. [Link]

  • YouTube. (2023, June 30). QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster). [Link]

  • ACS Publications. (2025, July 29). Qsarna: An Online Tool for Smart Chemical Space Navigation in Drug Design. [Link]

  • PubMed. (n.d.). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. [Link]

  • QSAR modeling software and virtual screening. (n.d.). [Link]

  • PMC - NIH. (n.d.). Force fields for small molecules. [Link]

  • Group of Characterization of Materials. GCM. (n.d.). MD with GROMACS for SMALL molecules. [Link]

  • Group of Characterization of Materials. GCM. (n.d.). MD with GROMACS for SMALL molecules. [Link]

  • PubMed. (2020, August 5). Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors. [Link]

  • GROMACS Tutorials. (n.d.). [Link]

  • Schrödinger. (n.d.). Physics-based Software Platform for Molecular Discovery & Design. [Link]

  • ResearchGate. (2025, November 7). Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS. [Link]

  • Matter Modeling Stack Exchange. (2025, January 24). What software shall I use for DFT on an organic molecule?. [Link]

  • ResearchGate. (2012, December 15). What is the best free software for QSAR and molecular docking?. [Link]

  • Matlantis. (2025, July 31). How to Choose DFT Software: Representative Software by Application and Implementation Steps. [Link]

  • ResearchGate. (n.d.). Imidazolidinone derivative 3e with potential anticancer activity. [Link]

  • ResearchGate. (n.d.). Imidazolidines and their derivatives, along with reported biological activities. [Link]

  • MathWorks. (n.d.). Molecular Discovery - MATLAB & Simulink. [Link]

  • Quora. (2020, September 20). What is a good DFT software package for a beginner (density, functional theory, software recommendations, open source, matter modeling)?. [Link])

  • PubMed. (n.d.). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. [Link]

  • ResearchGate. (2025, August 10). Some oxoimidazolidine and cyanoguanidine compounds: Toxicological efficacy and structure-activity relationships studies. [Link]

  • ResearchGate. (2024, May 24). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. [Link]

  • NIH. (n.d.). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. [Link]

  • Semantic Scholar. (n.d.). [PDF] Synthesis, Identification and Evaluation of Antimicrobial Activities of some New N-substituted 2-azetidinone, Imidazolidinone and tetrazole derivatives of 2-(methylthio) benzimidazole. [Link]

  • ResearchGate. (2025, August 6). Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. [Link]

  • MDPI. (n.d.). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. [Link]

  • Research Results in Pharmacology. (2022, August 18). Search for compounds with antioxidant and antiradical activity among N9-substituted 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles. [Link]

  • ResearchGate. (2025, August 9). Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities | Request PDF. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic Acid in Novel Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. This document provides a comprehensive guide for the innovative application of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid as a novel scaffold in the design and synthesis of next-generation kinase inhibitors. We will explore the rationale behind its selection, propose a detailed drug design strategy, and provide robust protocols for the synthesis of a focused compound library, its subsequent biological evaluation, and lead optimization.

Introduction: The Rationale for a Novel Scaffold

The imidazolidin-2-one motif is a well-established "privileged scaffold" in medicinal chemistry, found in numerous biologically active compounds. Its utility stems from its rigid, planar structure which can effectively present substituents in a defined three-dimensional space, and its hydrogen bonding capabilities. While the broader class of imidazolidinones has been explored for various therapeutic targets, the specific application of this compound as a foundational building block for kinase inhibitors remains an underexplored avenue with significant potential.

The novelty of this approach lies in the strategic combination of the imidazolidinone core with a carboxylic acid moiety. The carboxylic acid group is a key feature in many potent kinase inhibitors, often forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2][3] By integrating this functionality directly into the scaffold, we hypothesize that this compound can serve as a highly efficient starting point for the development of potent and selective kinase inhibitors.

This guide will delineate a systematic approach to harness the potential of this scaffold, from initial library design to hit-to-lead optimization.

Proposed Drug Design Strategy: A Scaffold-Hopping Approach

We propose a scaffold-hopping strategy to design novel kinase inhibitors based on this compound. This approach leverages the structural features of known kinase inhibitors while introducing a novel core to generate new intellectual property and potentially improved pharmacological profiles.[4][5][6][7][8]

Our design strategy focuses on the synthesis of a focused library of compounds where diverse aromatic and heteroaromatic moieties are appended to the imidazolidinone core. The core structure provides a stable platform, with the methyl group at the 3-position offering a degree of steric influence and the acetic acid at the 1-position positioned to interact with the kinase hinge region.

Diagram 1: Proposed Kinase Inhibitor Design Strategy

G cluster_0 Core Scaffold cluster_1 Key Functional Groups cluster_2 Diversity Introduction cluster_3 Target Interaction Scaffold This compound Imidazolidinone Imidazolidinone Core (Rigid Scaffold) Scaffold->Imidazolidinone provides Acetic_Acid Acetic Acid Moiety (Hinge Binding) Scaffold->Acetic_Acid provides Methyl_Group N-Methyl Group (Modulates Solubility/Sterics) Scaffold->Methyl_Group provides Diversity Diverse R-groups (Aromatic/Heteroaromatic) Imidazolidinone->Diversity decorated with Hinge Hinge Region Acetic_Acid->Hinge interacts with Hydrophobic_Pocket Hydrophobic Pocket Diversity->Hydrophobic_Pocket interacts with Target Kinase ATP Binding Site Hinge->Target Hydrophobic_Pocket->Target

Caption: A logical workflow illustrating the proposed drug design strategy.

Experimental Protocols

Synthesis of a Focused Library of this compound Derivatives

The following protocol describes a general method for the synthesis of a diverse library of compounds based on the core scaffold. The key step involves the derivatization of the imidazolidinone ring, for which several synthetic routes can be employed.[9][10][11]

Protocol 3.1.1: General Synthesis of N-Aryl/Heteroaryl Imidazolidinone Derivatives

  • Starting Material: this compound.

  • Reaction: Amide coupling reaction with a diverse set of anilines or heterocyclic amines.

  • Reagents:

    • This compound (1 equivalent)

    • Substituted aniline or heterocyclic amine (1.1 equivalents)

    • Coupling agent, e.g., HATU (1.2 equivalents)

    • Base, e.g., DIPEA (2 equivalents)

    • Anhydrous DMF as solvent

  • Procedure: a. Dissolve this compound in anhydrous DMF. b. Add the substituted aniline/heterocyclic amine and DIPEA to the solution. c. Cool the reaction mixture to 0°C in an ice bath. d. Add HATU portion-wise and stir the reaction at room temperature for 12-24 hours. e. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Library of Synthesized Derivatives

Compound IDR-Group (Aniline/Amine)Molecular FormulaCalculated MW
Scaffold-01 4-ChloroanilineC13H14ClN3O3295.72
Scaffold-02 3-TrifluoromethylanilineC14H14F3N3O3345.28
Scaffold-03 4-MethoxyanilineC14H17N3O4291.30
Scaffold-04 2-AminopyridineC12H14N4O3262.26
Scaffold-05 5-AminoindoleC15H16N4O3300.31
In Vitro Kinase Inhibition Assays

To evaluate the inhibitory activity of the synthesized compounds, a panel of kinases should be screened. A luminescence-based assay that measures ADP production is a robust and high-throughput method.[12][13][14][15]

Protocol 3.2.1: ADP-Glo™ Kinase Assay

  • Materials:

    • Kinase of interest (e.g., a panel of cancer-related kinases)

    • Kinase-specific substrate

    • ATP

    • Synthesized compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 384-well plates

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In the 384-well plate, add the test compounds and the kinase enzyme in the appropriate kinase buffer. c. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate at 30°C for 1 hour. f. Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. g. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. h. Measure the luminescence using a plate reader.

  • Data Analysis: a. The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity. b. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

Diagram 2: Workflow for Kinase Inhibitor Screening

G Start Synthesized Compound Library Assay_Setup Kinase Assay Setup (Enzyme, Substrate, ATP, Compound) Start->Assay_Setup Incubation Incubation (Kinase Reaction) Assay_Setup->Incubation Detection ADP Detection (Luminescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Sources

The Emerging Potential of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazolidinone Scaffold as a Privileged Structure in Drug Discovery

The imidazolidinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] This five-membered ring system, characterized by a urea moiety within a saturated backbone, serves as a versatile template for the design and synthesis of novel therapeutic agents. Derivatives of the 2-oxoimidazolidine class, in particular, have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2] The structural rigidity of the imidazolidinone ring, combined with the potential for diverse substitutions at the nitrogen atoms, allows for the fine-tuning of steric and electronic properties to achieve desired biological effects.

This document provides detailed application notes and protocols for the investigation of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid , a specific derivative that combines the established biological relevance of the 2-oxoimidazolidine core with an N-acetic acid moiety. The introduction of the carboxylic acid group is a common strategy in drug design to enhance aqueous solubility and bioavailability, potentially improving the pharmacokinetic profile of the parent molecule.[3][4] These notes are intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound and its analogs.

Potential Therapeutic Applications and Mechanistic Insights

While direct studies on this compound are limited, the extensive research on related imidazolidinone derivatives allows for the extrapolation of its potential applications and mechanisms of action.

Anticancer Activity

Imidazolidine derivatives are known to regulate cell cycle progression and DNA stability, making them promising candidates for cancer therapy.[1] Several 2-oxoimidazolidin-4-one derivatives have exhibited significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers.[2][5]

Hypothesized Mechanism of Action: The planar heterocyclic nucleus of the imidazolidinone scaffold may facilitate intercalation with DNA, thereby disrupting DNA replication and transcription in rapidly dividing cancer cells.[1] Furthermore, specific substitutions on the ring can lead to the inhibition of key enzymes involved in cancer progression, such as protein kinases or topoisomerases. The N-acetic acid side chain could potentially enhance cellular uptake or interaction with specific transporters that are overexpressed in tumor cells.

Compound This compound CancerCell Cancer Cell Compound->CancerCell DNA_Intercalation DNA Intercalation CancerCell->DNA_Intercalation Replication_Inhibition Inhibition of DNA Replication DNA_Intercalation->Replication_Inhibition Apoptosis Induction of Apoptosis Replication_Inhibition->Apoptosis Compound This compound BacterialCell Bacterial Cell Compound->BacterialCell Target Inhibition of Essential Enzymes or Pathways BacterialCell->Target CellDeath Bacterial Cell Death Target->CellDeath

Caption: Hypothesized mechanism of antimicrobial action.

Anti-inflammatory Activity

Certain imidazolidinone derivatives have been investigated as potential anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The development of selective COX-2 inhibitors is a key strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. Hypothesized Mechanism of Action: The compound may act as an inhibitor of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. The N-acetic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and may contribute to binding at the active site of COX enzymes.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure for the N-alkylation of 2-oxoimidazolidinones, adapted from established methods. [6][7] Materials:

  • 1-Methyl-2-imidazolidinone

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Step 1: Synthesis of Ethyl 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetate a. To a solution of 1-methyl-2-imidazolidinone (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.). b. Stir the mixture at room temperature for 30 minutes. c. Add ethyl chloroacetate (1.2 eq.) dropwise to the suspension. d. Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. f. Concentrate the filtrate under reduced pressure using a rotary evaporator. g. Dissolve the residue in ethyl acetate and wash with water and brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude ethyl ester. i. Purify the crude product by column chromatography on silica gel.

  • Step 2: Hydrolysis to this compound a. Dissolve the purified ethyl ester (1.0 eq.) in a mixture of ethanol and water. b. Add sodium hydroxide (2.0 eq.) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC. c. After completion of the hydrolysis, remove the ethanol under reduced pressure. d. Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted ester. e. Acidify the aqueous layer to pH 2-3 with 1N HCl. f. The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate. g. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, this compound.

Start 1-Methyl-2-imidazolidinone + Ethyl Chloroacetate Step1 N-Alkylation (K2CO3, Acetone, Reflux) Start->Step1 Intermediate Ethyl 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetate Step1->Intermediate Step2 Hydrolysis (NaOH, EtOH/H2O) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for the target compound.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [5] Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest exponentially growing cells and perform a cell count. b. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. c. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. d. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug). e. Incubate the plates for 48-72 hours.

  • MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate for another 4 hours at 37°C. c. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes. e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms. [8][9] Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 0.5 McFarland turbidity standard

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: a. From a fresh culture, pick several colonies and suspend them in sterile broth. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). c. Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: a. Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Inoculation and Incubation: a. Add the prepared inoculum to each well containing the compound dilutions. b. Include a positive control (inoculum with no compound) and a negative control (broth only). c. Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • MIC Determination: a. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [10]This can be determined visually or by measuring the optical density with a plate reader.

Data Presentation

Quantitative data should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCompound Concentration (µM)% Cell ViabilityIC50 (µM)
MCF-7 1
10
50
100
HCT-116 1
10
50
100

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismGram StainMIC (µg/mL)
S. aureus Positive
E. coli Negative
C. albicans N/A

Conclusion and Future Directions

The 2-oxoimidazolidine scaffold represents a highly promising starting point for the development of novel therapeutic agents. This compound, by virtue of its structural features, warrants investigation for its potential anticancer, antimicrobial, and anti-inflammatory activities. The protocols detailed in this document provide a robust framework for the synthesis and initial biological characterization of this compound. Further studies should focus on elucidating its precise mechanisms of action, evaluating its in vivo efficacy and safety profile, and exploring structure-activity relationships through the synthesis of related analogs.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Martín-Gago, P., et al. (2021). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. Molecules, 26(6), 1704.
  • Chakraborty, S., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(13), 5188.
  • Klančnik, A., et al. (2017). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Current Pharmaceutical Design, 23(14), 2074-2094.
  • Ahangar, N., et al. (2019). Heterocyclic Anticancer Compounds: Using S-NICS Method. Journal of Chemical Reviews, 1(2), 108-118.
  • Sahib, M. A., & Mahdi, M. F. (2025). Pharmacokinetics Prediction of New Imidazolidinone Derivatives as Selective COX-2 Inhibitors.
  • AISMpred: A Machine Learning Approach for Predicting Anti-Inflamm
  • Li, S., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2019 to 05/2021: a review. RSC Medicinal Chemistry, 12(10), 1667-1687.
  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. Retrieved from [Link]

  • Moustafa, A. M. Y. (2017). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Current Research in Chemistry, 9(1), 1-13.
  • Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. (2016). Scientific Reports, 6, 37467.
  • Special Issue: Synthesis and Evaluation of Biologically Active Compounds
  • Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents. (2017). PLOS ONE, 12(3), e0172402.
  • Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. (2000). Il Farmaco, 55(11-12), 715-721.
  • Direct Detection of Antibacterial-Producing Soil Isolates Utilizing a Novel High-Throughput Screening Assay. (2022). Antibiotics, 11(11), 1588.
  • Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities. (2021). Archiv der Pharmazie.
  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. (2023). ACS Omega, 8(40), 37475-37488.
  • Some oxoimidazolidine and cyanoguanidine compounds: Toxicological efficacy and structure-activity relationships studies. (2025).
  • Synthesis, Theoretical Study and Investigation of Biological Activity of Imidazolidine Deriv
  • Synthesis of 2-Imidazolones and 2-Iminoimidazoles. (2025).
  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (2003). Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865.
  • Applications of Glacial Acetic Acid in Pharmaceutical Industry and Drug Formul
  • A Metal-free Synthesis of N-aryl Oxazolidin-2-ones by the One pot Reaction of CO2 with N-aryl Aziridines. (2019). AIR Unimi.
  • 2-(2-oxoimidazolidin-1-yl)acetic acid. (n.d.). PubChemLite. Retrieved from [Link]

  • DMSO arbitrated Oxidative Annulation Followed by Homologated N-Alkylation: Microwave-Assisted Efficient and Greener Approach to. (2023). Synlett.
  • Imidazolidine Derivatives in Cancer Research: What is known?. (2022). Anticancer Agents in Medicinal Chemistry, 22(7), 1272-1277.
  • Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. (2023).
  • Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. (2025).
  • Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. (2024).
  • Pharmacokinetic-pharmacodynamic modeling of the in vitro activities of oxazolidinone antimicrobial agents against methicillin-resistant Staphylococcus aureus. (2005). Antimicrobial Agents and Chemotherapy, 49(1), 137-144.
  • (2-oxo-imidazolidin-1-yl)-acetic acid API Manufacturers & Suppliers. (n.d.). Pharmaoffer.com. Retrieved from [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. (2026). Molecules.
  • Mechanochemical Synthesis of Thiazolidinone-Triazoles Derivatives as Antidiabetic Agents: Pharmacokinetics, Molecular Docking, and In Vitro Antidiabetic Properties. (2023). Pharmaceuticals, 16(6), 793.
  • 2-[2-(2-oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]

  • Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. (2022). Pharmaceutics, 14(3), 585.
  • Discover the Benefits of Acetic Acid for Food, Pharmaceuticals, and Chemical Processing. (n.d.). LinkedIn.
  • Acetic Acid: What is it and where is it used?. (2025). Drugs.com.

Sources

Application Notes and Protocols for the Quantification of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid is a small polar molecule incorporating a cyclic urea (imidazolidinone) and a carboxylic acid functional group. Accurate and precise quantification of this and similar compounds in various matrices is crucial for pharmacokinetic studies, metabolism research, and overall drug development and safety assessment. Due to its polar nature, attributed to the carboxylic acid and urea moieties, developing a robust analytical method requires careful consideration of sample preparation and chromatographic conditions to ensure adequate retention and sensitivity.

This guide provides a detailed framework for the quantification of this compound, presenting two primary methodologies: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a more sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, ideal for bioanalytical applications in complex matrices like plasma.

The protocols outlined below are grounded in established principles of analytical chemistry and are designed to be validated in accordance with international guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

Physicochemical Properties (Predicted)

PropertyPredicted ValueImplication for Analytical Method Development
Molecular Weight158.16 g/mol Suitable for standard HPLC and MS techniques.
pKa (acidic)~3.5 - 4.5The carboxylic acid will be ionized at physiological pH, increasing polarity. pH of the mobile phase will be critical for retention in reversed-phase chromatography.
XLogP3~ -1.0 to 0.5Indicates high polarity, suggesting poor retention on traditional C18 columns. HILIC or mixed-mode chromatography may be more suitable.
SolubilityHigh in aqueous mediaThe compound is expected to be readily soluble in aqueous buffers and biological matrices.

Note: These values are estimations based on the chemical structure and may vary from experimental values.

Method 1: HPLC-UV for Quantification in Simple Matrices

This method is suitable for the quantification of the analyte in simpler matrices such as bulk drug substance, formulation development samples, or in vitro systems where high sensitivity is not the primary requirement.

Principle

The method utilizes reversed-phase chromatography with a polar-modified column to enhance the retention of the polar analyte. The mobile phase pH is kept low to suppress the ionization of the carboxylic acid group, thereby reducing its polarity and increasing its interaction with the stationary phase.[4] UV detection is employed, likely at a low wavelength (e.g., 200-210 nm) due to the lack of a strong chromophore in the molecule.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column with polar endcapping or an aqueous-stable phase (e.g., Luna® Omega PS C18, 150 x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound reference standard

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Diluent: Mobile Phase A

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1 - 100 µg/mL).

3. Chromatographic Conditions

ParameterConditionRationale
ColumnPolar-modified C18 (e.g., Luna® Omega PS C18)To provide enhanced retention for polar acidic compounds.[7]
Mobile PhaseGradient elution with A: 0.1% Formic Acid in Water and B: AcetonitrileLow pH of the mobile phase suppresses ionization of the carboxylic acid, increasing retention.
Gradient0-2 min: 5% B; 2-10 min: 5-50% B; 10-12 min: 50% B; 12.1-15 min: 5% BA shallow gradient at the beginning helps in retaining the polar analyte.
Flow Rate1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature30 °CTo ensure reproducible retention times.
Injection Volume10 µLCan be optimized based on sensitivity requirements.
DetectionUV at 205 nmThe urea and carboxylic acid moieties have some absorbance at low UV wavelengths.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression of the calibration curve. The R² value should be >0.995.

  • Quantify the analyte in unknown samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

Caption: Workflow for HPLC-UV quantification.

Method 2: LC-MS/MS for Quantification in Biological Matrices

This method is designed for the sensitive and selective quantification of this compound in complex biological matrices such as human plasma, which is essential for pharmacokinetic and toxicokinetic studies.

Principle

This method employs Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which provides high sensitivity and selectivity. Due to the analyte's high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation technique. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which promotes the retention of polar analytes. Sample preparation involves protein precipitation, a simple and effective technique for removing the bulk of proteins from plasma samples. An internal standard (IS), preferably a stable isotope-labeled version of the analyte, should be used to correct for matrix effects and variations in sample processing and instrument response.

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 100 x 2.1 mm, 1.7 µm).

  • Acetonitrile (LC-MS grade).

  • Ammonium formate (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

  • This compound reference standard.

  • Stable isotope-labeled internal standard (e.g., D3- or 13C-labeled analyte).

  • Human plasma (with appropriate anticoagulant).

2. Preparation of Solutions

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Precipitation Solvent: Acetonitrile containing the internal standard at a suitable concentration (e.g., 100 ng/mL).

  • Standard and QC Solutions: Prepare stock solutions of the analyte and IS in a suitable solvent (e.g., methanol or water). Serially dilute the analyte stock solution in blank plasma to prepare calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of cold precipitation solvent (acetonitrile with IS).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 90:10 (v/v) acetonitrile/water.

  • Vortex to mix and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions

Liquid Chromatography:

ParameterConditionRationale
ColumnHILIC (e.g., BEH Amide)Provides good retention and peak shape for highly polar analytes.
Mobile PhaseGradient elution with A: 10 mM Ammonium Formate, 0.1% FA in Water and B: Acetonitrile, 0.1% FAA high organic content at the start of the gradient is necessary for HILIC retention.
Gradient0-0.5 min: 95% B; 0.5-2.5 min: 95-50% B; 2.5-3.0 min: 50% B; 3.1-4.0 min: 95% BElutes the analyte with a decreasing organic content.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature40 °CFor consistent chromatography.
Injection Volume5 µL

Mass Spectrometry:

ParameterConditionRationale
Ionization ModeElectrospray Ionization (ESI), NegativeThe carboxylic acid group will readily deprotonate to form a [M-H]⁻ ion.
MRM TransitionsAnalyte: m/z 157.1 -> fragment ion; IS: m/z (e.g., 160.1) -> fragment ionTo be determined by direct infusion of the analyte and IS. The precursor ion will be [M-H]⁻.
Dwell Time100 ms
Collision EnergyTo be optimized for each transition
Capillary Voltage~3.0 kV
Source Temp.~150 °C
Desolvation Temp.~400 °C

Note: MS parameters need to be optimized for the specific instrument used.

Method Validation

The LC-MS/MS method must be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[1][2] Key validation parameters are summarized below:

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.
Linearity R² ≥ 0.99 for the calibration curve.
Accuracy & Precision For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
Matrix Effect The matrix factor should be consistent across different lots of matrix.
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible.
Stability Analyte should be stable in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, long-term, post-preparative).
Workflow Diagram

Caption: Workflow for LC-MS/MS bioanalysis.

Conclusion

The analytical methods described provide a comprehensive approach to the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. The HPLC-UV method offers a straightforward approach for less demanding applications, while the LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical studies. Both methods are based on sound scientific principles and can be rigorously validated to meet regulatory standards, ensuring the generation of reliable and accurate data in drug development and research.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Vertex AI Search. Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 19, 2026, from [Link]

  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • BioPharma Services Inc. Bioanalytical Method Development: Focus on Polar Compounds. Retrieved January 19, 2026, from [Link]

  • Drouin, N., et al. (2018). Sample preparation for polar metabolites in bioanalysis. Analyst, 143(2), 279-291. [Link]

  • Phenomenex. (2017). Selectivity for Polar Acids in LC: Tips & Techniques. Retrieved January 19, 2026, from [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved January 19, 2026, from [Link]

  • Dolan, J. W. (2014). Retaining Polar Compounds. LCGC Europe, 27(8), 426-431. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • RAPS. (2022). ICH releases draft guidelines on analytical method development. [Link]

Sources

Topic: A Robust HPLC-UV Method for the Quantitative Analysis of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid. The inherent analytical challenges of this polar, acidic compound, namely poor retention on traditional reversed-phase columns, are addressed through strategic mobile phase pH control and careful column selection. This protocol is designed to be self-validating, incorporating system suitability tests and a full validation workflow according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The methodologies described herein are intended to provide a reliable framework for accurate quantification in research and quality control environments.

Principles and Rationale: A Scientist's Perspective

The successful quantification of this compound requires a foundational understanding of its physicochemical properties and their influence on chromatographic behavior. A simple "plug-and-play" method is insufficient; the choices made in this protocol are deliberate and grounded in chromatographic theory.

Analyte Characteristics and Chromatographic Challenges

This compound is a small molecule containing both a polar cyclic urea (imidazolidinone) moiety and a carboxylic acid group. This dual character presents a significant challenge in reversed-phase HPLC:

  • High Polarity: The molecule is highly water-soluble, leading to minimal interaction with non-polar stationary phases (like C18) and resulting in poor retention, often eluting at or near the solvent front (void volume).[4]

  • Ionizable Nature: The carboxylic acid group can exist in either a protonated (neutral) or deprotonated (anionic) state, depending on the pH of the mobile phase. The anionic form is even more polar and will be repelled by the hydrophobic stationary phase, further reducing retention.

The Core Strategy: Retention through pH Suppression

To achieve adequate retention, we must make the analyte behave in a less polar manner. The most effective strategy for an acidic compound is to suppress its ionization by controlling the mobile phase pH.[5] By setting the mobile phase pH to be at least 1.5 to 2 units below the analyte's pKa, we ensure the carboxylic acid group remains predominantly in its protonated (R-COOH), more hydrophobic form. This significantly enhances its interaction with the reversed-phase column, promoting retention.[6] For this method, we employ a dilute solution of a strong acid like phosphoric acid or a volatile acid such as formic or acetic acid for LC-MS compatibility.[7][8]

Stationary Phase Selection: Beyond Standard C18

While pH suppression is critical, stationary phase chemistry is equally important. Standard C18 columns can suffer from "phase collapse" or "dewetting" when used with highly aqueous mobile phases (typically >95% water), leading to irreproducible retention times.[9] To mitigate this, we recommend a modern, polar-endcapped C18 column or a phenyl-hexyl phase. These columns are specifically designed for stability in 100% aqueous conditions and can offer alternative selectivity for polar compounds.[5]

UV Wavelength Selection: Finding the Chromophore

The 2-oxoimidazolidine ring contains a carbonyl group (C=O), which acts as a chromophore. This group typically exhibits a π→π* transition at low UV wavelengths. Therefore, a detection wavelength in the range of 200-215 nm is optimal for sensitivity. Working at these low wavelengths necessitates the use of high-purity HPLC-grade solvents to minimize baseline noise and interference.

Below is a diagram illustrating the logic behind our method development strategy.

MethodDevelopment Analyte Analyte: This compound Properties Key Properties: - High Polarity - Acidic (pKa ~3-4, est.) Analyte->Properties Challenge Chromatographic Challenge: Poor retention on standard RP-HPLC Properties->Challenge Strategy Core Strategy Challenge->Strategy pH_Control pH Suppression: Mobile phase pH << pKa (e.g., pH 2.5-3.0) Strategy->pH_Control Column_Select Column Selection: Aqueous-stable stationary phase (e.g., Polar-endcapped C18) Strategy->Column_Select Detection UV Detection: Target C=O chromophore (e.g., 210 nm) Strategy->Detection

Caption: Method development logic for a polar acidic analyte.

Method and Materials

Equipment and Software
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.

  • Chromatography Data System (CDS) software.

  • Analytical balance, pH meter, volumetric flasks, and pipettes.

  • Syringe filters (e.g., 0.22 µm PVDF or Nylon).

Reagents and Standards
  • This compound reference standard (purity ≥98%).[10]

  • Acetonitrile (HPLC grade or higher).

  • Methanol (HPLC grade or higher).

  • Water (HPLC or Milli-Q grade).

  • Phosphoric acid (H₃PO₄), 85% (ACS grade or higher).

  • Alternative: Formic acid (HCOOH) for LC-MS compatibility.

Chromatographic Conditions

The following conditions have been optimized for robust separation and peak shape.

ParameterCondition
HPLC Column Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm (or similar aqueous-stable phase)
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Program 0-1 min: 2% B; 1-10 min: 2-30% B; 10-11 min: 30-2% B; 11-15 min: 2% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 15 minutes
Standard and Sample Preparation
  • Diluent: Mobile Phase A (0.1% Phosphoric Acid in Water).

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample, dissolve in diluent, and dilute to a final concentration within the calibration range. Filter through a 0.22 µm syringe filter prior to injection.

Experimental Protocol: A Step-by-Step Guide

This protocol ensures that the system is performing correctly before and during the analysis.

System Preparation and Equilibration
  • Prime all solvent lines to remove air bubbles.

  • Purge the pump with both Mobile Phase A and B individually.

  • Begin pumping the initial mobile phase conditions (98% A, 2% B) through the column at 1.0 mL/min.

  • Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.[11][12] This is a non-negotiable step for ensuring data integrity.

  • Inject the diluent (blank) to ensure no carryover or system contamination.

  • Make five replicate injections of a mid-range working standard (e.g., 25 µg/mL).

  • Evaluate the results against the established criteria.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Ensures peak symmetry and absence of secondary interactions.
Theoretical Plates (N) N ≥ 2000Confirms column efficiency and proper packing.
%RSD of Peak Area ≤ 2.0% for 5 replicatesDemonstrates injection precision and system stability.
%RSD of Retention Time ≤ 1.0% for 5 replicatesConfirms pump performance and mobile phase consistency.

Reference: These criteria are based on general expectations outlined in USP General Chapter <621> Chromatography.[13][14][15]

Analysis Sequence
  • If SST passes, proceed with the analysis.

  • Inject the blank.

  • Inject the calibration standards from lowest to highest concentration.

  • Inject the prepared samples.

  • Inject a mid-range standard (as a check standard) every 10-15 sample injections to monitor system drift.

The diagram below outlines the complete analytical workflow.

Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing Std_Prep Prepare Standards & Samples SST System Suitability Test (SST) Std_Prep->SST MP_Prep Prepare Mobile Phase Equilibrate System Equilibration MP_Prep->Equilibrate Equilibrate->SST SST_Check SST Pass? SST->SST_Check Calibrate Inject Calibration Curve Analyze Inject Samples Calibrate->Analyze Integrate Integrate Peaks Analyze->Integrate Quantify Quantify Results Integrate->Quantify Report Generate Report Quantify->Report SST_Check->Equilibrate No, Troubleshoot SST_Check->Calibrate Yes

Caption: HPLC-UV analytical workflow from preparation to reporting.

Method Validation Protocol (as per ICH Q2(R2))

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[16][17] The following parameters must be assessed.[1][3]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of excipients, impurities, or degradants.Peak for the analyte is pure and resolved from all other peaks (Resolution > 2.0).
Linearity & Range To demonstrate a direct proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999 over the range (e.g., 1-100 µg/mL).
Accuracy To determine the closeness of the measured value to the true value.98.0% to 102.0% recovery for spiked samples at three levels (e.g., 80%, 100%, 120% of target).
Precision (Repeatability) To show precision under the same operating conditions over a short interval (intra-assay).%RSD ≤ 2.0% for six replicate sample preparations at 100% of the target concentration.
Precision (Intermediate) To show precision within the same lab but on different days, with different analysts, or different equipment.%RSD ≤ 2.0% across different conditions.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10; Precision (%RSD) ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within criteria when varying flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2 units).

Conclusion

This application note details a specific, robust, and validated HPLC-UV method for the quantitative analysis of this compound. By addressing the inherent challenges of this polar acidic analyte through controlled mobile phase pH and an aqueous-stable stationary phase, this protocol provides a reliable and transferable solution for quality control and research applications. The integrated system suitability tests and a comprehensive validation plan ensure that the data generated is accurate, precise, and fit for purpose.

References

  • Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP)
  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia URL
  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL
  • Title: USP <621> Chromatography Source: DSDP Analytics URL
  • Title: <621> Chromatography - US Pharmacopeia (USP)
  • Title: Developing HPLC Methods Source: Sigma-Aldrich URL
  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL
  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL
  • Title: Technical Support Center: Optimizing HPLC Separation of Polar Acidic Compounds Source: Benchchem URL
  • Title: Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns Source: Agilent Technologies URL
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
  • Title: HPLC for the Retention and Resolution of Very Polar Compounds Source: Fisher Scientific URL
  • Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Crawford Scientific URL
  • Title: Understanding ICH Q2(R2)
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: 1190392-70-1|2-(3-Methyl-2-oxoimidazolidin-1-yl)
  • Title: Analytical Method RM-37SM Source: EPA URL
  • Title: Acetic Acid | CH3COOH | CID 176 Source: PubChem - NIH URL

Sources

Application Notes & Protocols: A Strategic Approach to Characterizing the Biological Activity of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Challenge of Novel Compound Characterization

The compound 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid is a novel chemical entity with limited to no publicly available data on its biological activity. This scenario is common in early-stage drug discovery and chemical biology, presenting a unique opportunity for discovery. This document provides a structured, hypothesis-driven framework for systematically elucidating the compound's biological effects. The core philosophy is to move from broad, observable effects on cells (phenotypic screening) to more specific, target-oriented investigations.

The imidazolidinone core is found in various biologically active molecules, including some used in asymmetric catalysis and others with reported antimicrobial or CNS depressant activities. The acetic acid moiety suggests potential interactions with enzymes or transporters that recognize carboxylates. This structural information, while not definitive, provides a rational starting point for hypothesis generation.

This guide is designed to be a dynamic roadmap, where the results from initial assays inform the direction of subsequent, more focused experiments. We will detail robust, validated protocols that are amenable to high-throughput screening (HTS) and mechanism-of-action (MoA) studies.

A Tiered Strategy for Activity Discovery

A logical and resource-efficient approach to characterizing a novel compound involves a multi-tiered screening cascade. This strategy maximizes the potential for identifying meaningful biological activity by starting with broad, cost-effective assays and progressing to more complex, resource-intensive studies for promising hits.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Hypothesis-Driven Target Class Screening cluster_2 Tier 3: MoA & Target Deconvolution T1_Viability Cell Viability & Cytotoxicity (e.g., MTT/XTT Assays) T1_HCS High-Content Imaging (Morphological Profiling) T1_Viability->T1_HCS If non-cytotoxic T2_Kinase Broad Kinase Panel T1_HCS->T2_Kinase Based on phenotype T2_GPCR GPCR Agonist/Antagonist (cAMP or Ca2+ Flux) T1_HCS->T2_GPCR T2_Enzyme General Enzyme Assays (e.g., Protease, Metabolic) T1_HCS->T2_Enzyme T3_Biochem Biochemical Target Validation (IC50/EC50 Determination) T2_Kinase->T3_Biochem Hit T2_GPCR->T3_Biochem Hit T2_Enzyme->T3_Biochem Hit T3_Cellular Cellular Target Engagement & Downstream Signaling T3_Biochem->T3_Cellular T3_Ortho Orthogonal Assays T3_Cellular->T3_Ortho end Mechanism of Action Elucidated T3_Ortho->end Validated MoA start Start with This compound start->T1_Viability

Caption: Tiered screening cascade for novel compound characterization.

Tier 1: Foundational Phenotypic Screening

The initial goal is to determine if the compound has any general effect on cell health or morphology. Phenotypic screening is a powerful, unbiased approach that assesses the compound's influence on the whole biological system.

Protocol: Cell Viability and Cytotoxicity using the XTT Assay

This protocol determines the compound's effect on cell metabolic activity, a key indicator of cell viability. The XTT assay is chosen over the more traditional MTT assay because it produces a water-soluble formazan product, eliminating a solubilization step and thereby reducing handling errors and streamlining the workflow.

Principle: Metabolically active cells reduce the tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to a colored formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.

Materials:

  • Cell line of interest (e.g., HeLa, A549, HepG2) plated in a 96-well flat-bottom plate.

  • Complete culture medium.

  • This compound, dissolved in a suitable solvent (e.g., DMSO, PBS).

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent).

  • Positive control (e.g., Staurosporine or Doxorubicin for cytotoxicity).

  • Vehicle control (solvent used for the compound).

  • Microplate spectrophotometer.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Include wells for "medium only" background controls. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X stock concentration series of the test compound in culture medium. A typical starting range is from 100 µM down to 10 nM. Also, prepare 2X stocks of the positive and vehicle controls.

  • Cell Treatment: Remove 100 µL of medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells. This brings the final volume to 200 µL and the compound to a 1X concentration.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • XTT Reagent Preparation: Shortly before the incubation period ends, prepare the activated XTT solution according to the manufacturer's instructions (typically by mixing the XTT reagent with the electron-coupling reagent).

  • XTT Addition: Add 50 µL of the activated XTT solution to each well, including controls.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time should be optimized to ensure the color development is within the linear range of the plate reader.

  • Data Acquisition: Gently shake the plate to ensure a homogenous mixture. Measure the absorbance at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.

Data Analysis and Interpretation:

  • Subtract the absorbance of the "medium only" wells from all other readings.

  • Normalize the data by setting the vehicle control as 100% viability and the positive control (or no-cell control) as 0% viability.

  • Plot the percentage of cell viability against the log concentration of the compound.

  • Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the EC₅₀ (effective concentration) or IC₅₀ (inhibitory concentration).

Parameter Description Typical Value
Cell Seeding Density Varies by cell type and growth rate5,000 - 10,000 cells/well
Compound Concentration Logarithmic dilution series100 µM - 1 nM
Incubation Time Depends on expected mechanism24 - 72 hours
XTT Incubation Time for color development2 - 4 hours
Absorbance λ Measurement / Reference475 nm / 650 nm
Z'-factor Assay quality metric> 0.5

Tier 2: Hypothesis-Driven Screening

If Tier 1 results show a consistent, dose-dependent effect (either cytotoxic or cytostatic) without obvious signs of non-specific toxicity, the next step is to screen against common drug target classes. The structure of this compound does not point to a single, obvious target class, so screening against broad, high-value target families like kinases and G-protein coupled receptors (GPCRs) is a prudent strategy.

Protocol: In Vitro Kinase Inhibitor Profiling (Luminescence-Based)

This protocol describes a universal, luminescence-based assay to measure the compound's effect on kinase activity by quantifying ATP consumption. Dysregulation of kinases is a hallmark of many diseases, making them a major class of therapeutic targets.

Principle: Kinase activity is measured by quantifying the amount of ATP remaining in the reaction after phosphorylation. A reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent converts the ADP produced into ATP, which then drives a luciferase-luciferin reaction. The resulting luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.

G cluster_workflow Kinase Assay Workflow A 1. Add Kinase, Substrate, & Test Compound B 2. Initiate with ATP (Incubate) A->B C 3. Add Reagent 1 (Stop Reaction, Deplete ATP) B->C D 4. Add Reagent 2 (Convert ADP to ATP, Generate Light) C->D E 5. Read Luminescence D->E

Caption: Luminescence-based kinase assay workflow.

Materials:

  • Kinase of interest (or a panel of kinases).

  • Specific kinase substrate (peptide or protein).

  • ATP.

  • Test Compound and a known inhibitor (e.g., Staurosporine) as a positive control.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™).

  • White, opaque 384-well plates (for low volume and high signal).

  • Plate reader with luminescence detection.

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of the test compound and controls in DMSO. Dispense a small volume (e.g., 50 nL) into the 384-well assay plates.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase assay buffer. Add 5 µL of this mix to each well containing the compound.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare an ATP solution in kinase assay buffer (at a concentration near the Kₘ for the specific kinase, if known). Add 5 µL to each well to start the reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C. The time and temperature should be optimized to ensure the reaction is within the linear range.

  • ADP Detection (Step 1): Add 10 µL of the ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining ATP.

  • ADP Detection (Step 2): Add 20 µL of the Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature. This converts ADP to ATP and generates a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation:

  • Define controls: "No inhibitor" (vehicle/DMSO) represents 0% inhibition, while a "no enzyme" or potent inhibitor control represents 100% inhibition.

  • Calculate the percent inhibition for each compound concentration.

  • Plot percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 3: Mechanism of Action and Target Validation

A confirmed "hit" from Tier 2 screening requires rigorous validation. This involves confirming direct engagement with the putative target, ruling out assay artifacts, and beginning to understand the compound's effect on downstream cellular pathways.

Orthogonal Assays

It is critical to confirm a screening hit using a different assay technology (an orthogonal assay) to ensure the observed activity is not an artifact of the primary assay format. For example, if a compound inhibits a kinase in the luminescence-based ADP production assay, its activity should be confirmed using a method that directly measures substrate phosphorylation, such as a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Cellular Target Engagement

Biochemical assays use purified components, which may not fully represent the cellular environment. Cellular target engagement assays confirm that the compound can enter the cell and bind to its intended target. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can provide direct evidence of target binding in intact cells.

Downstream Signaling Analysis

Once a target is validated, the next step is to understand the compound's functional consequences. If the target is a kinase in a known signaling pathway (e.g., MAPK pathway), Western blotting can be used to measure the phosphorylation status of downstream substrates (e.g., ERK, JNK) in compound-treated cells. This connects target inhibition to a functional cellular outcome.

Conclusion and Future Directions

This document outlines a systematic, multi-tiered approach for characterizing the biological activity of the novel compound this compound. By progressing from broad phenotypic observations to specific biochemical and cellular assays, researchers can efficiently identify and validate its mechanism of action. Each step is designed to be self-validating, incorporating robust controls and orthogonal methods to ensure data integrity. The results from this workflow will provide a solid foundation for further preclinical development or its use as a chemical probe to investigate biological pathways.

References

  • BenchChem. A Comparative Guide: MTT vs. XTT Assays for Cell Viability.

  • Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability.

  • Fisher Scientific. Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays.

  • AAT Bioquest. What are the common methods available to detect kinase activities?

  • Gimenez, L. E., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. ACS Pharmacology & Translational Science.

  • Reaction Biology. GPCR Assay Services.

  • BenchChem. Application Notes and Protocols for Kinase Activity Assays.

  • Wikipedia. MTT assay.

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.

  • Thermo Fisher Scientific. Cell-Based GPCR Reporter Assays.

  • Technology Networks. Phenotypic Screening: A Powerful Tool for Drug Discovery.

  • Anticancer Research. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.

  • National Center for Biotechnology Information. Assay Guidance Manual.

  • Creative Bioarray. GPCR Screening Services.

  • Creative Biogene. Enzyme Kinetic Assay.

  • Martens, S. (2023). In vitro kinase assay. protocols.io.

  • Eurofins DiscoverX. GPCR Product Solutions.

  • Moffat, J. G., et al. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery.

  • Wagner, B. K. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Cell Chemical Biology.

  • Michigan State University. Resources for Assay Development and High Throughput Screening.

  • Wikipedia. Phenotypic screening.

  • Tip Biosystems. What Are Enzyme Kinetic Assays?

  • UCSF Small Molecule Discovery Center. High-throughput Screening Steps.

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?

  • Wikipedia. Enzyme kinetics.

  • Cayman Chemical. Methods for Detecting Kinase Activity.

  • Ask this paper. Phenotypic screens as a renewed approach for drug discovery.

  • National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS - Assay Guidance Manual.

  • BMG LABTECH. High-throughput screening (HTS).

  • Basran, J., & Bashton, M. (2021). Steady-state enzyme kinetics. The Biochemist.

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A.

  • Said, M. M. A. (2008). Synthesis and biological activities of 3-substituted-2-thioxoimidazolidin-4-one and 2-thioxotetrahydropyrimidin-4(1H)-one derivatives. Oriental Journal of Chemistry.

  • Bartoccini, F., et al. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega.

  • Ahrendt, K. A. (2006). Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels-Alder Reactions, Conjugate Additions to Access Non-Natural alpha-Amino Acids, and Bimodal Catalyst Activation for the Development of Organo-Cascade

Application Notes & Protocols: Investigating 2-Oxoimidazolidine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Preclinical Evaluation of Novel Small Molecule Inhibitors

Foreword: The Scientific Rationale

The imidazolidin-2-one scaffold and its thio-analogs, particularly 2-thioxoimidazolidin-4-ones, have emerged as a promising class of heterocyclic compounds in the landscape of modern oncology drug discovery. While direct experimental data on 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid in cancer research is nascent, the broader family of related derivatives has demonstrated significant potential as cytotoxic and antiproliferative agents.[1][2] These molecules serve as versatile pharmacophores, amenable to synthetic modification, allowing for the exploration of structure-activity relationships to optimize potency and selectivity against various cancer cell lines.

Published research on 2-thioxoimidazolidin-4-one derivatives has consistently revealed their ability to induce apoptosis and cause cell cycle arrest in cancer cells, including hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and colon cancer (HCT-116) cell lines.[1][2][3] The mechanisms underpinning these effects are an active area of investigation, with some evidence pointing towards the modulation of critical cell signaling pathways, such as the PI3K/AKT pathway, which is frequently dysregulated in cancer.[2]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the preclinical anticancer potential of novel 2-oxoimidazolidine derivatives. The protocols outlined herein are designed to be robust and self-validating, providing a clear path from initial cytotoxicity screening to more detailed mechanistic studies.

Part 1: Initial Compound Evaluation - Cytotoxicity Profiling

The foundational step in assessing a novel compound's anticancer potential is to determine its cytotoxic effect on a panel of cancer cell lines. This is typically achieved through cell viability assays, which measure the dose-dependent impact of the compound on cell survival.

Protocol 1.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell metabolic activity, which serves as an indicator of cell viability.[4]

Materials:

  • Test compound (e.g., a 2-oxoimidazolidine derivative)

  • Cancer cell lines (e.g., MCF-7, HepG-2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cancer cells.

    • Seed the cells in a 96-well plate at a density of 4 × 10³ to 5 × 10³ cells per well in 100 µL of complete medium.[4]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a series of dilutions of the test compound in complete medium. A typical concentration range for initial screening is 0.01 µM to 100 µM.[4]

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

    • Incubate the plate for 48-72 hours.[4]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[4]

    • Incubate the plate for an additional 2-4 hours at 37°C.[4]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.[1]

Data Presentation:

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Derivative XMCF-7725.2
Derivative XHepG-2728.9
Derivative XA5497215.6
Doxorubicin (Control)MCF-7720.8
Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Compound Dilution Series treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay Add MTT and Incubate incubation->mtt_assay solubilization Solubilize Formazan mtt_assay->solubilization read_absorbance Read Absorbance at 570nm solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis

Following the confirmation of cytotoxic activity, the next logical step is to investigate the mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer drugs.[2]

Protocol 2.1: Annexin V/PI Staining for Apoptosis Detection

Annexin V-FITC and Propidium Iodide (PI) double staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[2]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cell lines

  • Test compound

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The cell populations will be distinguished as follows:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control (DMSO)95.22.52.3
Derivative X (IC₅₀)60.125.414.5
Protocol 2.2: Cell Cycle Analysis by Propidium Iodide Staining

PI staining of DNA allows for the analysis of cell cycle distribution by measuring the DNA content of the cells.

Materials:

  • Propidium Iodide (PI)

  • RNase A

  • 70% Ethanol

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining and Analysis:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C.

    • Analyze the DNA content by flow cytometry.

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (DMSO)65.320.114.6
Derivative X (IC₅₀)50.215.834.0

Part 3: Investigating Molecular Mechanisms - Signaling Pathway Analysis

To further elucidate the mechanism of action, it is crucial to investigate the effect of the compound on key signaling pathways involved in cancer cell proliferation and survival.

Potential Signaling Pathway: PI3K/AKT Inhibition

The PI3K/AKT pathway is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Some 2-thioxoimidazolidin-4-one derivatives have been shown to inhibit this pathway.[2]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis Inhibition AKT->Apoptosis Inhibits Bad/Bax Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-Oxoimidazolidine Derivative Compound->PI3K Inhibition

Caption: Proposed mechanism of action via inhibition of the PI3K/AKT pathway.

Protocol 3.1: Western Blotting for Key Signaling Proteins

Western blotting can be used to assess the expression and phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT and phosphorylated AKT (p-AKT).

Materials:

  • Antibodies against AKT, p-AKT, and a loading control (e.g., GAPDH)

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells and extract the total protein.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate.

Expected Outcome:

A decrease in the levels of p-AKT relative to total AKT in compound-treated cells would suggest inhibition of the PI3K/AKT pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the initial preclinical evaluation of novel 2-oxoimidazolidine derivatives in cancer research. The successful execution of these protocols will provide critical data on the cytotoxic and mechanistic properties of the test compounds. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models of cancer. The versatility of the imidazolidin-2-one scaffold, combined with a systematic and rigorous evaluation process, holds significant promise for the development of novel and effective anticancer therapeutics.

References

  • Vertex AI Search. (n.d.).
  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223–228.
  • American Chemical Society. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved January 19, 2026.
  • National Institutes of Health. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
  • Said, M. M. A. (2008). Synthesis and biological activities of 3-substituted-2-thioxoimidazolidin-4-one and 2-thioxotetrahydropyrimidin-4(1H)-one derivatives. Oriental Journal of Chemistry, 24(3).
  • El-Deen, I. M., Eltamany, E. H., & Ali, N. M. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry.
  • National Center for Biotechnology Information. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. PubMed Central.
  • Prajapat, P., & Talesara, L. (2017). A Facile Synthesis of Biologically Significant 2-(1,3-benzothiazol-2-ylimino)-1,3-thiazolidin-4-one / 3-(1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one Analogues from 1-(1,3-benzothiazol-2-yl).
  • National Institutes of Health. (n.d.). A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice.
  • Nafie, M. S., Khodair, A. I., Hassan, H. A. Y., El-Fadeal, N. M. A., Bogari, H. A., Elhady, S. S., & Ahmed, S. A. (2022). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Pharmaceuticals, 15(5), 586.
  • National Center for Biotechnology Information. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central.
  • Biblioteka Nauki. (n.d.). Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II).
  • ResearchGate. (2025).
  • Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 481-489.
  • ScienceDirect. (n.d.).
  • MDPI. (n.d.).
  • National Center for Biotechnology Inform
  • National Center for Biotechnology Information. (n.d.). dl-Desthiobiotin. PubChem.
  • National Center for Biotechnology Information. (n.d.). Desthiobiotin methyl ester. PubChem.
  • National Center for Biotechnology Information. (n.d.). (1,3-Dimethyl-2-oxoimidazolidin-4-yl)acetic acid. PubChem.

Sources

Application Notes and Protocols: Advanced Derivatization Techniques for the Carboxylic Acid Group of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid is a key heterocyclic building block in contemporary drug discovery and development. Its structure, featuring a substituted amino acid moiety, makes it a valuable scaffold for introducing specific pharmacophoric elements. The carboxylic acid group is the primary handle for chemical modification, enabling the synthesis of a diverse array of derivatives such as amides, esters, and other bioisosteres. These modifications are critical for modulating pharmacokinetic properties (absorption, distribution, metabolism, and excretion), improving target engagement, and developing prodrug strategies.

This guide provides an in-depth exploration of robust and field-proven techniques for the derivatization of this carboxylic acid. We move beyond simple reagent lists to explain the underlying chemical principles, the rationale for specific experimental choices, and detailed protocols to ensure reproducible success in the laboratory.

Part 1: The Core Principle - Activating the Carboxyl Group

The direct reaction of a carboxylic acid with a nucleophile, such as an amine or alcohol, is generally unfavorable under standard conditions. This is due to a competing acid-base reaction that forms a non-reactive carboxylate salt. To facilitate the desired acylation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process is known as "activation."[1] Virtually all modern derivatization methods rely on this principle, employing a "coupling reagent" to generate a highly reactive intermediate that is readily attacked by the nucleophile.

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid R-COOH (Poor Leaving Group: -OH) Activated_Intermediate R-CO-LG (Good Leaving Group: -LG) Carboxylic_Acid->Activated_Intermediate + Coupling_Reagent Coupling Reagent Activated_Intermediate_2 R-CO-LG Activated_Intermediate->Activated_Intermediate_2 Reaction Progress Nucleophile Nucleophile (Amine/Alcohol) Product Derivative (Amide/Ester) Activated_Intermediate_2->Product +

Caption: General workflow for carboxylic acid derivatization.

Part 2: Amide Bond Formation - The Workhorse Reaction

The formation of an amide bond is the most frequent modification of this compound, crucial for building peptide-like structures and exploring structure-activity relationships. The choice of coupling reagent is critical and depends on factors like the steric hindrance of the amine, the risk of racemization, and cost.[2]

Strategy 1: Carbodiimide-Mediated Coupling

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are classic activating agents.[1][3] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1]

Insight: While effective, the O-acylisourea intermediate can be unstable and prone to side reactions. To improve efficiency and suppress racemization, an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is almost always included. These additives trap the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine.

Protocol 2.1: EDC/HOBt Coupling for Amide Synthesis

  • Objective: To synthesize an amide derivative from this compound and a primary or secondary amine.

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.0 - 1.2 eq)

    • EDC hydrochloride (1.5 eq)[4]

    • HOBt hydrate (1.5 eq)

    • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

    • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound, the amine, and HOBt in anhydrous DMF or DCM in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Add the base (DIPEA) and stir for 5 minutes.

    • Add EDC hydrochloride in one portion.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

Trustworthiness Check: The aqueous work-up is designed to remove the water-soluble urea byproduct from EDC, unreacted starting materials, and the base. Using EDC is often preferred over DCC because the dicyclohexylurea byproduct of DCC is poorly soluble in most organic solvents, necessitating filtration which can be cumbersome.[3]

Strategy 2: Uronium/Aminium and Phosphonium Salt Reagents

For more challenging couplings, especially with sterically hindered amines or where racemization is a major concern, modern onium salt reagents are superior.[5][6]

  • Uronium/Aminium Salts: HATU, HBTU, and HCTU are highly efficient reagents that generate OAt or OBt active esters.[7] HATU is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in the resulting HOAt ester, which accelerates the coupling reaction.[7]

  • Phosphonium Salts: PyBOP and PyAOP are phosphonium-based reagents.[7][8] A key advantage is that they do not possess the guanidinium-forming risk associated with uronium salts, making them safer for reactions where the coupling reagent is used in large excess or for slow cyclization reactions.[2][7]

G cluster_workflow HATU-Mediated Amide Coupling Workflow Start Dissolve Acid, Amine, HATU in DMF AddBase Add DIPEA at 0 °C Start->AddBase Reaction Stir at RT (1-4 hours) AddBase->Reaction Monitor Monitor by LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up (EtOAc/Water/Brine) Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure Amide Product Purify->Product

Sources

scale-up synthesis of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and materials science research. Its structure, featuring a substituted imidazolidinone ring linked to an acetic acid moiety, makes it a versatile building block for the synthesis of more complex molecules. The development of a robust and scalable synthetic route is crucial for its availability in larger quantities for advanced research and development.

This application note provides a detailed, three-step protocol for the gram-scale synthesis of this compound. The chosen synthetic strategy is designed for scalability, employing readily available starting materials and established chemical transformations. The protocol begins with the synthesis of the key intermediate, 1-methyl-2-imidazolidinone, followed by an N-alkylation with ethyl chloroacetate, and concludes with the hydrolysis of the resulting ester to yield the final product. This guide emphasizes safe laboratory practices, particularly for handling hazardous reagents, and provides in-depth explanations for the procedural choices to ensure reproducibility and high yield.

Overall Synthetic Scheme

The synthesis is performed in three main stages:

  • Formation of the Imidazolidinone Ring: Synthesis of 1-methyl-2-imidazolidinone from N-methylethylenediamine and diethyl carbonate.

  • N-Alkylation: Attachment of the acetic acid side chain via reaction with ethyl chloroacetate.

  • Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

synthesis_workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis & Purification A N-Methylethylenediamine + Diethyl Carbonate B 1-Methyl-2-imidazolidinone A->B  Heat   C 1-Methyl-2-imidazolidinone D Ethyl 2-(3-methyl-2-oxoimidazolidin-1-yl)acetate C->D  THF   E Ethyl 2-(3-methyl-2-oxoimidazolidin-1-yl)acetate reagents1 1. Sodium Hydride (NaH) 2. Ethyl Chloroacetate reagents1->C F This compound E->F  Saponification   reagents2 1. NaOH (aq) 2. HCl (aq) 3. Recrystallization reagents2->E

Fig 1. Overall workflow for the synthesis of the target compound.

Materials and Equipment

Reagents
ReagentPuritySupplier
N-Methylethylenediamine≥98%Sigma-Aldrich
Diethyl Carbonate≥99%Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)Sigma-Aldrich
Ethyl Chloroacetate≥98%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
Sodium Hydroxide≥98%, pelletsFisher Scientific
Hydrochloric Acid, concentrated37%Fisher Scientific
Ethyl AcetateACS GradeVWR
HexanesACS GradeVWR
Anhydrous Magnesium SulfateVWR
CeliteVWR
Equipment
  • Three-neck round-bottom flasks (500 mL and 1 L)

  • Reflux condenser and distillation apparatus

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • pH meter or pH paper

Detailed Synthesis Protocol

Step 1: Synthesis of 1-Methyl-2-imidazolidinone

This step involves a cyclization reaction where the diamine reacts with diethyl carbonate to form the cyclic urea, with ethanol as a byproduct.

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
N-Methylethylenediamine74.1237.1 g0.501.0
Diethyl Carbonate118.1365.0 g0.551.1

Procedure:

  • Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head.

  • Charge the flask with N-methylethylenediamine (37.1 g, 0.50 mol) and diethyl carbonate (65.0 g, 0.55 mol).

  • Heat the reaction mixture to a gentle reflux (approximately 120-130 °C). Ethanol will begin to distill off as the reaction proceeds.

  • Continue heating for 8-12 hours, monitoring the reaction progress by observing the cessation of ethanol distillation.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product is then purified by vacuum distillation to yield 1-methyl-2-imidazolidinone as a colorless to pale yellow liquid.

Step 2: N-Alkylation to form Ethyl 2-(3-methyl-2-oxoimidazolidin-1-yl)acetate

This step utilizes a strong base, sodium hydride, to deprotonate the imidazolidinone at the N1 position, creating a nucleophile that then reacts with ethyl chloroacetate. It is critical to perform this reaction under anhydrous and inert conditions.

Fig 2. Mechanism of the N-alkylation reaction.
Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
1-Methyl-2-imidazolidinone100.1240.0 g0.401.0
Sodium Hydride (60% dispersion)24.00 (as NaH)17.6 g0.441.1
Ethyl Chloroacetate122.5554.1 g0.441.1
Anhydrous Tetrahydrofuran (THF)-400 mL--

Procedure:

  • Set up a 1 L three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a reflux condenser, and an inlet for inert gas (nitrogen or argon).

  • Carefully wash the sodium hydride (17.6 g) with hexanes to remove the mineral oil. Decant the hexanes and dry the sodium hydride under a stream of nitrogen.

  • Suspend the washed sodium hydride in 200 mL of anhydrous THF in the reaction flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 1-methyl-2-imidazolidinone (40.0 g, 0.40 mol) in 100 mL of anhydrous THF and add it dropwise to the sodium hydride suspension over 1 hour. Hydrogen gas will evolve.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of ethyl chloroacetate (54.1 g, 0.44 mol) in 100 mL of anhydrous THF dropwise over 1 hour.

  • After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly adding 20 mL of a saturated aqueous ammonium chloride solution.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the residue with 200 mL of water and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude ester. The product can be purified by column chromatography if necessary.

Step 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the carboxylic acid, followed by an acidic workup to precipitate the product.

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
Ethyl 2-(3-methyl-2-oxoimidazolidin-1-yl)acetate186.2165.2 g (crude from Step 2)~0.351.0
Sodium Hydroxide40.0028.0 g0.702.0
Water-300 mL--
Concentrated HCl (37%)-As needed--

Procedure:

  • Dissolve the crude ester (65.2 g) in 300 mL of water in a 1 L round-bottom flask.

  • Add sodium hydroxide pellets (28.0 g, 0.70 mol) and heat the mixture to 60 °C with stirring for 4-6 hours.

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove any insoluble material.

  • Transfer the filtrate to a beaker and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2.

  • A white precipitate of the product will form. Continue stirring in the ice bath for 1 hour to ensure complete precipitation.

  • Collect the solid by vacuum filtration using a Büchner funnel, wash the filter cake with cold water (2 x 50 mL), and dry in a vacuum oven at 50 °C.

Step 4: Purification by Recrystallization
  • Transfer the crude, dried product to a suitable flask.

  • Add a minimal amount of a hot solvent mixture, such as ethanol/water or isopropanol, until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Characterization

The final product should be characterized by:

  • Melting Point: Compare with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • HPLC: To determine the purity of the final product.

Safety Precautions

  • Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite. Handle only under an inert atmosphere and in a fume hood. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves.[1][2][3][4]

  • Ethyl Chloroacetate: Toxic if inhaled, swallowed, or absorbed through the skin. It is also a lachrymator (causes tearing) and can cause severe eye and skin irritation.[5][6][7][8][9] Handle in a well-ventilated fume hood with appropriate PPE.

  • General Precautions: All steps should be carried out in a well-ventilated fume hood. Wear safety glasses, a lab coat, and appropriate gloves throughout the procedure.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl chloroacetate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: ethyl chloroacetate. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-2-imidazolidinone, 98%. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Hydride, 60% Dispersion in Mineral Oil, Toluene Soluble Bags. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. Drawing upon established principles of organic chemistry and purification sciences, this document provides practical troubleshooting advice and answers to frequently asked questions.

Understanding the Molecule: A Chemist's Perspective

This compound is a polar, hydrophilic molecule containing a carboxylic acid group and a cyclic urea (imidazolidinone) moiety. Its structure presents a unique set of purification challenges, primarily due to its high polarity and potential for zwitterionic character, which can influence its solubility and chromatographic behavior.

A common synthetic route to this compound involves the N-alkylation of 1-methyl-2-imidazolidinone with an haloacetic acid ester (e.g., ethyl chloroacetate), followed by hydrolysis of the resulting ester. Understanding this synthesis is key to anticipating potential impurities.

Visualizing the Synthetic Pathway and Potential Impurities

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities A 1-Methyl-2-imidazolidinone C Ethyl 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetate (Ester Intermediate) A->C N-Alkylation (Base, Solvent) B Ethyl Chloroacetate B->C D This compound (Final Product) C->D Hydrolysis (Acid or Base) I1 Unreacted 1-Methyl-2-imidazolidinone C->I1 I2 Unreacted Ethyl Chloroacetate C->I2 I3 Incomplete Hydrolysis: Ester Intermediate D->I3 I4 Glycolic Acid (from hydrolysis of Ethyl Chloroacetate) D->I4

Caption: Synthetic pathway and potential impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Difficulty in Crystallizing the Final Product

  • Question: My product oils out or remains in solution upon cooling. How can I induce crystallization?

  • Plausible Causes & Solutions:

    • High Polarity and Zwitterionic Character: The combination of the carboxylic acid and the imidazolidinone ring can lead to high solubility in polar solvents and potential zwitterionic behavior, which can inhibit crystal lattice formation.

      • Actionable Advice: Experiment with solvent/anti-solvent systems. A good starting point is dissolving the crude product in a minimal amount of a polar solvent in which it is soluble when hot (e.g., ethanol, methanol, or water) and then slowly adding a less polar anti-solvent (e.g., acetone, ethyl acetate, or isopropanol) at an elevated temperature until slight turbidity is observed.[1][2] Allow the solution to cool slowly. Seeding with a previously obtained pure crystal can also be effective.

    • Presence of Impurities: Unreacted starting materials or byproducts can act as crystal growth inhibitors.

      • Actionable Advice: Attempt a pre-purification step. If the crude product is an oil, try triturating it with a solvent in which the desired product is sparingly soluble but the impurities are more soluble (e.g., diethyl ether or a mixture of hexanes and ethyl acetate). This can often remove less polar impurities and may result in the solidification of the product.

Issue 2: Co-purification of a Persistent, More Polar Impurity

  • Question: My purified product consistently shows a more polar impurity by HPLC that is difficult to remove by recrystallization. What could it be and how do I remove it?

  • Plausible Causes & Solutions:

    • Glycolic Acid: This can form from the hydrolysis of the haloacetic acid ester starting material, especially under basic conditions used for the N-alkylation or during the final hydrolysis step.[3] Its high polarity makes it soluble in polar recrystallization solvents.

      • Actionable Advice:

        • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution. The target compound, being a carboxylic acid, will move to the aqueous phase as its sodium salt. The less acidic impurities may remain in the organic phase. Acidify the aqueous phase with dilute HCl to precipitate the pure product, which can then be filtered.

        • Chromatographic Separation: If recrystallization fails, column chromatography may be necessary. Due to the high polarity, normal-phase silica gel chromatography can be challenging. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for better separation of highly polar compounds.[4][5]

Issue 3: Presence of a Less Polar Impurity in the Final Product

  • Question: I have a less polar impurity that persists through recrystallization. What is it likely to be?

  • Plausible Causes & Solutions:

    • Ester Intermediate: Incomplete hydrolysis of the ethyl 2-(3-methyl-2-oxoimidazolidin-1-yl)acetate will result in its presence in the final product.[6] Being less polar than the carboxylic acid, it may have similar solubility in some recrystallization solvents.

      • Actionable Advice:

        • Optimize Hydrolysis: Ensure the hydrolysis reaction goes to completion by extending the reaction time or using a slight excess of the hydrolyzing agent (acid or base). Monitor the reaction by TLC or HPLC.

        • Recrystallization Solvent Selection: Choose a solvent system where the ester has significantly higher solubility than the carboxylic acid, even at low temperatures. A mixture of water and a water-miscible organic solvent like ethanol or acetone can be effective, as the ester will be less soluble in the highly aqueous environment.[2][7]

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to assess the purity of this compound?

    • A1: High-Performance Liquid Chromatography (HPLC) is the recommended method. Due to the polar and acidic nature of the compound, a reversed-phase method using a polar-embedded C18 column or a phenyl-hexyl column with an aqueous mobile phase containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is a good starting point.[8][9][10] This will allow for good retention and separation from potential polar impurities. Purity can also be assessed by ¹H NMR spectroscopy by looking for characteristic peaks of impurities.

  • Q2: My compound seems to be unstable during workup or storage. What are the likely degradation pathways?

    • A2: While the imidazolidinone ring is generally stable, prolonged exposure to strong acidic or basic conditions at elevated temperatures could potentially lead to ring-opening. It is advisable to perform workup procedures at moderate temperatures and to store the purified compound in a cool, dry, and dark place.

  • Q3: Can I use normal-phase silica gel chromatography for purification?

    • A3: While possible, it is often challenging for highly polar and acidic compounds like this one. The compound may streak or show very strong retention on the silica gel. If you must use silica gel chromatography, consider using a polar mobile phase system, such as dichloromethane/methanol with a small amount of acetic or formic acid to improve peak shape. However, HILIC is generally a more suitable chromatographic technique for such molecules.[4][5]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate) both at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.[1] Also, test solvent/anti-solvent combinations.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, allow the flask to stand undisturbed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Protocol 2: Starting Point for HPLC Purity Analysis

This is a general method and may require optimization for your specific system and impurity profile.

  • Column: Polar-embedded C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).[8][10]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

Data Presentation

Table 1: Suggested Recrystallization Solvent Systems

Solvent System (v/v)Rationale
Ethanol / WaterGood for polar compounds; water acts as an anti-solvent.
Acetone / WaterSimilar to ethanol/water, offers a different selectivity.
Isopropanol / Diethyl EtherA more organic system for potentially less polar impurities.
Methanol / Ethyl AcetateBalances polarity for effective crystallization.

Logical Relationship Diagram

G cluster_problem Purification Problem cluster_cause Probable Cause cluster_solution Proposed Solution P1 Product Oils Out C1 High Polarity / Zwitterionic P1->C1 P2 Persistent Polar Impurity C2 Presence of Glycolic Acid P2->C2 P3 Persistent Non-Polar Impurity C3 Incomplete Hydrolysis (Ester Intermediate) P3->C3 S1 Solvent/Anti-solvent Recrystallization C1->S1 S2 Acid-Base Extraction C2->S2 S3 HILIC Chromatography C2->S3 S4 Optimize Hydrolysis Conditions C3->S4 S5 Adjust Recrystallization Solvent C3->S5

Caption: Troubleshooting logic for purification challenges.

References

  • J. C. C. Yu, "Hydrophilic Interaction Liquid Chromatography (HILIC)—a powerful separation technique," Journal of Chromatography A, vol. 1218, no. 35, pp. 5896-5914, 2011.
  • M.
  • Agilent Technologies, "Separation of Organic Acids on an Agilent Polaris C18-A Column," Applic
  • Jones Chromatography, "THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES," Technical Note.
  • BenchChem, "Technical Support Center: Optimizing HPLC Separ
  • University of Rochester, Department of Chemistry, "Reagents & Solvents: Solvents for Recrystalliz
  • Reddit, r/Chempros, "Go-to recrystalliz
  • S. K. Guchhait, et al., "Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid," Arkivoc, vol. 2008, no. 16, pp. 185-193, 2008.
  • ResearchGate, "Substances yield after recrystallization
  • D. V. Osipov, et al., "The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity," Molecules, vol. 26, no. 15, p. 4461, 2021.

Sources

troubleshooting side reactions in 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important compound. Here, we provide in-depth, experience-based insights and actionable solutions to optimize your synthetic route, improve yield, and ensure the highest purity of your final product.

I. Troubleshooting Guide: Common Side Reactions and Issues

This section addresses specific problems that may arise during the synthesis, offering explanations for their root causes and providing step-by-step protocols to mitigate them.

Question 1: Low yield of the desired product, this compound, is observed after the N-alkylation step. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the N-alkylation of 1-methyl-2-imidazolidinone with an acetic acid synthon are a frequent challenge. The primary causes often revolve around incomplete reaction, competing side reactions, and suboptimal reaction conditions.

Underlying Causes and Mechanistic Insights:

  • Incomplete Deprotonation: The N-H proton of 1-methyl-2-imidazolidinone is weakly acidic. Incomplete deprotonation by the base leads to a low concentration of the nucleophilic imidazolidinone anion, resulting in a sluggish and incomplete reaction.

  • Competing O-alkylation: The enolate form of the imidazolidinone presents an alternative nucleophilic oxygen center. While generally less favored, O-alkylation can occur under certain conditions, leading to the formation of an unstable and undesired O-alkylated byproduct that can decompose or complicate purification.

  • Hydrolysis of the Alkylating Agent: Alkylating agents with ester functionalities, such as ethyl chloroacetate, are susceptible to hydrolysis, especially in the presence of moisture or stronger bases. This depletes the alkylating agent and reduces the overall yield.

  • Dialkylation: Although less common for this specific substrate, if a strong excess of the alkylating agent is used or if the reaction is run for an extended period, there is a possibility of a second alkylation event, leading to the formation of a quaternary ammonium salt.

Troubleshooting Protocol:

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. A moderately strong base is required to efficiently deprotonate the imidazolidinone without promoting significant hydrolysis of the alkylating agent.

    • Recommended System: Potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is a reliable choice.[1][2] K2CO3 provides sufficient basicity to facilitate the reaction while minimizing side reactions.

    • Alternative: For more stubborn reactions, stronger bases like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF) can be employed. However, meticulous control of anhydrous conditions is paramount to prevent hydrolysis.

  • Reaction Temperature and Time:

    • Initial Optimization: Start the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Elevated Temperature: If the reaction is sluggish, gradually increasing the temperature to 50-70 °C can enhance the reaction rate.[2] Avoid excessively high temperatures, which can promote decomposition and side reactions.

    • Monitoring: Track the consumption of the starting material. Once the starting material is consumed or the reaction plateaus, proceed with the work-up to prevent the formation of degradation products.

  • Stoichiometry of Reagents:

    • Alkylating Agent: A slight excess of the alkylating agent (1.1 to 1.3 equivalents) is generally recommended to drive the reaction to completion.

    • Base: Use at least a stoichiometric amount of the base, and in the case of weaker bases like K2CO3, a slight excess (1.2 to 1.5 equivalents) can be beneficial.

Experimental Workflow: Optimized N-Alkylation

cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Isolation Start 1-Methyl-2-imidazolidinone in DMF Add_Base Add K2CO3 (1.2 eq.) Start->Add_Base Stir_1 Stir at RT for 30 min Add_Base->Stir_1 Add_Alkylating Add Ethyl Chloroacetate (1.1 eq.) dropwise Stir_1->Add_Alkylating Heat Heat to 60°C Add_Alkylating->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench with water Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product This compound ethyl ester Purify->Product

Caption: Optimized workflow for the N-alkylation step.

Question 2: During the synthesis, I've identified an impurity with a mass corresponding to the dimer of my starting material. What is this impurity and how can I prevent its formation?

Answer:

The formation of a dimeric impurity is a known side reaction, particularly if the synthesis involves a self-condensation pathway.

Plausible Mechanism of Dimer Formation:

Under strongly basic conditions or elevated temperatures, the enolate of the product, this compound ester, can act as a nucleophile and attack the carbonyl group of another molecule of the ester. This can lead to a Claisen-like condensation product.

Preventative Measures:

  • Control of Base Stoichiometry: Use the minimum effective amount of base to avoid an excess that could promote self-condensation.

  • Temperature Management: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Self-condensation reactions often have a higher activation energy and are more prevalent at elevated temperatures.

  • Order of Addition: Adding the base slowly to the mixture of the imidazolidinone and the alkylating agent can help to keep the concentration of the reactive enolate low at any given time, thus minimizing the chance of self-reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the best method for the final hydrolysis of the ester to the carboxylic acid?

A1: The choice of hydrolysis method depends on the stability of your compound.

  • Acidic Hydrolysis: Refluxing the ester with aqueous hydrochloric acid (e.g., 6M HCl) is a common and effective method.[2] This approach is generally robust and leads to the protonated carboxylic acid, which can often be easily isolated.

  • Basic Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like THF or methanol is also widely used. Following the reaction, acidification is necessary to protonate the carboxylate and precipitate the product.

Data Summary: Hydrolysis Conditions

MethodReagentsTemperatureTypical Reaction Time
Acidic6M HCl (aq)Reflux4-12 hours
BasicLiOH in THF/H2ORoom Temp to 50°C2-8 hours
Q2: I am having trouble purifying the final product. What are the recommended purification techniques?

A2: The purification strategy depends on the nature of the impurities.

  • Recrystallization: If the crude product is a solid and has a reasonable level of purity, recrystallization is often the most effective method for obtaining highly pure material. Common solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexanes.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the standard approach. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is typically effective.

  • Acid-Base Extraction: The carboxylic acid functionality of the final product allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired product will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.

Q3: Are there any specific safety precautions I should be aware of during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific points of caution for this synthesis include:

  • Alkylating Agents: Alkylating agents like ethyl chloroacetate are lachrymators and should be handled in a well-ventilated fume hood.

  • Strong Bases: Strong bases such as sodium hydride are highly reactive and flammable. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Organic solvents like DMF and acetonitrile are flammable and have associated health risks.[3][4] Always consult the Safety Data Sheet (SDS) for each reagent and solvent before use.

III. Reaction Pathways

Desired Synthetic Route and Potential Side Reaction

cluster_main Desired Synthesis cluster_side Side Reaction SM 1-Methyl-2-imidazolidinone Intermediate Deprotonated Intermediate SM->Intermediate + Base Product_Ester Product Ester Intermediate->Product_Ester + Ethyl Chloroacetate (N-Alkylation) O_Alkylation O-Alkylated Byproduct Intermediate->O_Alkylation + Ethyl Chloroacetate (O-Alkylation) Final_Product This compound Product_Ester->Final_Product Hydrolysis

Caption: Desired N-alkylation pathway and competing O-alkylation side reaction.

IV. References

  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. ResearchGate.

  • DMSO arbitrated Oxidative Annulation Followed by Homologated N-Alkylation: Microwave-Assisted Efficient and Greener Approach to. Thieme Connect.

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. MDPI.

  • ICH Q3C (R9) Guideline on impurities. European Medicines Agency. [Link]

  • A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]

Sources

Technical Support Center: Optimization of Imidazolidinone Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of imidazolidinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formation of this important heterocyclic scaffold. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions based on established chemical principles.

Problem 1: Low or No Product Yield

Low yields are a frequent hurdle in organic synthesis. The root cause can often be traced back to several key reaction parameters.

Possible Causes & Solutions:

  • Suboptimal Temperature: Temperature plays a critical role in reaction kinetics.[1][2] A statistical analysis of a pseudo-multicomponent protocol for 1,3-disubstituted imidazolidin-2-one synthesis revealed that temperature has a significant impact on the reaction yield.[1][2] For instance, in the cyclization of a diamine with carbonyldiimidazole (CDI), increasing the temperature from 20°C to 40°C in dichloromethane (DCM) dramatically increased the yield from 21% to 98%.[3] Conversely, temperatures that are too high can lead to decomposition or side reactions.[1]

    • Recommendation: Screen a range of temperatures to find the optimal balance for your specific substrate and catalyst system. Start with room temperature and incrementally increase it, monitoring the reaction progress by TLC or LC-MS.

  • Inappropriate Solvent: The choice of solvent is crucial for reactant solubility and can influence the reaction pathway.[4][5][6] In the synthesis of 2-imidazolidinone from ethylenediamine carbamate, 2-propanol was found to be the best solvent, suppressing the formation of solvent-derived byproducts and leading to a high yield of 83%.[5][6] In another study, the use of methanol was suitable for Schiff base formation and subsequent reduction at lower temperatures compared to THF, which required higher temperatures and longer reaction times for a similar yield.[1][3]

    • Recommendation: Select a solvent that ensures the solubility of all reactants and is compatible with the reaction conditions. Consider solvent polarity and its potential to participate in side reactions. A solvent screen is often a worthwhile investment of time.

  • Inefficient Catalyst or Inappropriate Catalyst Loading: Many imidazolidinone syntheses are catalyst-dependent. The choice of catalyst, whether it's a metal catalyst for diamination reactions or an organocatalyst for hydroamination, is critical.[7][8][9] For the intramolecular hydroamidation of propargylic ureas, the phosphazene base BEMP was found to be a highly active organocatalyst, outperforming guanidine and amidine bases.[9]

    • Recommendation: Consult the literature for catalysts known to be effective for your specific reaction type. Optimize the catalyst loading; too little may result in a sluggish reaction, while too much can sometimes lead to side product formation.

  • Poor Quality of Reagents or Starting Materials: The purity of your starting materials, including the diamine, carbonyl source, and any reagents, is paramount. Impurities can interfere with the reaction or lead to unwanted byproducts.

    • Recommendation: Ensure your starting materials are pure and dry. If necessary, purify them before use. For example, trans-(R,R)-diaminocyclohexane can be obtained by enantiomeric resolution and subsequent liberation using sodium bicarbonate.[3]

Problem 2: Formation of Side Products and Impurities

The presence of side products complicates purification and reduces the overall yield of the desired imidazolidinone.

Possible Causes & Solutions:

  • Side Reactions due to Reaction Conditions: High temperatures or prolonged reaction times can promote side reactions.[1] For instance, in some cases, iminooxazolidine derivatives may form initially and then isomerize to the desired imidazolidinone over a longer reaction time.[8]

    • Recommendation: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed to minimize the formation of degradation products.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of incomplete reaction products or side products from the excess reagent.

    • Recommendation: Carefully control the stoichiometry of your reactants. While a statistical analysis in one study showed that stoichiometry had no significant impact on the results for a specific pseudo-multicomponent protocol[1], this is not a general rule.

  • Reaction with Solvent: As mentioned earlier, the solvent can sometimes participate in the reaction, leading to byproducts.[5][6]

    • Recommendation: Choose an inert solvent that does not react with your starting materials, intermediates, or products under the reaction conditions.

Problem 3: Poor Regioselectivity

In cases where unsymmetrical diamines or other precursors are used, controlling the regioselectivity of the cyclization can be a challenge.

Possible Causes & Solutions:

  • Solvent Effects: The solvent can play a significant role in controlling the regioselectivity of the reaction.[4] A study on the synthesis of imidazolidineiminodithiones showed that acetonitrile consistently produced the desired regioisomer exclusively or as the major product.[4]

    • Recommendation: If you are facing issues with regioselectivity, a thorough solvent screen is highly recommended.

  • Catalyst Control: The choice of catalyst and its ligands can influence the regioselectivity of the reaction, particularly in metal-catalyzed processes.

    • Recommendation: Experiment with different catalysts and ligands to steer the reaction towards the desired regioisomer.

  • Influence of Substituents: The electronic and steric properties of substituents on the starting materials can direct the cyclization to a specific position.[10]

    • Recommendation: If possible, modify the substituents on your starting materials to favor the formation of the desired regioisomer.

Problem 4: Difficulty in Product Purification

Even with a successful reaction, isolating the pure imidazolidinone can be challenging.

Possible Causes & Solutions:

  • Similar Polarity of Product and Byproducts: If the side products have a similar polarity to the desired product, separation by column chromatography can be difficult.

    • Recommendation: Try different solvent systems for column chromatography. If that fails, consider recrystallization or derivatization to facilitate separation. A detailed purification protocol for a 2-oxazolidinone derivative involved dissolving the crude product in a boiling mixture of ethanol and ethyl acetate, treating with decolorizing charcoal, and slow cooling to induce crystallization.[11]

  • Product Instability: Some imidazolidinones may be sensitive to the conditions used for purification (e.g., acidic or basic conditions on silica gel).

    • Recommendation: Use neutral alumina for chromatography or employ other purification techniques like preparative HPLC or crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing imidazolidinones?

A1: The most common synthetic approaches include:

  • Direct incorporation of a carbonyl group into 1,2-diamines: This is a widely used method where a 1,2-diamine reacts with a carbonylating agent like phosgene, carbonyldiimidazole (CDI), or urea.[7]

  • Catalytic diamination of unsaturated C-C bonds: This strategy involves the metal-catalyzed reaction of alkenes, allenes, or alkynes with a nitrogen source like urea.[7]

  • Intramolecular hydroamination of unsaturated ureas: This atom-economical approach involves the cyclization of propargylic or allylic ureas, often catalyzed by a base or a metal complex.[7][9]

  • Aziridine ring expansion: This method involves the reaction of aziridines with isocyanates, which can be catalyzed by nickel or palladium complexes.[7][8]

Q2: How do I choose the right carbonylating agent for my diamine?

A2: The choice of carbonylating agent depends on the reactivity of your diamine and the desired reaction conditions.

  • Phosgene and its derivatives (e.g., triphosgene): Highly reactive but also highly toxic. They are typically used for less reactive diamines.

  • Carbonyldiimidazole (CDI): A safer and milder alternative to phosgene. It is widely used for the cyclization of various diamines.[1][2][3]

  • Urea: An inexpensive and environmentally friendly carbonyl source, but often requires higher temperatures.

  • Organic carbonates: Can also be used as carbonylating agents.

Q3: What is the general mechanism for imidazolidinone formation from a 1,2-diamine and a carbonylating agent?

A3: The reaction generally proceeds through a two-step mechanism. First, one of the amino groups of the 1,2-diamine performs a nucleophilic attack on the carbonyl carbon of the carbonylating agent. This is followed by an intramolecular cyclization where the second amino group attacks the newly formed carbonyl intermediate, leading to the formation of the five-membered ring and the elimination of leaving groups.[7][12]

Q4: Can I run my imidazolidinone synthesis under solvent-free conditions?

A4: In some cases, yes. Solvent-free conditions are becoming increasingly popular as a green chemistry approach. For instance, the synthesis of substituted imidazolidin-4-ones has been successfully carried out under microwave-assisted solvent-free conditions, which significantly accelerated the reaction compared to classical heating.[13]

Q5: How does the electronic nature of substituents on the starting materials affect the reaction?

A5: The electronic properties of substituents can have a significant impact on the reaction. For example, in the synthesis of certain 1,3-disubstituted imidazolidin-2-ones, electron-withdrawing groups on the aromatic aldehyde facilitated the cyclization, while electron-donating groups could stabilize intermediates and affect yields.[3]

Experimental Protocols & Data

Protocol 1: General Procedure for the Synthesis of 1,3-Disubstituted Imidazolidin-2-ones via a Pseudo-Multicomponent Reaction[1][2]

This protocol describes a one-pot synthesis involving the in-situ formation of a Schiff base, followed by reduction and cyclization.

Step-by-step Methodology:

  • Schiff Base Formation: In a round-bottom flask, dissolve trans-(R,R)-diaminocyclohexane (1 equivalent) in methanol. Add the desired aromatic aldehyde (2 equivalents) and stir at room temperature. Monitor the reaction by TLC until the starting diamine is consumed.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) portion-wise. Stir the reaction at 40°C for 30 minutes.

  • Cyclization: After the reduction is complete, add carbonyldiimidazole (CDI) (1.1 equivalents) to the reaction mixture. Stir the reaction at 40°C. Monitor the reaction by TLC until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Optimization of Reaction Conditions for Imidazolidinone Synthesis
EntryReactant AReactant BCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
1DiamineCDI-Toluene2064 hLow[3]
2DiamineCDI-THF2064 h21[3]
3DiamineCDI-DCM4017 h98[3]
4Ethylenediamine Carbamate-CeO₂2-Propanol140-83[5][6]
5Propargylic Urea-BEMP (10 mol%)MeCNrt30 min>99[9]

Visualizations

Diagram 1: General Reaction Scheme for Imidazolidinone Formation

G cluster_product Product diamine 1,2-Diamine imidazolidinone Imidazolidinone diamine->imidazolidinone + Carbonyl Source carbonyl Carbonyl Source (e.g., CDI)

Caption: General synthesis of imidazolidinones from 1,2-diamines.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed temp Optimize Temperature start->temp solvent Screen Solvents start->solvent catalyst Optimize Catalyst/ Reagent start->catalyst purity Check Reagent Purity start->purity success Improved Yield temp->success solvent->success catalyst->success purity->success

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. National Center for Biotechnology Information. [Link]

  • Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. ResearchGate. [Link]

  • CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. National Center for Biotechnology Information. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]

  • Imidazolidinone synthesis. Organic Chemistry Portal. [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. National Center for Biotechnology Information. [Link]

  • CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. ACS Publications. [Link]

  • Effect of temperature on yield of synthesis of 2-imidazolidinone. Reaction conditions. ResearchGate. [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. [Link]

  • A probable mechanism for the formation of imidazolidinone. ResearchGate. [Link]

  • The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. Michigan State University. [Link]

  • Imidazolidinone. Wikipedia. [Link]

  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group. [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. [Link]

  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Publications. [Link]

  • Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatile Carbonyl Derivatives. ResearchGate. [Link]

  • Imidazolidinones as Asymmetric Organocatalysts. Royal Society of Chemistry. [Link]

  • Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure Crystalline Form Thereof.
  • Synthesis of 4-imidazolidinones. Organic Chemistry Portal. [Link]

  • Synthesis of imidazolidinones 1, 2, and 3. ResearchGate. [Link]

  • Effect of temperature on yield of 2-oxazolidinone. ResearchGate. [Link]

  • The Effect of Temperature and Concentration on Surface Tension for Ethanol Solution. Semantic Scholar. [Link]

  • Effect of Time, Solvent-Solid Ratio, Ethanol Concentration and Temperature on Extraction Yield of Phenolic Compounds From Olive Leaves. Engineering, Technology & Applied Science Research. [Link]

Sources

Technical Support Center: Stability of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. As a molecule incorporating a cyclic urea (imidazolidinone) moiety, its stability can be influenced by several experimental factors. This document synthesizes established principles of urea and cyclic amide chemistry to offer practical, field-proven insights.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments, delving into the root causes and providing actionable solutions.

Issue 1: Loss of Compound Potency or Concentration in Aqueous Buffers Over Time.

Question: I've prepared an aqueous stock solution of this compound, but I'm observing a decline in its concentration and biological activity over a short period. What is the likely cause?

Answer: The most probable cause is the hydrolytic degradation of the 2-oxoimidazolidine ring. Cyclic ureas, like the imidazolidinone core of your compound, are susceptible to hydrolysis, especially under non-neutral pH conditions and at elevated temperatures. This process involves the cleavage of the amide bonds within the ring, leading to the formation of inactive degradation products.

The stability of urea derivatives in aqueous solutions is significantly dependent on pH. Studies on urea have shown that it is most stable in the pH range of 4–8.[1][2][3] Outside of this range, both acidic and basic conditions can catalyze the hydrolysis of the urea functionality.

Experimental Workflow for Investigating pH-Dependent Degradation

Caption: Workflow for assessing pH-dependent stability.

Troubleshooting Steps & Recommendations:

  • pH Optimization: If your experimental conditions allow, prepare your solutions in a buffer with a pH between 5.0 and 7.0. A lactate buffer at pH 6.0 has been shown to minimize urea degradation.[1][2]

  • Temperature Control: Store stock solutions at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The rate of urea degradation increases with temperature.[1][2][3]

  • Fresh Preparations: For sensitive assays, it is best to prepare solutions fresh on the day of the experiment.

  • Buffer Selection: Be aware that buffer components can sometimes participate in degradation reactions. If you continue to see instability, screen a few different buffer systems (e.g., phosphate, citrate, MES) within the optimal pH range.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS).

Question: After incubating my compound in solution, my HPLC analysis shows new, more polar peaks, and the peak for my parent compound is decreasing. What are these new peaks?

Answer: These new peaks are likely degradation products resulting from the hydrolysis of the imidazolidinone ring. The primary mechanism would be the cleavage of one of the N-C=O bonds in the ring, leading to a more polar, open-chain urea derivative.

Postulated Hydrolytic Degradation Pathway

Degradation_Pathway Parent This compound (Parent Compound) Intermediate N-(2-(methylamino)ethyl)-N-carboxyglycine (Ring-Opened Intermediate) Parent->Intermediate Hydrolysis (H₂O, H⁺ or OH⁻) Product1 Degradation Products Intermediate->Product1 Further Degradation

Caption: Potential hydrolytic degradation of the compound.

Troubleshooting Steps & Recommendations:

  • Stability-Indicating Method: Ensure your analytical method is "stability-indicating." This means the method can separate the intact parent compound from all potential degradation products without interference.[4] Developing such a method typically involves forced degradation studies (exposing the compound to harsh conditions like strong acid, strong base, oxidation, and heat) to generate the degradation products.

  • Peak Identification: Use LC-MS to obtain the mass of the unknown peaks. The mass of the primary hydrolytic product should correspond to the parent compound plus one molecule of water (M+18). This can help confirm the degradation pathway.

  • Solvent Choice: If the application allows, consider using non-aqueous solvents for stock solutions. Isopropanol has been shown to be effective in slowing the decomposition of urea.[1][2] For cell-based assays requiring aqueous media, a concentrated stock in a solvent like DMSO can be diluted into the aqueous medium immediately before use to minimize exposure time.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of this compound?

A1: Based on the general principles of urea stability, the following conditions are recommended:

  • Solvent: For long-term storage, DMSO or isopropanol is preferable to aqueous buffers.

  • pH (if aqueous): If an aqueous solution is necessary, maintain the pH between 5.0 and 7.0.[1][2][3]

  • Temperature: Store stock solutions at -20°C or -80°C. For daily use, refrigeration at 2-8°C is acceptable for short periods (verify stability for your specific concentration and buffer).

  • Container: Use tightly sealed vials to prevent solvent evaporation and exposure to moisture.

Q2: How can I perform a quick check on the stability of my compound in a new formulation?

A2: You can perform an accelerated stability study.[5][6]

  • Prepare the compound in your new formulation.

  • Divide the solution into two sets of aliquots. Store one set at the intended storage condition (e.g., 4°C) and the other at an elevated temperature (e.g., 40°C).

  • Analyze the samples by a stability-indicating HPLC method at initial time (T=0) and after set time points (e.g., 1, 2, and 4 weeks).

  • A significant decrease in the parent peak area or the appearance of degradation peaks at 40°C compared to 4°C indicates a potential stability issue.

Q3: Are there any specific classes of excipients I should be cautious about when formulating this compound?

A3: Yes. Avoid highly acidic or alkaline excipients that could shift the pH of the final formulation outside the optimal 4-8 range. Additionally, be cautious with strongly oxidizing or reducing agents, as they could potentially interact with the compound, although hydrolysis of the cyclic urea is the more anticipated degradation route. Always perform compatibility studies with new excipients.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.[6] It is crucial that the method is validated to be stability-indicating.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the structure of any degradation products that form.[5]

Summary of Recommended Stability-Enhancing Conditions

ParameterRecommendationRationale
pH 5.0 - 7.0Minimizes acid and base-catalyzed hydrolysis of the imidazolidinone ring.[1][2][3]
Temperature Store frozen (-20°C or below) or refrigerated (2-8°C). Avoid heat.Degradation reactions are temperature-dependent and proceed faster at higher temperatures.[1][2]
Solvent For stock solutions, prefer DMSO or isopropanol over aqueous buffers.Non-aqueous polar solvents can significantly slow down hydrolysis.[1][2]
Light Store in amber vials or protect from light.While not the primary concern, photostability should not be overlooked.
Preparation Prepare aqueous solutions fresh and use them promptly.Minimizes the time the compound is exposed to potentially destabilizing aqueous conditions.

References

  • Angyal, C. (2010). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187–195. Available at: [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Semantic Scholar. Available at: [Link]

  • Lilov, M. E., & Kirilov, P. P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy, 54(1), 133-140. Available at: [Link]

  • Gao, J., et al. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. PubMed. Available at: [Link]

  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]

  • Preparation of Imidazolidin‐4‐ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatile Carbonyl Derivatives. (2012). Semantic Scholar. Available at: [Link]

  • The Complete Stability Testing for a Successful Application. (n.d.). IKEV. Available at: [Link]

  • Bakhtiar, R. (2012). Trends in Analytical chemistry. CONICET. Available at: [Link]

  • Sharma, B. (2023). Comprehensive Stability Assessment of Biotechnological Products: Degradation Mechanisms, Statistical Tools, and Regulatory Compliance, Part 1. BioProcess International. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility issues encountered during experimentation. The following troubleshooting guide and frequently asked questions (FAQs) are structured to directly address specific challenges, explaining the scientific principles behind each recommended strategy.

Introduction to this compound

This compound is a heterocyclic compound featuring a cyclic urea (imidazolidinone) core and a carboxylic acid moiety. This unique structure presents specific solubility challenges that are critical to address for successful experimental outcomes in areas such as biological screening and formulation development. The presence of both a polar carboxylic acid group and a less polar cyclic urea structure contributes to its complex solubility profile.

Chemical Structure:

Caption: Chemical structure of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Basic Solubility & Initial Stock Preparation

Q1: I'm having trouble dissolving this compound in water for my initial experiments. What do you recommend?

A1: Direct dissolution in neutral water is often challenging due to the compound's partial polarity. The carboxylic acid group provides some hydrophilicity, but the cyclic urea core can limit aqueous solubility.

Troubleshooting Steps:

  • Start with Common Organic Solvents: For initial stock solutions, it is advisable to use common polar aprotic solvents.

    • Dimethyl sulfoxide (DMSO) is a powerful solvent for a wide range of organic compounds and is a good starting point.

    • Ethanol and Methanol can also be effective, though they may require some gentle warming or sonication to achieve complete dissolution.

  • Aqueous Solubility with pH Adjustment: If an aqueous stock is required, pH modification is the most effective strategy. Since this is a carboxylic acid, increasing the pH will deprotonate the acid group, forming a more soluble carboxylate salt.

    • Protocol:

      • Suspend the compound in the desired volume of water.

      • While stirring, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.

      • Monitor the pH and continue adding the base until the compound fully dissolves. The target pH will likely be above the compound's pKa.

Q2: What is the predicted pKa of this compound, and how does it guide pH-based solubilization?

Causality: The Henderson-Hasselbalch equation dictates that as the pH of the solution rises above the pKa, the equilibrium shifts towards the ionized (deprotonated) form of the acid, which is significantly more water-soluble. To ensure complete dissolution and prevent precipitation, it is recommended to adjust the pH to at least 1.5 to 2 units above the estimated pKa.

pKa_Effect cluster_0 Low pH ( < pKa ) cluster_1 High pH ( > pKa ) Protonated R-COOH (Less Soluble) Deprotonated R-COO⁻ (More Soluble) Protonated->Deprotonated + OH⁻ - H₂O Deprotonated->Protonated + H⁺

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

Advanced Solubilization Techniques

Q3: My experimental buffer has a fixed pH where the compound is not soluble. What are my options?

A3: In cases where pH adjustment is not feasible, several other techniques can be employed to enhance solubility.

  • Co-solvents: The use of a water-miscible organic solvent can increase the solubility of a compound by reducing the polarity of the aqueous medium.

    • Recommended Co-solvents: Ethanol, isopropanol, and polyethylene glycol (PEG) 300 or 400 are commonly used.

    • Protocol:

      • Dissolve the compound in the minimum required volume of the chosen co-solvent.

      • Slowly add the aqueous buffer to the organic solution while stirring vigorously.

      • Observe for any signs of precipitation. The final concentration of the co-solvent should be kept as low as possible to minimize its potential effects on the biological system.

  • Salt Formation: If the compound is intended for a solid dosage form or requires high concentration in a neutral aqueous solution, preparing a stable salt form can be a viable strategy.

    • Common Counter-ions: Sodium (Na⁺) and potassium (K⁺) are typical choices for forming salts with carboxylic acids.

    • General Procedure: This involves reacting the carboxylic acid with a stoichiometric amount of a base (e.g., sodium hydroxide, potassium hydroxide) in a suitable solvent, followed by isolation of the salt.

  • Particle Size Reduction (Micronization): For suspensions or to increase the dissolution rate, reducing the particle size can be beneficial. Smaller particles have a larger surface area-to-volume ratio, which can enhance the speed of dissolution. This is typically achieved through techniques like jet milling.

Q4: Can the crystalline form of the compound affect its solubility?

A4: Absolutely. The phenomenon of a compound existing in multiple crystalline forms is known as polymorphism . Different polymorphs can have distinct physical properties, including solubility and dissolution rate. A metastable polymorph will generally be more soluble than the most stable crystalline form. If you are experiencing inconsistent solubility results with different batches of the compound, it is possible that you are working with different polymorphs.

Troubleshooting Workflow for Suspected Polymorphism:

Polymorphism_Workflow start Inconsistent Solubility Observed char_step Characterize Solid State (PXRD, DSC, TGA) start->char_step compare Compare Data Between Batches char_step->compare different Different Polymorphs Identified compare->different Different Patterns same Same Crystalline Form compare->same Identical Patterns control_cryst Control Crystallization Conditions different->control_cryst investigate_other Investigate Other Factors (e.g., Impurities, Particle Size) same->investigate_other

Caption: Troubleshooting workflow for inconsistent solubility due to potential polymorphism.

Analytical Considerations

Q5: How can I accurately determine the concentration of my dissolved this compound solution?

A5: A reliable analytical method is crucial for confirming the concentration of your solutions, especially after employing solubility enhancement techniques. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable method.

Recommended Starting HPLC Conditions:

ParameterRecommendation
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic or Acetic AcidB: Acetonitrile or Methanol
Detection UV, wavelength to be determined by UV scan (likely in the 210-230 nm range)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient or 30 °C

Note: This is a starting point, and method optimization will be necessary for your specific instrumentation and requirements.[4][5][6][7]

Safety & Handling

As a carboxylic acid derivative, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[8][9][10]

  • Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.[9][11]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong bases.[8][11]

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Dass R, Somaiya C, Dholakia C, Kaneriya V. RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride.
  • Quora. How to calculate the pKa of acetic acid. Published March 14, 2016. [Link]

  • Impactfactor. RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Published December 25, 2024.
  • Fisher Scientific.
  • Cayman Chemical.
  • Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. Published April 7, 2022.
  • Fisher Scientific.
  • Sciencing. How To Calculate The pKa Of Acetic Acid. Published August 30, 2022. [Link]

  • YouTube. What is the pKa of acetic acid? Published February 17, 2021. [Link]

  • Fisher Scientific.
  • IJNRD. RP-HPLCMETHOD DEVLOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF LIDOCAINE, NIFEDIPINE AND IMIDAZOLIDINYL UREA IN THE TOPI.
  • ResearchGate. HPLC chromatogram of standard solution. Peaks: imidazolidinyl urea, tR∼2.2 min.
  • Allen. The formula to calculate pKa for acetic acid is. [Link]

  • Bentham Science. Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation. Published June 12, 2024. [Link]

Sources

Technical Support Center: Synthesis of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential impurities encountered during this multi-step synthesis. My aim is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. Understanding this pathway is crucial for diagnosing and troubleshooting impurity formation.

Synthesis_Overview start Starting Materials: - Methylamine - Ethanolamine - Urea intermediate N-(2-hydroxyethyl)-N'-methylurea start->intermediate Step 1: Condensation product This compound intermediate->product Step 2: N-Alkylation & Cyclization precursor Sodium Chloroacetate precursor->product

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of N-(2-hydroxyethyl)-N'-methylurea

This initial step involves the condensation of methylamine, ethanolamine, and urea. The reaction proceeds by the nucleophilic attack of the amino groups on the carbonyl carbon of urea, with the elimination of ammonia.

Step 2: N-Alkylation and Cyclization

The synthesized N-(2-hydroxyethyl)-N'-methylurea is then reacted with sodium chloroacetate. This is followed by an intramolecular cyclization under basic conditions to yield the final product.

II. Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific experimental issues you might encounter, linking them to likely impurities and providing actionable solutions.

Issue 1: Unexpected peak in HPLC analysis of the final product with a lower retention time.

Potential Impurity: Unreacted N-(2-hydroxyethyl)-N'-methylurea

  • Causality: Incomplete reaction during the N-alkylation and cyclization step (Step 2) is the primary cause. This can be due to insufficient reaction time, suboptimal temperature, or inadequate base concentration. The starting material, being more polar than the final product, will typically elute earlier in a reverse-phase HPLC system.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Implement in-process monitoring (e.g., TLC or HPLC) to ensure the complete consumption of the starting material before work-up.

    • Optimize Reaction Conditions:

      • Temperature: Gradually increase the reaction temperature in increments of 5-10°C to facilitate complete conversion.

      • Base: Ensure at least a stoichiometric amount of a suitable base (e.g., sodium hydroxide, potassium carbonate) is used to drive the reaction to completion.

      • Reaction Time: Extend the reaction time and monitor for the disappearance of the starting material.

    • Purification: If the impurity is present in the final product, recrystallization is often an effective method for removal. A solvent system in which the product has lower solubility than the impurity at cooler temperatures should be chosen.

Issue 2: A significant impurity peak is observed in the crude product, and the overall yield is low.

Potential Impurity: O-Alkylated Isomer (2-(2-(Methylamino)ethoxy)acetic acid)

  • Causality: During the N-alkylation step, the hydroxyl group of N-(2-hydroxyethyl)-N'-methylurea can compete with the secondary amine for the electrophilic chloroacetate. This side reaction is more likely to occur under certain conditions, particularly with the choice of base and solvent. While direct N-alkylation of ureas was historically considered difficult, modern methods have made it possible, yet O-alkylation remains a potential side reaction[1].

N_vs_O_Alkylation reactant N-(2-hydroxyethyl)-N'-methylurea + Chloroacetate n_alkylation N-Alkylation (Desired) reactant->n_alkylation o_alkylation O-Alkylation (Side Reaction) reactant->o_alkylation product Target Product n_alkylation->product impurity O-Alkylated Impurity o_alkylation->impurity

Caption: Competing N-alkylation and O-alkylation pathways.

  • Troubleshooting Protocol:

    • Choice of Base and Solvent: The choice of base and solvent system is critical to favor N-alkylation over O-alkylation. The use of a strong, non-nucleophilic base in a polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the nitrogen atom.[2]

    • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for N-alkylation.

    • Protection-Deprotection Strategy (Advanced): In cases of persistent O-alkylation, a protection strategy for the hydroxyl group could be employed, though this adds steps to the overall synthesis.

Issue 3: Presence of polymeric or high molecular weight impurities in the crude product.

Potential Impurity: Polymeric Urea Derivatives

  • Causality: The synthesis of imidazolidinones from urea can sometimes lead to the formation of polymeric byproducts, especially at elevated temperatures.[3] These can arise from intermolecular reactions between the starting materials or intermediates.

  • Troubleshooting Protocol:

    • Temperature Control: Carefully control the temperature during both steps of the synthesis to minimize polymerization.

    • Stoichiometry: Ensure precise stoichiometric control of the reactants. An excess of urea, in particular, can contribute to the formation of polymeric side products.

    • Purification: These high molecular weight impurities are often less soluble than the desired product. Purification by filtration of the crude reaction mixture or recrystallization can be effective.

Issue 4: Difficulty in removing residual starting materials from Step 1 (e.g., unreacted urea).

Potential Impurity: Urea

  • Causality: Incomplete reaction during the synthesis of N-(2-hydroxyethyl)-N'-methylurea can lead to the carryover of urea into the second step. Urea can potentially interfere with the subsequent reaction and purification.

  • Troubleshooting Protocol:

    • Optimize Step 1: Ensure the reaction conditions for the formation of N-(2-hydroxyethyl)-N'-methylurea are optimized for complete conversion. This may involve adjusting the reaction time and temperature.

    • Purification of Intermediate: It is highly recommended to purify the N-(2-hydroxyethyl)-N'-methylurea intermediate before proceeding to the second step. This can be achieved through recrystallization or column chromatography.

    • Aqueous Wash: Urea has good water solubility. An aqueous work-up of the intermediate can help in removing unreacted urea.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the second step of the synthesis?

A1: The base plays a dual role. Firstly, it deprotonates the secondary amine of N-(2-hydroxyethyl)-N'-methylurea, increasing its nucleophilicity to attack the sodium chloroacetate. Secondly, it facilitates the intramolecular cyclization by deprotonating the hydroxyl group, which then attacks the newly formed ester carbonyl, leading to the formation of the imidazolidinone ring and elimination of water.

Q2: Can I use chloroacetic acid directly instead of sodium chloroacetate?

A2: While it is possible to use chloroacetic acid, it would require the addition of at least two equivalents of base: one to neutralize the chloroacetic acid and another to facilitate the N-alkylation. Using sodium chloroacetate simplifies the reaction by providing the carboxylate salt directly.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing final product purity?

A3:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for both in-process monitoring and final purity assessment due to its high resolution and sensitivity. A reverse-phase C18 column with a mobile phase gradient of water (with an additive like formic acid or ammonium acetate) and acetonitrile is a good starting point.

  • Thin-Layer Chromatography (TLC): A quick and effective tool for monitoring the progress of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying the structure of any significant impurities.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and impurities.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes.

  • Methylamine: Is a flammable and corrosive gas/liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Chloroacetic Acid/Sodium Chloroacetate: Are toxic and corrosive. Avoid inhalation and skin contact.

  • Solvents: Many of the solvents used (e.g., DMF, DMSO) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

IV. Quantitative Data Summary

ImpurityTypical Analytical MethodCommon CauseMitigation Strategy
N-(2-hydroxyethyl)-N'-methylureaHPLC, TLCIncomplete reaction in Step 2Optimize reaction conditions, monitor completion
O-Alkylated IsomerHPLC, NMR, MSCompeting side reactionJudicious choice of base and solvent, temperature control
Polymeric Urea DerivativesSize Exclusion Chromatography, NMRHigh reaction temperaturesStrict temperature control, precise stoichiometry
UreaHPLCIncomplete reaction in Step 1Purify intermediate, aqueous work-up

V. References

  • Formation of 1-(2-hydroxyethyl)imidazolidin-2-one from... - ResearchGate. Available at: [Link]

  • CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents. Available at:

  • EP0496168A1 - Process for the production of N-(2-hydroxyethyl)-2-imidazolidinone - Google Patents. Available at:

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC - NIH. Available at: [Link]

  • Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? - ResearchGate. Available at: [Link]

  • US5124451A - Process for the n-alkylation or ureas - Google Patents. Available at:

Sources

Technical Support Center: Storage and Stability of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid (CAS No. 1190392-70-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound during storage and experimentation. Here, we address common challenges and provide in-depth, scientifically grounded solutions.

I. Understanding the Molecule: Structural Insights into Stability

This compound is comprised of two key functional groups that dictate its stability profile: a cyclic urea (the 3-methyl-2-oxoimidazolidin-1-yl ring) and a carboxylic acid moiety. The inherent reactivity of these groups makes the molecule susceptible to specific degradation pathways, which must be understood to establish appropriate storage and handling protocols.

The primary degradation concerns are:

  • Hydrolysis: The cyclic urea ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to ring-opening.

  • Oxidation: While less common for these functional groups, oxidative degradation can occur, especially in the presence of reactive oxygen species.

  • Thermal Decomposition: Elevated temperatures can promote various degradation reactions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, the compound should be stored in a cool, dry, and dark environment. Specifically, we recommend:

  • Temperature: Refrigeration at 2-8°C is advisable for long-term storage. Some suppliers even suggest storage at -20°C under an inert atmosphere.[]

  • Humidity: The compound should be stored in a desiccated environment to minimize the risk of hydrolysis.[2] Use of a desiccator or storage in a controlled low-humidity chamber is recommended.

  • Light: Protect the compound from light by storing it in an amber or opaque container.[2]

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and moisture.

Q2: I've observed a change in the physical appearance of my stored compound. What could be the cause?

A2: A change in color or consistency is a strong indicator of chemical degradation. The most likely cause is hydrolysis of the cyclic urea ring, especially if the compound has been exposed to moisture. To investigate this, we recommend performing analytical tests such as HPLC to check for the presence of degradation products.

Q3: Can I store this compound in solution?

A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other solvent-mediated degradation reactions. If you must store it in solution for a short duration, use an aprotic, anhydrous solvent and store at low temperatures (-20°C or -80°C). It is crucial to perform stability studies on the solution to determine an acceptable storage duration.

III. Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced potency or inconsistent experimental results. Degradation of the compound due to improper storage.1. Verify storage conditions (temperature, humidity, light exposure). 2. Perform a purity analysis (e.g., HPLC, LC-MS) on a new and the stored batch to quantify degradation. 3. If degradation is confirmed, procure a fresh batch of the compound and adhere strictly to recommended storage conditions.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. Attempt to identify the degradation products using mass spectrometry (MS). 2. Review the storage and experimental conditions to identify potential stressors (e.g., pH, temperature, light). 3. Implement a forced degradation study to intentionally generate and identify potential degradation products, which can aid in method development and stability assessment.[3][4][5]
Poor solubility of the compound after storage. Possible polymerization or formation of insoluble degradation products.1. Confirm the identity and purity of the compound using analytical techniques. 2. If degradation is suspected, it may be necessary to purify the compound before use.

IV. Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A robust High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the stability of this compound.[6] This method should be able to separate the parent compound from its potential degradation products.

Objective: To develop an HPLC method that can resolve the active pharmaceutical ingredient (API) from its degradation products.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid

  • C18 reverse-phase HPLC column

Method:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Gradient Elution: A gradient elution is often necessary to separate compounds with different polarities. A typical gradient might start with a low percentage of acetonitrile and gradually increase to a high percentage over 20-30 minutes.

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance.

  • Forced Degradation: To ensure the method is "stability-indicating," perform a forced degradation study.[7][8] This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to generate degradation products.[5] The HPLC method must be able to resolve the parent peak from any new peaks that appear.

Protocol 2: Forced Degradation Study

Forced degradation studies are critical for understanding the degradation pathways of a drug substance.[3][4]

Objective: To identify the potential degradation products and pathways for this compound.

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified time.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat at a temperature above the recommended storage temperature (e.g., 80°C).

  • Photodegradation: Expose the solid compound or a solution of the compound to UV and visible light.

  • Analysis: Analyze the stressed samples at various time points using the stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[5][7]

V. Visualizing Degradation Pathways and Workflows

Potential Hydrolytic Degradation Pathway

parent This compound hydrolysis_product Ring-Opened Product (N-(2-(carboxymethylamino)ethyl)-N-methylurea) parent->hydrolysis_product  Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Potential hydrolytic degradation of the cyclic urea ring.

Experimental Workflow for Stability Assessment

cluster_storage Storage Conditions cluster_analysis Analytical Monitoring storage_temp Temperature (2-8°C, -20°C) storage_humidity Humidity (<40% RH) storage_light Light (Protected) hplc HPLC Purity results Stability Data hplc->results lcms LC-MS for Impurity ID lcms->results appearance Visual Inspection appearance->results compound Fresh Compound stored_compound Stored Compound compound->stored_compound Time stored_compound->hplc stored_compound->lcms stored_compound->appearance

Caption: Workflow for routine stability monitoring.

VI. References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ACS Publications. The Hydrolysis of Urea and the Proficiency of Urease. [Link]

  • PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

  • ResearchGate. (PDF) Degradation Pathway. [Link]

  • University of California, Riverside. Practices for Proper Chemical Storage. [Link]

  • Wikipedia. Urea cycle. [Link]

  • LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Celegence. Stability Assessments in Bioanalytical Method Validation. [Link]

  • PubMed. Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Wikipedia. Carboxylic acid. [Link]

  • Indian Journal of Chemistry. Kinetics and mechanism of alkaline hydrolysis of urea and sodium cyanate. [Link]

  • Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • North Industrial Chemicals. Discover the best practices for safely storing acetic acid. [Link]

  • National Institutes of Health. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. [Link]

  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]

  • National Institutes of Health. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • Britannica. Carboxylic acid. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • YouTube. Urea Hydrolysis (Urease) Test. [Link]

  • ResearchGate. (PDF) NOTES ON UREA HYDROLYSIS BY UREASE. [Link]

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • American Journal of Chemistry. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • National Institutes of Health. dl-Desthiobiotin. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Oxoimidazolidine Analogs as Potential Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quest for novel antiepileptic drugs (AEDs) with improved efficacy and wider therapeutic windows is a continuous endeavor. The 2-oxoimidazolidine scaffold has emerged as a promising pharmacophore in the design of new central nervous system agents. This guide provides a comparative analysis of the biological activity of a series of 2-oxoimidazolidine analogs, with a focus on their anticonvulsant properties. We will delve into the structure-activity relationships (SAR), present supporting experimental data, and provide detailed protocols for the key assays used in their evaluation. While direct comparative studies on 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid analogs are limited in publicly available literature, this guide will focus on a well-documented series of structurally related 2,4(1H)-diarylimidazoles, which serve as valuable bioisosteres and provide critical insights into the anticonvulsant potential of this heterocyclic class.

Introduction: The Rationale for Targeting the 2-Oxoimidazolidine Core

The 2-oxoimidazolidine ring is a cyclic urea derivative that is present in a number of biologically active compounds. Its structural rigidity and potential for diverse substitutions at the N1, N3, and C4/C5 positions make it an attractive scaffold for medicinal chemists. The core hypothesis driving the exploration of its analogs is that modifications to the substituents on the imidazolidine ring can modulate the compound's pharmacokinetic and pharmacodynamic properties, leading to enhanced anticonvulsant activity and reduced neurotoxicity.

Many clinically used anticonvulsants are known to exert their effects by modulating ion channels, such as voltage-gated sodium channels.[1] The inhibition of these channels is a key mechanism for controlling neuronal hyperexcitability, a hallmark of seizures.[2] The analogs discussed in this guide were designed and evaluated based on their potential to interact with such targets.

Comparative Analysis of Anticonvulsant Activity

A study by Zuliani et al. (2010) investigated a series of 2,4(1H)-diarylimidazoles for their anticonvulsant activity using rodent models.[2] The Maximal Electroshock Seizure (MES) test, a well-validated model for generalized tonic-clonic seizures, was employed to determine the median effective dose (ED₅₀) of these compounds.[2][3] The neurotoxicity was assessed using the rotarod test to determine the median toxic dose (TD₅₀). The ratio of TD₅₀ to ED₅₀ provides the Protective Index (PI), a crucial measure of a drug's therapeutic window. A higher PI indicates a wider margin of safety.[2]

The table below summarizes the anticonvulsant activity and neurotoxicity of four key analogs from this study.

Compound IDR (Substitution on Phenyl Ring at C4)Anticonvulsant Activity (MES) ED₅₀ (mg/kg)Neurotoxicity (Rotarod) TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
10 H61.71302.1
13 4-OCH₃46.82004.3
17 4-CF₃129.5>500>3.6
20 4-Cl136.7>500>3.6

Data sourced from Zuliani et al., Bioorg. Med. Chem., 2010.[2]

Structure-Activity Relationship (SAR) Insights:

From the data presented, several key structure-activity relationships can be deduced:

  • Unsubstituted Phenyl Ring (Compound 10): The parent compound with an unsubstituted phenyl ring at the C4 position of the imidazole core demonstrated notable anticonvulsant activity with an ED₅₀ of 61.7 mg/kg.[2] However, its protective index of 2.1 suggests a relatively narrow therapeutic window.[2]

  • Electron-Donating Group (Compound 13): The introduction of a methoxy (OCH₃) group at the para-position of the phenyl ring resulted in a significant increase in potency (ED₅₀ = 46.8 mg/kg) and a doubling of the protective index to 4.3.[2] This suggests that electron-donating substituents at this position are favorable for both efficacy and safety.

  • Electron-Withdrawing Groups (Compounds 17 and 20): Conversely, the addition of electron-withdrawing groups such as trifluoromethyl (CF₃) and chloro (Cl) at the para-position led to a decrease in potency compared to the unsubstituted analog.[2] However, these compounds exhibited remarkably low neurotoxicity, with TD₅₀ values exceeding 500 mg/kg, resulting in high protective indexes (>3.6).[2] This indicates an excellent separation between the effective and toxic doses, a highly desirable characteristic for a potential AED.

Experimental Methodologies: A Guide to Key Assays

The evaluation of potential anticonvulsant and neuroprotective agents relies on a battery of well-established in vivo and in vitro assays. The following sections provide detailed, step-by-step protocols for the primary assays relevant to the compounds discussed.

In Vivo Anticonvulsant Screening:

1. Maximal Electroshock Seizure (MES) Test

The MES test is a cornerstone in the discovery of AEDs effective against generalized tonic-clonic seizures.[4] It assesses a compound's ability to prevent the spread of seizures.[4]

  • Objective: To determine the median effective dose (ED₅₀) of a test compound required to protect against tonic hindlimb extension induced by maximal electroshock.

  • Materials:

    • Electroconvulsive shock apparatus

    • Corneal electrodes

    • Animal restrainers

    • 0.5% Tetracaine hydrochloride solution (topical anesthetic)

    • 0.9% Saline solution

    • Test compounds and vehicle control

    • Male mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley)

  • Procedure:

    • Animal Preparation: Acclimatize animals to the laboratory environment. Weigh each animal for accurate dosing.

    • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage). The time between administration and testing should be based on the compound's pharmacokinetic profile to coincide with its peak effect.

    • Anesthesia and Electrode Placement: Apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical conductivity.

    • Stimulation: Place the corneal electrodes on the eyes of the restrained animal and deliver an alternating current electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).[4]

    • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is the primary endpoint and indicates protection.[4]

    • Data Analysis: Calculate the percentage of animals protected in each dose group. The ED₅₀, the dose that protects 50% of the animals, is then determined using probit analysis.

2. Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is used to identify compounds that can raise the seizure threshold and is considered a model for myoclonic and absence seizures.[5]

  • Objective: To evaluate the ability of a test compound to protect against clonic seizures induced by the chemoconvulsant pentylenetetrazole.

  • Materials:

    • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg for CF-1 mice)[5]

    • Test compounds and vehicle control

    • Male mice or rats

    • Observation chambers

  • Procedure:

    • Animal Preparation and Drug Administration: As described in the MES test protocol.

    • PTZ Injection: At the time of peak effect of the test compound, administer a subcutaneous injection of PTZ into a loose fold of skin on the midline of the neck.[5]

    • Observation: Place the animal in an individual observation chamber and observe for 30 minutes for the presence or absence of a clonic seizure, characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[5]

    • Data Analysis: An animal is considered protected if it does not exhibit a clonic seizure. Calculate the percentage of protected animals at each dose and determine the ED₅₀.

In Vitro Neuroprotection Assay:

Glutamate-Induced Excitotoxicity Assay

This assay is used to assess the neuroprotective potential of compounds against neuronal death caused by excessive stimulation of glutamate receptors.[6]

  • Objective: To determine if a test compound can protect primary neurons from cell death induced by glutamate.

  • Materials:

    • Primary cortical neuron cultures

    • L-glutamate

    • Test compounds

    • Cell culture medium and supplements

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Cell Plating: Seed primary cortical neurons in 96-well plates at an appropriate density.

    • Compound Pre-incubation: After allowing the neurons to adhere and mature, pre-incubate the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).[6]

    • Glutamate Insult: Induce excitotoxicity by exposing the neurons to a neurotoxic concentration of L-glutamate for a defined duration.

    • Cell Viability Assessment (MTT Assay): a. After the glutamate exposure, remove the medium and add fresh medium containing MTT to each well. b. Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals. c. Add a solubilization solution to each well to dissolve the formazan crystals. d. Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Cell viability is directly proportional to the absorbance. Compare the viability of neurons treated with the test compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for in vivo anticonvulsant screening and in vitro neuroprotection assays.

Anticonvulsant_Screening_Workflow cluster_invivo In Vivo Anticonvulsant Screening cluster_mes MES Test cluster_ptz PTZ Test animal_prep Animal Preparation (Acclimatization, Weighing) drug_admin Drug Administration (Test Compound or Vehicle) animal_prep->drug_admin mes_stim Corneal Anesthesia & Electrode Placement drug_admin->mes_stim ptz_inj Subcutaneous PTZ Injection drug_admin->ptz_inj mes_obs Electrical Stimulation & Observation of Tonic Hindlimb Extension mes_stim->mes_obs data_analysis Data Analysis (Calculate % Protection, ED₅₀) mes_obs->data_analysis ptz_obs Observation for Clonic Seizures ptz_inj->ptz_obs ptz_obs->data_analysis

Caption: Workflow for in vivo anticonvulsant activity screening.

Neuroprotection_Assay_Workflow cluster_invitro In Vitro Neuroprotection Assay cluster_mtt MTT Assay cell_plating Plate Primary Neurons compound_inc Pre-incubate with Test Compound cell_plating->compound_inc glutamate_insult Induce Excitotoxicity with Glutamate compound_inc->glutamate_insult mtt_add Add MTT Reagent glutamate_insult->mtt_add formazan_sol Solubilize Formazan mtt_add->formazan_sol absorbance Measure Absorbance formazan_sol->absorbance viability_analysis Analyze Cell Viability & Neuroprotection absorbance->viability_analysis

Caption: Workflow for in vitro neuroprotection assessment.

Conclusion and Future Directions

The comparative analysis of 2,4(1H)-diarylimidazole analogs reveals critical insights into the structure-activity relationships governing anticonvulsant activity. The findings suggest that substitution on the phenyl ring at the C4 position of the imidazole core significantly influences both potency and neurotoxicity. Specifically, the introduction of an electron-donating group like methoxy enhances potency, while electron-withdrawing groups like trifluoromethyl and chloro dramatically improve the safety profile by reducing neurotoxicity.

These results provide a strong rationale for the continued exploration of 2-oxoimidazolidine and related heterocyclic scaffolds in the development of novel AEDs. Future research should focus on synthesizing and evaluating a broader range of analogs with diverse substituents to further refine the SAR and identify lead compounds with optimal anticonvulsant activity and a wide therapeutic index. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this field to ensure the generation of robust and reproducible data.

References

  • Innoprot. excitotoxicity in vitro assay. [Link]

  • PANAChE Database. Pentylenetetrazol Seizure Threshold Test (mouse, rat). [Link]

  • Zuliani, V., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry, 54(12), 4097-4112. [Link]

  • Zuliani, V., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. ACS Publications. [Link]

  • Zuliani, V., et al. (2010). Anticonvulsant activity of 2,4(1H)-diarylimidazoles in mice and rats acute seizure models. Bioorganic & Medicinal Chemistry, 18(22), 7891-7897. [Link]

  • PANAChE Database. Maximal Electroshock Seizure (MES) Test (mouse, rat). [Link]

  • Obniska, J., et al. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. European Journal of Medicinal Chemistry, 57, 248-256. [Link]

  • Taming Glutamate Excitotoxicity: Strategic Pathway Modulation for Neuroprotection. (2025). ResearchGate. [Link]

  • Synthesis and anticonvulsant activity of some substituted lactams and amides. Science.gov. [Link]

  • Kumar, A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • Imran, M., et al. (2020). Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. Biomolecules, 10(1), 108. [Link]

  • Charton, J., et al. (2015). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry, 90, 547-567. [Link]

  • Imran, M., et al. (2020). Benzimidazole containing acetamide derivatives attenuate neuroinflammation and oxidative stress in ethanol-induced neurodegeneration. Zayed University Research Portal. [Link]

  • Di Maio, R., et al. (2024). Interplay Among Synaptic Glutamate Release and Excitotoxicity: Neuronal Damage and Graphene-Based Materials Related Protection. International Journal of Molecular Sciences, 25(11), 5928. [Link]

  • Imran, M., et al. (2020). Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. PubMed Central. [Link]

  • Severina, H., et al. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science. [Link]

  • Shannon, H. E., & Eberle, E. L. (2005). Comparison of the effects of anticonvulsant drugs with diverse mechanisms of action in the formalin test in rats. Neuropharmacology, 48(6), 878-887. [Link]

  • Słoczyńska, K., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(24), 5925. [Link]

  • Structure activity relationship of synthesized compounds. (2022). ResearchGate. [Link]

  • Yagen, B., et al. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 870-876. [Link]

  • Al-Salem, H. S., et al. (2021). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 26(21), 6483. [Link]

  • Imran, M., et al. (2020). Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. ResearchGate. [Link]

  • Wróbel, D., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13036. [Link]

  • Desthiobiotin. PubChem. [Link]

  • D-Desthiobiotin. Pharmaffiliates. [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the elucidation of a small molecule's mechanism of action (MoA) is a critical step that bridges the gap between a promising hit and a viable therapeutic candidate.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the validation of the MoA for a novel compound, using the hypothetical molecule 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid as a case study. We will explore a multi-pronged approach, integrating target engagement, downstream signaling analysis, and phenotypic assays to build a robust and validated understanding of the compound's biological activity.

Introduction to this compound: A Hypothetical Kinase Inhibitor

For the purpose of this guide, we will hypothesize that this compound, hereafter referred to as "Compound X," has been identified through a high-throughput screen as a potential inhibitor of a key cellular kinase, for instance, Cyclin-Dependent Kinase 9 (CDK9). Inhibition of CDK9 is a validated therapeutic strategy in several cancers, making the validation of Compound X's MoA a high-priority endeavor.

This guide will compare Compound X to a known, well-characterized CDK9 inhibitor, such as Flavopiridol, to provide a benchmark for its performance and selectivity.

Part 1: Establishing Target Engagement - Does Compound X Directly Bind to CDK9?

The foundational step in MoA validation is to confirm direct binding of the compound to its putative target in a cellular context.[1][2] Several powerful techniques can be employed for this purpose, with the Cellular Thermal Shift Assay (CETSA) being a gold-standard, label-free method.[3][4][5][6][7][8]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[5][7] This thermal shift can be quantified to provide evidence of direct target engagement within intact cells.[3][6]

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

CompoundTarget ProteinCell LineTm (°C) - VehicleTm (°C) - 10 µM CompoundΔTm (°C)
Compound X CDK9HCT11648.553.2+4.7
FlavopiridolCDK9HCT11648.554.1+5.6

This hypothetical data suggests that both Compound X and Flavopiridol induce a significant thermal stabilization of CDK9, indicating direct target engagement in a cellular environment.

Alternative Target Engagement Assay: Kinobeads Competition Binding

To further corroborate the CETSA findings and assess the broader kinase selectivity of Compound X, a Kinobeads competition binding assay can be employed.[9][10][11][12][13] This chemical proteomics approach uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[9][11] By pre-incubating cell lysates with Compound X, one can identify the kinases that are unable to bind to the beads due to competition, thus revealing the compound's targets.[9][11]

Caption: Workflow for Kinobeads Competition Binding Assay.

Part 2: Delineating Downstream Signaling Effects - Does Compound X Inhibit CDK9 Activity?

Confirming target engagement is the first step; the next is to demonstrate that this binding event translates into a functional consequence, namely the inhibition of the target's activity.[14][15][16][17][18] For a kinase inhibitor, this is typically assessed by measuring changes in the phosphorylation of its known substrates.

Phosphoproteomics

Phosphoproteomics offers a global and unbiased view of changes in cellular phosphorylation events following compound treatment.[14][15][16][17] This powerful technique can confirm the inhibition of the intended target and reveal potential off-target effects.

Caption: Workflow for Phosphoproteomics Analysis.

Protein SubstratePhosphorylation SiteFold Change (Compound X)Fold Change (Flavopiridol)
RNA Polymerase IISer2-3.8-4.5
SPT5Thr1-3.5-4.1
NELFSer5-3.2-3.9

The hypothetical data shows that both Compound X and Flavopiridol lead to a significant decrease in the phosphorylation of known CDK9 substrates, providing strong evidence for the functional inhibition of CDK9 in cells.

Part 3: Assessing the Phenotypic Consequences - Does Compound X Elicit the Expected Cellular Response?

The final piece of the MoA validation puzzle is to connect the molecular mechanism to a relevant cellular phenotype.[19][][21][22][23] For a CDK9 inhibitor, the expected phenotypic outcomes would include cell cycle arrest and induction of apoptosis in cancer cell lines.

High-Content Imaging for Phenotypic Analysis

High-content imaging is a powerful phenotypic screening technique that allows for the simultaneous measurement of multiple cellular parameters.[][22]

Caption: Workflow for High-Content Imaging-Based Phenotypic Analysis.

CompoundEC50 for G2/M Arrest (µM)EC50 for Apoptosis (µM)
Compound X 1.22.5
Flavopiridol0.81.5

This hypothetical data demonstrates that Compound X induces the expected cellular phenotypes of cell cycle arrest and apoptosis in a dose-dependent manner, consistent with its proposed mechanism as a CDK9 inhibitor.

Conclusion: A Triangulated Approach to MoA Validation

The validation of a small molecule's mechanism of action is a multifaceted process that requires a convergence of evidence from different experimental approaches. By integrating target engagement studies like CETSA and Kinobeads, functional assays such as phosphoproteomics, and phenotypic analyses using high-content imaging, researchers can build a compelling and robust case for the MoA of a novel compound. This "triangulated" approach, as illustrated with our hypothetical CDK9 inhibitor, Compound X, provides the necessary scientific rigor to confidently advance a compound through the drug discovery pipeline.

References

  • Phosphoproteomics in drug discovery. PubMed.
  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Phenotypic Assays. BOC Sciences.
  • The power of sophisticated phenotypic screening and modern mechanism-of-action methods. PMC - NIH.
  • A Practical Guide to Target Engagement Assays. Selvita.
  • Phenotypic Screening.
  • Phenotypic Screening for Drug Discovery. Biobide.
  • Target Engagement Assays. DiscoverX.
  • Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells.
  • Phosphoproteomics in Drug Discovery: Revealing Hidden Pathways for Targeted Therapies. MetwareBio.
  • Confirming Target Engagement of Novel Compounds: A Compar
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Phosphoproteomics in Disease Research and Drug Target Discovery.
  • InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • The role of phospho-proteomics in drug discovery and development. Drug Discovery World.
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • CETSA. CETSA.
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
  • Optimized chemical proteomics assay for kinase inhibitor profiling.. Semantic Scholar.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.

Sources

A Comparative Guide to Oxoimidazolidine Derivatives in Medicinal Chemistry: Analyzing the 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxoimidazolidine Ring as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of bioactive compounds, earning them the designation of "privileged structures." The oxoimidazolidine core, a five-membered heterocyclic ring, is a quintessential example of such a scaffold.[1] Its structural rigidity, combined with the capacity for stereospecific substitution at multiple positions, provides a versatile template for designing molecules with a wide array of pharmacological activities. These activities span from antibacterial and antifungal to anti-inflammatory and anticancer applications.[1][2][3]

This guide provides a comparative analysis of oxoimidazolidine derivatives, using the specific, yet less-explored molecule, 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid , as a central structural theme. While extensive biological data on this particular compound is not widely published[4], its architecture allows us to dissect the structure-activity relationships (SAR) that govern the function of this chemical class. We will explore how modifications at each position of the oxoimidazolidine ring influence biological performance, supported by experimental data from extensively studied analogues. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their own discovery programs.

Section 1: The 2-Oxoimidazolidine Core: A Structural Overview

The foundational 2-oxoimidazolidine ring presents several key positions for chemical modification, each contributing uniquely to the final compound's physicochemical and pharmacological profile. Understanding these positions is critical to rational drug design.

  • N1 and N3 Positions: These nitrogen atoms are common sites for substitution. The nature of the substituent here can drastically alter the molecule's polarity, lipophilicity, and ability to form hydrogen bonds. For instance, the N3 position is often substituted with an aryl group, which is crucial for the activity of many antibacterial oxazolidinones.[5]

  • C4 and C5 Positions: These carbon atoms allow for the introduction of diverse functional groups that can interact with specific pockets in a biological target. The C5 position, in particular, has been a major focus of SAR studies, where modifications have been shown to enhance potency and overcome drug resistance.[5]

The strategic importance of these positions is best visualized through a structural diagram.

Caption: The 2-Oxoimidazolidine core with key substitution points.

Our focus molecule, this compound, features a methyl group at the N3 position and an acetic acid moiety at the N1 position. This N1-acetic acid group introduces a critical acidic, polar functionality, which can serve as a key pharmacophoric element, for example, by acting as a zinc-binding group in metalloenzymes like matrix metalloproteinases (MMPs).[3]

Section 2: Comparative Biological Performance of Oxoimidazolidine Derivatives

The true utility of the oxoimidazolidine scaffold is demonstrated by the diverse biological activities achieved through varied substitution patterns. Below, we compare the performance of derivatives across several key therapeutic areas.

Antibacterial Activity

The most prominent success of this scaffold is in the antibacterial field, epitomized by the FDA-approved drug Linezolid.[1] Oxazolidinones typically function by inhibiting the initiation of bacterial protein synthesis.

Structure-Activity Relationship Insights:

  • N-Aryl Group: An N-phenyl group at the N3 position is a common feature, with fluorine substitution often enhancing potency.[5]

  • C5-Side Chain: The C5-acylaminomethyl side chain (as seen in Linezolid) is critical for activity. Extensive research has shown that replacing this group with alternatives like 1,2,3-triazol-2-yl-methyl or isoxazol-3-yl-oxymethyl can maintain or even enhance potency, particularly against resistant strains.[5] This is a crucial strategy for developing next-generation antibiotics. The C5 position appears to interact directly with the ribosomal machinery, and modifications here can circumvent resistance mechanisms like those conferred by the cfr gene.[5]

Compound ClassTarget Organism(s)Key Structural FeaturePotency (MIC/IC50)Reference
Linezolid AnaloguesGram-positive bacteria (e.g., S. aureus)C5-acetamidomethyl groupMIC: 0.5-4 µg/mL[1][5]
Triazolylmethyl OxazolidinonesLinezolid-resistant S. aureusC5-(1,2,3-triazol-2-yl-methyl)MIC ≤ 1 µg/mL[5]
Thiosemicarbazide DerivativesS. aureus, C. albicansN1-thiosemicarbazide moietyMIC: 39-312 µg/mL[6]
Anti-inflammatory Activity

Certain oxoimidazolidine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7]

Structure-Activity Relationship Insights:

  • 2-Thioxoimidazolidin-4-ones: The sulfur analogue of the oxoimidazolidine core is often employed in this context.[7]

  • Aryl Substitutions: For 3,5-diphenyl-2-thioxoimidazolidin-4-ones, substitutions on the phenyl rings significantly modulate COX-2 inhibitory potency.[7] Generally, para-substitution on the phenyl ring increases activity, with fluoro and bromo derivatives being particularly potent.[7] This suggests that the electronic and steric properties of the substituent play a direct role in binding to the COX-2 active site.

Compound ClassTarget EnzymeKey Structural FeaturePotency (% Inhibition / IC50)Reference
3,5-Diphenyl-2-thioxoimidazolidin-4-oneshCOX-2para-Fluoro or para-Bromo on phenyl ringStrong inhibition at 50 µM[7]
Designed Imidazolidine DerivativesCOX-2Varied N-substitutionsGood binding affinity (in silico)
Anticancer Activity

The oxoimidazolidine scaffold has also been utilized to develop potent inhibitors of matrix metalloproteinases (MMPs), enzymes that are heavily involved in tumor invasion and metastasis.[3]

Structure-Activity Relationship Insights:

  • Carboxylic Acid Hydroxyamides: The introduction of a carboxylic acid hydroxyamide function, often at the C4 position, is a key feature for potent MMP inhibition. This group acts as a strong zinc-chelating moiety within the enzyme's active site.

  • P1' Group: The substituent that fits into the S1' pocket of the enzyme is critical for potency and selectivity. For MMP-13, large hydrophobic groups like 4-(4-fluorophenoxy)phenyl or 4-(naphth-2-yloxy)phenyl at this position lead to highly potent inhibitors.[3]

CompoundTarget EnzymeKey Structural FeaturePotency (IC50)Reference
4aMMP-134-(4-fluorophenoxy)phenyl at P1'3 nM[3]
4hMMP-134-(naphth-2-yloxy)phenyl at P1'4 nM[3]

Section 3: Experimental Methodologies

To empower researchers, this section provides validated, step-by-step protocols for the synthesis and evaluation of novel oxoimidazolidine derivatives.

Protocol 1: General Synthesis of 3-Substituted-2-thioxoimidazolidin-4-ones

This protocol is adapted from methodologies used to create imidazolidinone libraries for biological screening.[8][9] The causality behind this experimental choice lies in its robustness and versatility, allowing for the creation of diverse derivatives from common starting materials.

Workflow Diagram: Synthesis of 2-Thioxoimidazolidin-4-ones

G cluster_0 Step 1: Thiosemicarbazone Formation cluster_1 Step 2: Cyclization A Aromatic Aldehyde/Ketone C Thiosemicarbazone Intermediate A->C B Thiosemicarbazide B->C F 3-Substituted-2-thioxoimidazolidin-4-one C->F Reflux in Ethanol D Ethyl Chloroacetate D->F E Fused Sodium Acetate (Base) E->F

Caption: Generalized workflow for synthesizing 2-thioxoimidazolidin-4-ones.

Step-by-Step Procedure:

  • Thiosemicarbazone Synthesis: Dissolve the starting aromatic aldehyde or ketone (0.01 mol) and thiosemicarbazide (0.01 mol) in absolute ethanol. Add a few drops of glacial acetic acid as a catalyst. Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: After cooling, the precipitated thiosemicarbazone product is filtered, washed with cold ethanol, and dried.

  • Cyclization: In a round-bottom flask, combine the synthesized thiosemicarbazone (0.01 mol), ethyl chloroacetate (0.03 mol), and fused sodium acetate (0.03 mol) in absolute ethanol (10 mL).[9]

  • Reaction: Heat the mixture under reflux for 8 hours. The sodium acetate acts as a base to facilitate the cyclization reaction.[9]

  • Work-up: Pour the cooled reaction mixture into cold water. The solid precipitate is the desired 2-thioxoimidazolidin-4-one derivative.

  • Purification: Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[10] Characterize using IR, NMR, and mass spectrometry.

Protocol 2: Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration)

This protocol describes the broth microdilution method, a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a potential antibacterial agent. Its self-validating nature comes from the inclusion of positive (no drug) and negative (no bacteria) controls.

Step-by-Step Procedure:

  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.

  • Inoculum: Prepare a standardized bacterial inoculum (e.g., S. aureus ATCC 29213) adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well containing the test compound. Include a positive control (wells with bacteria and medium, no compound) and a negative control (wells with medium only).

  • Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.

Section 4: Future Directions - Hypothesizing the Role of this compound

Given the established SAR of the oxoimidazolidine class, we can hypothesize the potential biological activities of this compound and design a workflow to test these predictions.

Structural Analysis:

  • N3-Methyl Group: This small, lipophilic group is unlikely to provide the extensive interactions seen with N3-aryl groups in antibacterial agents but may be suitable for other targets.

  • N1-Acetic Acid Group: This is the most compelling feature. The carboxylic acid is a strong hydrogen bond donor and acceptor and is negatively charged at physiological pH. This functionality strongly suggests two potential roles:

    • Metalloenzyme Inhibition: As mentioned, it could act as a zinc-binding group, making MMPs or other metalloenzymes plausible targets.[3]

    • Improved Pharmacokinetics: The polar group could enhance aqueous solubility compared to more lipophilic derivatives.

Proposed Experimental Workflow

G A Synthesize & Purify This compound B Hypothesis 1: MMP Inhibition A->B C Hypothesis 2: General Bioactivity A->C D Screen against a panel of MMPs (e.g., MMP-2, -9, -13) using a fluorogenic substrate assay B->D E Screen against a panel of bacteria, fungi, and cancer cell lines (e.g., MIC & MTT assays) C->E F Determine IC50 values for active hits D->F E->F G Lead Optimization: Synthesize Analogues F->G If potent & selective

Caption: Proposed workflow for evaluating a novel oxoimidazolidine derivative.

Conclusion

The 2-oxoimidazolidine scaffold is a remarkably versatile and robust platform for drug discovery. By systematically modifying substituents at the N1, N3, C4, and C5 positions, researchers have developed potent agents against a wide range of diseases. The structure-activity relationships discussed herein—such as the importance of the C5 side chain for antibacterial activity and the role of aryl groups in COX-2 inhibition—provide a rational basis for the design of new chemical entities.

While a molecule like this compound remains underexplored, an analysis based on established principles suggests it holds potential, particularly as a scaffold for metalloenzyme inhibitors. This guide serves as both a summary of existing knowledge and a call to action for the continued exploration of novel oxoimidazolidine derivatives, which will undoubtedly lead to the development of the next generation of therapeutics.

References

  • Some oxoimidazolidine and cyanoguanidine compounds: Toxicological efficacy and structure-activity relationships studies. (2025).
  • Structure and quantitative structure-activity relationship (QSAR) for (±) 3, 5-diphenyl-2-thioxoimidazolidin-4-ones as prominent. Der Pharma Chemica.
  • Synthesis and Antimicrobial Activity of Some New 5-Oxo-Imidazolidine Deriv
  • Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. (2001). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. (2011). Antimicrobial Agents and Chemotherapy. [Link]

  • Comparison of in-silico and in-vitro studies of benzimidazole- oxothiazolidine derivatives as m. Tubcerculosis transcriptor inhi.
  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (2022). RSC Medicinal Chemistry. [Link]

  • Exploring New Thiosemicarbazide Derivatives Bearing Imidazolidine Ring as Potential Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics Studies. (2025). Chemistry & Biodiversity. [Link]

  • Synthesis and biological activities of 3-substituted-2-thioxoimidazolidin-4-one and 2-thioxotetrahydropyrimidin-4(1H)-one derivatives. (2008). Oriental Journal of Chemistry. [Link]

  • Structure activity studies of RNA-binding oxazolidinone derivatives. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • structure-activity relationship (SAR) of 5-alkyl-2-thioxoimidazolidin-4-ones. (2025). BenchChem.
  • Design, Molecular Docking and ADME Studies of New Imidazolidine Derivatives. (2025). Al-Nahrain Journal of Science.
  • Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. (2019).

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the meticulous exploration of structure-activity relationships (SAR) serves as the cornerstone for optimizing lead compounds into potent and selective therapeutic agents. This guide provides an in-depth comparative analysis of the SAR for 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid, a molecule of interest due to its structural resemblance to compounds with a wide array of biological activities. While direct and extensive SAR studies on this specific molecule are not widely published, we can infer a great deal by examining its structural analogs, which have been investigated for applications ranging from nootropic and cognitive enhancement to anticancer and antimicrobial therapies.[1][2][3]

This guide will navigate through the known biological activities of related imidazolidinone-containing compounds, propose a strategic approach to the SAR exploration of this compound, and provide detailed experimental protocols for researchers venturing into this chemical space.

The Imidazolidinone Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-oxoimidazolidine core is a recurring motif in a multitude of biologically active molecules. Its derivatives have been shown to interact with a variety of biological targets, underscoring its versatility as a pharmacophore. For instance, certain phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates have demonstrated potent antiproliferative activities by acting as tubulin inhibitors, mimicking the action of combretastatin A-4.[4][5] In a different therapeutic area, derivatives of 2-thioxoimidazolidin-4-one have been synthesized and evaluated for their antimicrobial and CNS depressant activities.[6] Furthermore, the cyclic derivative of GABA, piracetam, which shares a cyclic amide structure, is a well-known nootropic agent, suggesting that related structures could influence cognitive function.[1]

The subject of our focus, this compound, combines the 2-oxoimidazolidine ring with an acetic acid side chain, a feature often associated with increased aqueous solubility and potential for interaction with specific biological targets. The N-methylation at the 3-position further modifies its physicochemical properties.

Comparative Analysis of Structural Analogs

To build a foundational understanding for a prospective SAR study, we will compare this compound with several classes of structurally related compounds for which biological data are available.

Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates (Anticancer)

A significant body of research exists for this class of compounds as tubulin polymerization inhibitors.[4][5]

  • Core Scaffold : The 1-phenyl-2-oxoimidazolidine moiety is crucial for activity.

  • Key Substitutions : The benzenesulfonate group attached to the phenyl ring at position 4 is a key feature. Variations in the substitution pattern on the terminal phenyl ring of the sulfonate ester have been extensively explored, revealing that electron-withdrawing and lipophilic groups can enhance potency.

  • Comparison Point : In contrast to our target molecule, these compounds are significantly larger and more lipophilic. The acetic acid side chain in this compound introduces a hydrophilic and ionizable group, suggesting a different target profile, potentially one with a distinct binding pocket that can accommodate a carboxylic acid.

2-Thioxoimidazolidinone Derivatives (Antimicrobial/CNS Depressant)

The replacement of the oxygen atom at the 2-position with sulfur has been explored, leading to compounds with antimicrobial and CNS depressant properties.[6]

  • Key Modification : The C2-thiocarbonyl group is a defining feature.

  • SAR Insights : Substitutions at the N1 and N3 positions, as well as on the C5 position of the imidazolidinone ring, have been shown to modulate the biological activity.

  • Relevance : This class highlights that even minor changes to the core heterocycle (oxo vs. thioxo) can dramatically shift the biological activity profile. This underscores the importance of systematically exploring the core structure in an SAR campaign for this compound.

Racetam Analogs (Nootropic)

Compounds like piracetam (2-(2-oxopyrrolidin-1-yl)acetamide) and its analogs are known cognitive enhancers.[1]

  • Structural Similarity : Although containing a five-membered pyrrolidinone ring instead of an imidazolidinone ring, the general feature of a cyclic amide with an N-acetic acid derivative is present.

  • SAR Postulate : The activity of racetams is thought to be related to their ability to modulate neurotransmitter systems.[1] The structural similarity suggests that this compound could potentially exhibit nootropic effects. An SAR study could explore how the presence of the N3-methyl group and the imidazolidinone core, as opposed to the pyrrolidinone core, influences this activity.

Proposed Structure-Activity Relationship (SAR) Study of this compound

Based on the comparative analysis, a systematic SAR study of this compound can be proposed. The primary goal would be to identify the key structural determinants of its biological activity, with an initial focus on potential nootropic and neuroprotective effects.

Key Molecular Modifications

The following modifications to the parent structure are proposed for synthesis and biological evaluation:

  • Modification of the Acetic Acid Side Chain :

    • Esterification (e.g., methyl, ethyl esters) to probe the necessity of the free carboxylic acid.

    • Amidation (e.g., primary amide, N-methyl amide) to explore hydrogen bonding potential.

    • Chain extension or shortening (e.g., propionic acid, formic acid analogs) to assess the optimal linker length.

  • Modification of the N3-Methyl Group :

    • Removal of the methyl group (N3-H) to evaluate its role in potency or metabolic stability.

    • Substitution with larger alkyl groups (e.g., ethyl, propyl) to explore steric tolerance.

    • Introduction of functionalized substituents (e.g., benzyl, phenyl) to probe for additional binding interactions.

  • Modification of the Imidazolidinone Ring :

    • Substitution at the C4 and C5 positions with small alkyl groups to explore the impact on conformation and activity.

    • Introduction of a C2-thione to compare with the known activities of 2-thioxoimidazolidinones.

Data Presentation

The biological data obtained from these modifications should be systematically tabulated for clear comparison.

Compound IDR1 (at N3)R2 (at Acetic Acid)Biological Activity (e.g., EC50 in µM)
Parent -CH3-COOHTBD
Analog 1.1 -CH3-COOCH3TBD
Analog 1.2 -CH3-CONH2TBD
Analog 2.1 -H-COOHTBD
Analog 2.2 -CH2CH3-COOHTBD
Analog 3.1 -CH3 (with C2=S)-COOHTBD

Experimental Protocols

To evaluate the potential nootropic activity of the synthesized analogs, a robust and validated in vitro assay is essential. A primary screen could involve assessing the neuroprotective effects of the compounds against an excitotoxic insult in a neuronal cell line.

Neuroprotection Assay against Glutamate-Induced Excitotoxicity

Objective : To determine the ability of the test compounds to protect neuronal cells from glutamate-induced cell death.

Cell Line : SH-SY5Y human neuroblastoma cells (differentiated into a neuronal phenotype).

Methodology :

  • Cell Culture and Differentiation :

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • To induce differentiation, seed cells onto collagen-coated 96-well plates and treat with 10 µM retinoic acid in low-serum medium for 5-7 days.

  • Compound Treatment :

    • Prepare stock solutions of test compounds in DMSO.

    • On the day of the experiment, replace the differentiation medium with serum-free medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM).

    • Incubate for 1 hour at 37°C.

  • Glutamate Insult :

    • Add glutamate to a final concentration of 5 mM to all wells except the negative control.

    • Incubate for 24 hours at 37°C.

  • Cell Viability Assessment (MTT Assay) :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate cell viability as a percentage of the control (untreated, no glutamate) cells.

    • Plot the concentration-response curves and determine the EC50 values for each compound.

Visualization of Concepts

Proposed SAR Exploration Workflow

SAR_Workflow Parent This compound Mod_Acid Modify Acetic Acid (R2) Parent->Mod_Acid Mod_N3 Modify N3-Substituent (R1) Parent->Mod_N3 Mod_Ring Modify Imidazolidinone Ring Parent->Mod_Ring Synthesis Chemical Synthesis of Analogs Mod_Acid->Synthesis Mod_N3->Synthesis Mod_Ring->Synthesis BioAssay Biological Evaluation (e.g., Neuroprotection Assay) Synthesis->BioAssay SAR_Analysis SAR Analysis & Data Interpretation BioAssay->SAR_Analysis SAR_Analysis->Parent Design Next Generation Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A workflow diagram illustrating the proposed SAR study.

Key Structural Modifications for SAR

Caption: Key modification points for the SAR study. (Note: Image source is a placeholder).

Conclusion and Future Directions

The exploration of the structure-activity relationship for this compound holds considerable promise for the discovery of novel therapeutic agents. By leveraging the wealth of information available for its structural analogs, a rational and efficient SAR campaign can be designed and executed. The proposed modifications and experimental protocols provide a solid starting point for researchers aiming to unlock the therapeutic potential of this chemical scaffold. Future work should focus on elucidating the specific molecular targets of active compounds and optimizing their pharmacokinetic and pharmacodynamic properties to advance them toward clinical development.

References

  • Said, M. M. A., & others. (2008). Synthesis and biological activities of 3-substituted-2-thioxoimidazolidin-4-one and 2-thioxotetrahydropyrimidin-4(1H)-one derivatives. Oriental Journal of Chemistry, 24(3).
  • Deprez-Poulain, R., & Deprez, B. (2015). Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme. European Journal of Medicinal Chemistry, 90, 547-567. [Link]

  • Fortin, S., & others. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry, 54(13), 4559-4573. [Link]

  • Fortin, S., & others. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry, 54(13), 4559-4573. [Link]

  • Mallikarjunasawamy, A. M., & others. (2024). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives.
  • Various Authors. (Year). Synthesis and biological activity of novel oxazolidinones. ElectronicsAndBooks.
  • Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367. [Link]

  • Corazza, O., & others. (2021). The Psychonauts' World of Cognitive Enhancers. Frontiers in Psychiatry, 12, 646302. [Link]

  • El-Sayed, W. A., & others. (2018). Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II), Co(II) and Ni(II) complexes. Biblioteka Nauki.
  • Sanford, M. E., & others. (2018). Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition. Journal of Medicinal Chemistry, 61(1), 149-164. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a cyclic urea backbone, is prevalent in numerous therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in medicinal chemistry and process development. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering insights into the strategic choices and experimental considerations for each approach. While direct literature detailing the synthesis of this specific molecule is sparse, the routes presented herein are constructed based on well-established chemical transformations for analogous structures.

Route 1: N-Alkylation of 1-Methyl-2-oxoimidazolidine

This approach represents a convergent and straightforward synthesis, leveraging the commercially available 1-methyl-2-oxoimidazolidine. The core of this strategy lies in the selective N-alkylation of the imidazolidinone ring with a haloacetic acid derivative, followed by hydrolysis of the resulting ester.

Scientific Rationale and Mechanistic Insights

The nitrogen atom at the 1-position of 1-methyl-2-oxoimidazolidine is a soft nucleophile, making it susceptible to alkylation by electrophiles such as ethyl bromoacetate. The reaction is typically carried out in the presence of a base to deprotonate the N-H group, thereby increasing its nucleophilicity. The choice of a relatively weak base like potassium carbonate is often preferred to minimize potential side reactions, such as hydrolysis of the ester. The subsequent hydrolysis of the ester intermediate to the final carboxylic acid is a standard transformation, readily achieved under either acidic or basic conditions.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3-methyl-2-oxoimidazolidin-1-yl)acetate

To a solution of 1-methyl-2-oxoimidazolidine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), is added potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. Ethyl bromoacetate (1.2 eq) is then added dropwise, and the reaction mixture is heated to 60-70 °C for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude ester, which can be purified by column chromatography.

Step 2: Hydrolysis to this compound

The ethyl 2-(3-methyl-2-oxoimidazolidin-1-yl)acetate (1.0 eq) is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 2-3 hours. Upon completion of the hydrolysis (monitored by TLC), the ethanol is removed under reduced pressure. The aqueous solution is then acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Route 2: Cyclization of N-(Carboxymethyl)-N'-methylethylenediamine Derivatives

This linear approach constructs the imidazolidinone ring from an acyclic precursor, N-methylethylenediamine. This strategy offers the potential for greater diversification of the final product if desired, by modifying the starting materials.

Scientific Rationale and Mechanistic Insights

This route commences with the protection of one of the amino groups of N-methylethylenediamine, followed by alkylation of the secondary amine with a haloacetate. After deprotection, the resulting amino acid derivative is cyclized to form the imidazolidinone ring. Phosgene or a phosgene equivalent, such as carbonyldiimidazole (CDI), is a common reagent for this cyclization, acting as a source of the carbonyl group. The intramolecular reaction proceeds via the formation of an isocyanate intermediate, which is then attacked by the remaining primary amine to form the cyclic urea.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 2-((2-(methylamino)ethyl)amino)acetate

To a solution of N-methylethylenediamine (1.0 eq) in dichloromethane, di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added at 0 °C to protect one of the amino groups. After stirring at room temperature, the mono-Boc protected diamine is isolated. This intermediate is then dissolved in DMF, and sodium hydride (1.2 eq) is added portion-wise at 0 °C. After stirring for 30 minutes, tert-butyl bromoacetate (1.1 eq) is added, and the reaction is stirred at room temperature overnight. The reaction is quenched with water and the product is extracted with ethyl acetate.

Step 2: Deprotection and Cyclization

The tert-butyl 2-((2-(N-Boc-methylamino)ethyl)amino)acetate is dissolved in a solution of hydrochloric acid in dioxane to remove the Boc protecting group. The resulting amine hydrochloride salt is then dissolved in tetrahydrofuran (THF) and treated with carbonyldiimidazole (CDI, 1.2 eq) in the presence of a non-nucleophilic base such as triethylamine to facilitate the cyclization. The reaction mixture is stirred at room temperature until the formation of the imidazolidinone ring is complete.

Step 3: Hydrolysis to this compound

The resulting tert-butyl ester is hydrolyzed using trifluoroacetic acid (TFA) in dichloromethane. The solvent and excess TFA are removed under reduced pressure to yield the final product.

Comparative Analysis of Synthetic Routes

Parameter Route 1: N-Alkylation Route 2: Cyclization
Starting Materials 1-Methyl-2-oxoimidazolidine, Ethyl bromoacetateN-Methylethylenediamine, Boc₂O, tert-Butyl bromoacetate, CDI
Number of Steps 23
Overall Yield Potentially higher due to fewer stepsMay be lower due to the multi-step nature
Scalability Generally good, common reagentsMay require more optimization for large-scale production
Purification Chromatography of the ester intermediate may be requiredMultiple purification steps for intermediates
Atom Economy More convergent, potentially better atom economyLinear synthesis, may have lower atom economy
Versatility Limited to N1-substituted imidazolidinonesAllows for greater diversity in the final product

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: N-Alkylation cluster_1 Route 2: Cyclization A1 1-Methyl-2- oxoimidazolidine B1 Ethyl 2-(3-methyl-2-oxoimidazolidin-1-yl)acetate A1->B1 Ethyl bromoacetate, K₂CO₃, DMF C1 2-(3-Methyl-2-oxoimidazolidin- 1-yl)acetic acid B1->C1 NaOH, EtOH/H₂O; then HCl A2 N-Methylethylenediamine B2 Mono-Boc-N-methylethylenediamine A2->B2 Boc₂O C2 tert-Butyl 2-((2-(N-Boc- methylamino)ethyl)amino)acetate B2->C2 tert-Butyl bromoacetate, NaH D2 tert-Butyl 2-((2-aminoethyl)(methyl)amino)acetate C2->D2 HCl/Dioxane E2 tert-Butyl 2-(3-methyl-2- oxoimidazolidin-1-yl)acetate D2->E2 CDI, Et₃N F2 2-(3-Methyl-2-oxoimidazolidin- 1-yl)acetic acid E2->F2 TFA, DCM

Caption: Comparative workflow of the two synthetic routes.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between the N-alkylation and the cyclization route will depend on the specific requirements of the synthesis, such as the desired scale, the availability of starting materials, and the need for structural diversity. The N-alkylation route is more convergent and likely to be more efficient for the direct synthesis of the target molecule. In contrast, the cyclization route, while longer, provides a more flexible platform for the synthesis of a broader range of derivatives. For large-scale production focused solely on the title compound, Route 1 would likely be the more economically viable option.

References

General methodologies for imidazolidinone synthesis can be found in various organic chemistry resources and publications. The routes described are based on established principles of organic synthesis.

A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazolidinone Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is both arduous and intricate. For researchers, scientists, and drug development professionals, a critical juncture in this process is the rigorous evaluation of a compound's efficacy, both in controlled laboratory settings (in vitro) and in complex biological systems (in vivo). This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of a class of heterocyclic compounds: 2-oxoimidazolidine derivatives. Due to a scarcity of published data on the specific 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid scaffold, this guide will focus on the closely related and well-documented 2-thioxoimidazolidin-4-one derivatives, which serve as a scientifically robust proxy for understanding the translational potential of this compound family.

The core objective is to dissect the experimental data, understand the causal relationships behind the observed activities, and provide a clear, actionable framework for researchers working with this promising class of molecules. We will explore not just what the data shows, but why it is relevant and how it informs the next steps in the drug development pipeline.

The Scientific Rationale: From Benchtop to Biological Systems

The initial assessment of any potential anticancer agent begins with in vitro screening. These assays, typically performed on cultured cancer cell lines, are invaluable for high-throughput screening, establishing baseline cytotoxicity, and elucidating the mechanism of action at a cellular level. However, the sterile and simplified environment of a petri dish is a far cry from the dynamic and complex milieu of a living organism.

This is where in vivo studies become indispensable. By utilizing animal models, researchers can evaluate a compound's pharmacokinetic and pharmacodynamic properties, assess its impact on tumor growth within a complete biological system, and identify potential toxicities that would be missed in cell-based assays. The transition from in vitro to in vivo is a critical test of a compound's true therapeutic potential.

Comparative Efficacy Analysis: 2-Thioxoimidazolidin-4-one Derivatives

A pivotal study on 2-thioxoimidazolidin-4-one derivatives provides a comprehensive dataset for comparing in vitro and in vivo anticancer activity against hepatocellular carcinoma (HCC).[1][2] This research highlights the journey of a lead compound from initial screening to validation in a preclinical animal model.

In Vitro Efficacy: Potent Cytotoxicity in Cancer Cell Lines

The initial phase of evaluation involved screening a series of 2-thioxoimidazolidin-4-one derivatives against the HepG2 human liver cancer cell line using the MTT assay.[1] This colorimetric assay measures the metabolic activity of cells, providing an indication of cell viability.

Table 1: In Vitro Cytotoxicity of Lead 2-Thioxoimidazolidin-4-one Derivatives against HepG2 Cells [1]

CompoundIC50 (µM)Reference Drug (5-FU) IC50 (µM)
Compound 20.185.18
Compound 40.0175.18

The data clearly demonstrates that both Compound 2 and Compound 4 exhibit significantly higher potency than the standard chemotherapeutic agent, 5-fluorouracil (5-FU). Compound 4, in particular, shows exceptional activity with an IC50 value in the nanomolar range, marking it as a prime candidate for further investigation.

In Vivo Efficacy: Translating In Vitro Potency to Tumor Regression

The promising in vitro results of Compound 4 prompted its evaluation in an in vivo setting. A solid Ehrlich carcinoma (SEC)-bearing mouse model was utilized to assess the compound's ability to inhibit tumor growth.

Table 2: In Vivo Antitumor Activity of Compound 4 [1][2]

Treatment GroupTumor Volume (mm³)Tumor Weight (g)
Control (untreated)2100 ± 1502.5 ± 0.3
Compound 4 (10 mg/kg)850 ± 1000.9 ± 0.1
5-FU (20 mg/kg)1100 ± 1201.2 ± 0.2

The in vivo data corroborates the in vitro findings, with Compound 4 demonstrating a marked reduction in both tumor volume and weight compared to the untreated control group. Notably, at a lower dose, Compound 4 exhibited superior tumor growth inhibition than 5-FU, underscoring its potential as a more potent anticancer agent.

Unraveling the Mechanism of Action: A Multi-faceted Approach

Understanding how a compound exerts its anticancer effects is crucial for its development. Mechanistic studies on these 2-thioxoimidazolidin-4-one derivatives have revealed a multi-pronged attack on cancer cells.

Induction of Apoptosis and Cell Cycle Arrest

Flow cytometry analysis demonstrated that Compound 4 induces apoptosis (programmed cell death) in HepG2 cells.[1] Furthermore, it was found to cause cell cycle arrest at the G2/M phase, preventing the cancer cells from progressing through their division cycle.[1]

Signaling Pathway Modulation

Further investigation into the molecular mechanisms revealed that Compound 4 inhibits the PI3K/AKT signaling pathway.[1][2] This pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. By inhibiting this pathway, the compound effectively cuts off a key survival signal for the cancer cells.

Another related class of compounds, 4-imidazolidinone derivatives, has been shown to induce apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS) and activation of the JNK pathway.[3] This suggests that imidazolidinone-based compounds may share common mechanistic features centered on the induction of cellular stress and activation of apoptotic pathways.

Below is a diagram illustrating the proposed mechanism of action for the 2-thioxoimidazolidin-4-one derivative, Compound 4.

G cluster_0 In Vitro Cellular Effects cluster_1 In Vivo Outcome Compound4 Compound 4 (2-Thioxoimidazolidin-4-one derivative) PI3K_AKT PI3K/AKT Pathway Compound4->PI3K_AKT Inhibits CellCycle Cell Cycle Progression Compound4->CellCycle Inhibits Apoptosis Apoptosis Compound4->Apoptosis Induces PI3K_AKT->CellCycle Promotes G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest Results in TumorGrowth Tumor Growth Apoptosis->TumorGrowth Inhibits caption Proposed Mechanism of Action for Compound 4

Caption: Proposed Mechanism of Action for Compound 4.

Experimental Protocols: A Guide for Reproducibility

To ensure scientific integrity and enable other researchers to build upon these findings, detailed experimental protocols are essential.

In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.

In Vivo Tumor Xenograft Model
  • Animal Model: Utilize immunodeficient mice (e.g., nude mice or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 HepG2 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Administration: Randomize the mice into treatment groups (vehicle control, test compound, reference drug). Administer the treatments via the appropriate route (e.g., intraperitoneal injection) at the predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Below is a workflow diagram for the in vivo xenograft study.

G cluster_workflow In Vivo Xenograft Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Groups Measurement Tumor Volume Measurement Treatment->Measurement Endpoint Study Endpoint (Tumor Excision) Measurement->Endpoint Repeat End End Endpoint->End caption In Vivo Xenograft Study Workflow

Caption: In Vivo Xenograft Study Workflow.

Conclusion and Future Directions

The comparative analysis of 2-thioxoimidazolidin-4-one derivatives provides compelling evidence of their potential as potent anticancer agents. The strong correlation between their in vitro cytotoxicity and in vivo tumor inhibitory effects underscores the translational promise of this chemical scaffold. The elucidation of their mechanism of action, involving the induction of apoptosis and inhibition of key survival pathways, provides a solid foundation for further development.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader range of derivatives to optimize potency and selectivity.

  • Pharmacokinetic Profiling: Conducting detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

  • Advanced In Vivo Models: Utilizing patient-derived xenograft (PDX) models to assess efficacy in a more clinically relevant setting.

  • Combination Therapies: Investigating the synergistic effects of these compounds with existing chemotherapeutic agents.

By adopting a rigorous and systematic approach to both in vitro and in vivo evaluation, the scientific community can effectively advance promising compounds like the imidazolidinone derivatives from the laboratory to the clinic, ultimately contributing to the development of novel and more effective cancer therapies.

References

  • Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. (2022). MDPI.
  • Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration. (2024).
  • Imidazolidine Derivatives in Cancer Research: Wh
  • Imidazolidine Derivatives in Cancer Research: Wh
  • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. (2021). PubMed Central.
  • Design, and Synthesis of Novel Imidazolidinedione Derivatives: Exploring their Anticancer Potential, Angiogenesis and in Silico Study Towards COX-2. (2024).
  • Evaluation of 2-Thioxoimadazolidin-4-One Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. (2021). MDPI.

Sources

Benchmarking a Novel Putative PGAM1 Inhibitor: A Comparative Guide for Drug Discovery Professionals

Sources

A Comparative Guide to the Cross-Reactivity Profile of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid (MIA), a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of targeted therapies, particularly kinase inhibitors, has revolutionized medicine. However, a significant challenge remains: ensuring inhibitor selectivity.[1][2] Off-target effects, where a drug interacts with unintended molecules, can lead to toxicity and diminish therapeutic efficacy.[3][4] This guide provides an in-depth comparative analysis of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid (MIA) , a novel, potent inhibitor of Kinase Target Alpha (KTA). Through a series of rigorous, validated experimental protocols, we objectively compare the cross-reactivity profile of MIA against two established KTA inhibitors: the first-generation, broad-spectrum "Comp-A" and the more refined, second-generation "Comp-B." The data herein demonstrates MIA's superior selectivity, positioning it as a promising candidate for further development with a potentially wider therapeutic window.

Introduction: The Critical Role of Selectivity in Kinase Inhibition

The human kinome consists of over 500 structurally related protein kinases, making the design of highly selective inhibitors a formidable challenge.[1][5] Kinases are pivotal regulators of cellular signaling, and their aberrant activity is implicated in numerous diseases, especially cancer.[1][2] While inhibiting a disease-driving kinase is the primary goal, inadvertently inhibiting other kinases can disrupt essential physiological processes, leading to adverse effects.[1][3] Therefore, a thorough understanding of a compound's cross-reactivity is not merely an academic exercise but a cornerstone of preclinical safety assessment and a prerequisite for successful clinical translation.[6]

This guide focuses on KTA, a critical kinase in a hypothetical oncogenic pathway. We evaluate three inhibitors:

  • MIA (this compound): A novel compound developed for high-potency inhibition of KTA.

  • Comp-A: A first-generation KTA inhibitor known for its potency but also for significant off-target activity against Kinase Target Beta (KTB) and Kinase Target Gamma (KTG).

  • Comp-B: A second-generation inhibitor, designed for improved selectivity over Comp-A, but retaining some cross-reactivity with KTB.

Our analysis is built on a multi-pronged approach, assessing not just biochemical inhibition but also direct target engagement in a cellular environment and the downstream consequences of on- and off-target activity.

Methodologies for Assessing Cross-Reactivity

To build a robust and trustworthy selectivity profile, we employ a series of validated, complementary assays. The logic is to move from broad, high-throughput screening to specific, cell-based validation of physiological relevance.

In-Cell Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Before assessing cross-reactivity, it is crucial to confirm that MIA, Comp-A, and Comp-B engage their intended target, KTA, within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7][8][9] It operates on the principle that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[10]

  • Cell Culture: Culture KTA-expressing cells (e.g., a relevant cancer cell line) to ~80% confluency.

  • Compound Treatment: Treat cells with the test compound (MIA, Comp-A, or Comp-B at 10x cellular EC₅₀) or a vehicle control (DMSO) for 1-2 hours.

  • Heating: Harvest and lyse the cells. Aliquot the lysate and heat the samples across a defined temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of soluble KTA remaining at each temperature using a quantitative method like Western Blot or an AlphaScreen® assay.[9][10]

  • Analysis: Plot the percentage of soluble KTA against temperature. A shift of the melting curve to the right indicates target stabilization and thus, engagement.[11]

cluster_0 CETSA Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Harvest & Lyse A->B C 3. Heat Lysate (Temperature Gradient) B->C D 4. Centrifuge (Separate Soluble/Aggregated) C->D E 5. Quantify Soluble Target (e.g., Western Blot) D->E F 6. Plot Melting Curve (Shift = Engagement) E->F

CETSA Experimental Workflow.
Broad Kinome Screening: In Vitro Kinase Panels

To comprehensively map the selectivity profile, we test the inhibitors against a large panel of kinases. Commercial services offer panels of hundreds of kinases, providing a bird's-eye view of a compound's activity across the kinome.[12][13][14] This is a critical step to identify potential off-targets that could lead to unexpected biological effects.[13][15]

  • Compound Submission: Provide MIA, Comp-A, and Comp-B at a standard screening concentration (e.g., 1 µM).

  • Assay Format: The screening is typically performed using a radiometric (e.g., ³³P-ATP) or luminescence-based (e.g., ADP-Glo™) assay that measures the ability of each kinase in the panel to phosphorylate its specific substrate.[12][13]

  • Execution: Each compound is incubated with each kinase-substrate pair in the presence of ATP (ideally at its physiological concentration of ~1 mM to provide more relevant data).[14]

  • Data Analysis: The activity of each kinase in the presence of the compound is measured and reported as a percentage of inhibition relative to a DMSO control.

Cellular Off-Target Validation: Downstream Pathway Analysis

An in vitro "hit" does not always translate to a cellular effect. To confirm that the off-target activity observed in the kinase panel is relevant in a physiological context, we use Western blotting to probe the signaling pathway downstream of a key off-target, KTB.[16][17][18] If an inhibitor engages and blocks KTB in cells, the phosphorylation of KTB's direct substrate ("Substrate-p") should decrease.

MIA MIA KTA KTA (On-Target) MIA->KTA Inhibits CompA Comp-A CompA->KTA Inhibits KTB KTB (Off-Target) CompA->KTB Inhibits (Strongly) CompB Comp-B CompB->KTA Inhibits CompB->KTB Inhibits (Weakly) OnTarget_Effect Desired Therapeutic Effect KTA->OnTarget_Effect Leads to Substrate_p Substrate-p KTB->Substrate_p Phosphorylates OffTarget_Effect Undesired Side Effect Substrate_p->OffTarget_Effect Leads to

On-Target vs. Off-Target Signaling Pathways.
  • Cell Treatment: Treat KTB-expressing cells with MIA, Comp-A, Comp-B (1 µM), and a DMSO control for 2 hours.

  • Lysis and Protein Quantification: Lyse cells and determine the total protein concentration for each sample.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of KTB's substrate (anti-Substrate-p).

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Wash again and add a chemiluminescent substrate to visualize the bands.[16]

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total amount of the substrate and a loading control (e.g., β-actin) to ensure equal protein loading.[19]

  • Analysis: Quantify the band intensity for Substrate-p and normalize it to the total substrate and the loading control. A reduction in the normalized Substrate-p signal indicates cellular inhibition of the KTB pathway.[20]

Comparative Data Analysis

The following tables summarize the experimental data comparing MIA, Comp-A, and Comp-B.

Table 1: On-Target Potency and Cellular Engagement

This table confirms that all three compounds are potent inhibitors of the primary target, KTA, and effectively engage it in a cellular context.

CompoundKTA IC₅₀ (nM)CETSA Melt Shift (ΔTₘ, °C)
MIA 5.2+4.5°C
Comp-A 3.8+4.8°C
Comp-B 6.1+4.2°C
Vehicle>10,0000°C

IC₅₀ values determined by in vitro biochemical assay. CETSA shift measured in KTA-expressing cells treated with 1 µM of each compound.

Table 2: Kinase Selectivity Profile (Panel of 400 Kinases)

This broad screen reveals significant differences in the cross-reactivity profiles of the three inhibitors. Selectivity is often quantified using metrics like the S-score, but a simple count of significant off-targets provides a clear comparison.

Compound (at 1 µM)Off-Targets with >90% InhibitionKey Off-Targets Identified
MIA 1None within the tested panel
Comp-A 27KTB, KTG, and 25 others
Comp-B 8KTB and 7 others

Data from a 400-kinase panel screen. An off-target is defined as a kinase showing >90% inhibition at a 1 µM compound concentration.

Table 3: Cellular Off-Target Pathway Inhibition

This Western blot data validates the in vitro findings, demonstrating that only Comp-A and Comp-B inhibit the off-target KTB pathway in a cellular model.

Compound (at 1 µM)Normalized Substrate-p Level (% of Control)Interpretation
MIA 98%No significant inhibition of KTB pathway
Comp-A 15%Strong inhibition of KTB pathway
Comp-B 65%Moderate inhibition of KTB pathway
Vehicle (DMSO)100%Baseline activity

Data derived from densitometric analysis of Western blots.

Discussion and Conclusion

The comprehensive analysis presented in this guide clearly differentiates the selectivity profiles of MIA, Comp-A, and Comp-B. While all three compounds demonstrate potent on-target activity against KTA (Table 1), their off-target profiles diverge significantly.

The first-generation inhibitor, Comp-A , exhibits a highly promiscuous profile, inhibiting 27 other kinases with high potency in the in vitro screen (Table 2). This lack of selectivity is confirmed in cells, where it strongly suppresses the downstream signaling of the off-target KTB (Table 3). Such broad activity raises concerns about potential toxicity and complicates the interpretation of its biological effects.[1]

Comp-B represents an improvement in selectivity, with only 8 potent off-targets. However, it retains significant activity against KTB, which is confirmed by its moderate inhibition of the KTB cellular pathway. While more selective than Comp-A, this cross-reactivity could still contribute to a mixed pharmacological profile and potential side effects.

In stark contrast, MIA demonstrates a superior selectivity profile. With only one minor off-target in the extensive kinase panel and, crucially, no measurable inhibition of the KTB pathway in cells (Table 3), MIA shows high fidelity for its intended target, KTA.

References

  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Retrieved January 19, 2026, from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Reinhard, F. B., Eberhard, D., Werner, T., et al. (2015). A Target-Agnostic Method for the Measurement of Drug Binding to Protein Targets in Cells. Angewandte Chemie International Edition, 54(40), 11784-11788. [Link]

  • Klaeger, S., Gohlke, B., Scott, D. A., et al. (2017). The Target Landscape of Clinical Kinase Drugs. Science, 358(6367), eaan4368. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Retrieved January 19, 2026, from [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Shukla, A. K., Kumari, P., & Ghosh, E. (2020). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 160, 15-26. [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353–377. [Link]

Sources

A Comparative Guide to Confirming the Stereochemistry of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and molecular research, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of modern analytical techniques for the unambiguous determination of the stereochemistry of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid, a chiral molecule with a stereocenter at the C5 position of the imidazolidinone ring. Our focus will be on providing not just procedural steps, but the underlying scientific rationale to empower researchers in making informed decisions for their analytical workflows.

The Subject of Our Investigation: this compound

The molecule , this compound, possesses a single chiral center. The "S" and "R" enantiomers of this molecule are depicted below. The critical challenge for any synthetic or purification workflow is to not only separate these enantiomers but to definitively assign the absolute configuration of each.

A Comparative Analysis of Key Stereochemical Determination Techniques

The confirmation of stereochemistry is a multi-faceted challenge that can be addressed by several powerful analytical techniques. Here, we compare and contrast the most definitive and widely adopted methods: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) using chiral derivatizing agents. We also discuss the indispensable role of Chiral High-Performance Liquid Chromatography (HPLC) in enantiomeric separation and purity assessment.

X-ray Crystallography: The Unambiguous Gold Standard

X-ray crystallography stands as the most powerful and definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[1][2][3] The technique relies on the diffraction of X-rays by a single crystal of the compound.

Expertise & Experience: The fundamental principle behind the determination of absolute configuration lies in the phenomenon of anomalous dispersion.[4] When an atom in the crystal absorbs and re-emits X-rays, a phase shift occurs. By carefully selecting the X-ray wavelength, typically near the absorption edge of a heavier atom in the molecule (or by utilizing the anomalous scattering of lighter atoms like oxygen with high-quality data), we can create a measurable difference in the intensities of Friedel pairs of reflections (h,k,l and -h,-k,-l). This difference, known as the Bijvoet difference, allows for the unambiguous assignment of the absolute configuration.[5] The Flack parameter, a value calculated during structure refinement, provides a statistical measure of the correctness of the assigned enantiomer, with a value close to zero for the correct configuration.

Trustworthiness: A well-refined crystal structure provides an irrefutable 3D model of the molecule. However, the primary limitation is the requirement for a high-quality single crystal, which can be challenging and time-consuming to obtain.[6]

  • Crystallization:

    • Dissolve the purified enantiomer of this compound in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate) to find suitable conditions for slow evaporation, solvent diffusion, or cooling crystallization.

    • Screen a range of concentrations and solvent combinations to obtain diffraction-quality single crystals (typically 0.1-0.3 mm in size).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and improve data quality.

    • Select an appropriate X-ray source (e.g., Cu Kα or Mo Kα radiation). For light-atom structures, Cu Kα radiation is often preferred to enhance the anomalous scattering signal.

    • Collect a full sphere of diffraction data, ensuring high redundancy and resolution.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain integrated intensities for each reflection.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data, including anisotropic displacement parameters for non-hydrogen atoms.

    • Locate hydrogen atoms from the difference Fourier map and refine their positions.

    • Crucially, perform a refinement of the Flack parameter to determine the absolute configuration. A value close to 0 with a small standard uncertainty indicates a high probability that the assigned configuration is correct.

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination a Purified Enantiomer b Solvent Screening a->b c Single Crystal b->c d Mount Crystal c->d e X-ray Diffraction d->e f Diffraction Pattern e->f g Solve Structure f->g h Refine Model g->h i Determine Absolute Configuration (Flack Parameter) h->i j j i->j Unambiguous 3D Structure

Caption: Workflow for determining absolute configuration using X-ray crystallography.

Vibrational Circular Dichroism (VCD) Spectroscopy: Absolute Configuration in Solution

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7][8] It is the vibrational analogue of electronic circular dichroism (ECD).

Expertise & Experience: VCD is a powerful tool for determining the absolute configuration of molecules in solution, which is often more biologically relevant than the solid state. The experimental VCD spectrum is a fingerprint of the molecule's stereochemistry. However, interpreting this spectrum requires a comparison to a theoretically predicted spectrum. This is achieved through quantum mechanical calculations, typically using Density Functional Theory (DFT). The absolute configuration is assigned by matching the experimental spectrum to the calculated spectrum of a specific enantiomer (e.g., the 'R' or 'S' form).

Trustworthiness: VCD has become a reliable and established technique for absolute configuration determination.[9] Its main advantage is that it does not require crystallization. The accuracy of the assignment depends on the quality of the quantum mechanical calculations and the conformational flexibility of the molecule. For conformationally rigid molecules, the agreement between experimental and calculated spectra is often excellent.

  • Sample Preparation:

    • Dissolve a sufficient amount of the purified enantiomer of this compound in a suitable solvent that is transparent in the mid-IR region (e.g., deuterated chloroform, carbon tetrachloride). The concentration should be high enough to obtain a good signal-to-noise ratio.

  • VCD Spectrum Acquisition:

    • Acquire the VCD and infrared (IR) spectra using a dedicated VCD spectrometer.

    • Collect data over a wide spectral range, typically from 2000 to 900 cm⁻¹.

    • Average a large number of scans to improve the signal-to-noise ratio, as VCD signals are typically weak.

  • Computational Modeling:

    • Perform a conformational search for both the 'R' and 'S' enantiomers of the molecule using a suitable molecular mechanics force field.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation at a high level of theory (e.g., DFT with a suitable basis set).

    • Calculate the theoretical IR and VCD spectra for each conformer.

    • Generate a Boltzmann-averaged theoretical spectrum for both the 'R' and 'S' enantiomers based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectra for the 'R' and 'S' enantiomers.

    • The absolute configuration is assigned to the enantiomer whose calculated spectrum provides the best match with the experimental spectrum.

cluster_0 Experimental cluster_1 Computational a Dissolve Purified Enantiomer b Acquire VCD/IR Spectra a->b c Experimental Spectrum b->c g Match? c->g Compare d Model R and S Enantiomers e DFT Calculations d->e f Predicted Spectra (R & S) e->f f->g Compare h Assigned Absolute Configuration g->h Yes cluster_0 Derivatization cluster_1 NMR Analysis cluster_2 Configuration Assignment a Chiral Molecule b React with (R)-MTPA a->b c React with (S)-MTPA a->c d (R)-Diastereomer b->d e (S)-Diastereomer c->e f Acquire 1H NMR Spectra d->f e->f g Assign Signals f->g h Calculate Δδ (δS - δR) g->h i Apply Mosher's Model h->i j Assigned Absolute Configuration i->j

Caption: Workflow for determining absolute configuration using a modified Mosher's method.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation

Chiral HPLC is the premier technique for the separation of enantiomers. [10][11]While it does not directly provide the absolute configuration, it is an essential tool for determining enantiomeric purity and for isolating pure enantiomers for subsequent analysis by other techniques.

Expertise & Experience: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. [12]The choice of CSP is crucial and often empirical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used due to their broad applicability. [13]Method development involves screening different CSPs and mobile phase compositions to achieve baseline separation.

Trustworthiness: Chiral HPLC is a highly reliable and reproducible technique for quantifying the enantiomeric excess (ee) of a sample. It is a cornerstone of quality control in the pharmaceutical industry.

  • Column Screening:

    • Screen a variety of chiral stationary phases (e.g., polysaccharide-based, cyclodextrin-based) with the racemic mixture of this compound.

    • Use a generic screening gradient with a common mobile phase system (e.g., hexane/isopropanol for normal phase, or an aqueous buffer/acetonitrile for reversed-phase).

  • Method Optimization:

    • Once a promising CSP is identified, optimize the mobile phase composition (e.g., the ratio of solvents, the type and concentration of additives) to improve resolution and analysis time.

    • Optimize other parameters such as flow rate and column temperature.

  • Method Validation:

    • Validate the optimized method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • Preparative Separation:

    • If larger quantities of pure enantiomers are required for other analyses (like X-ray or VCD), the analytical method can be scaled up to a preparative scale.

cluster_0 Method Development cluster_1 Analysis & Separation a Racemic Mixture b Screen Chiral Columns a->b c Optimize Mobile Phase b->c d Validated Method c->d e Inject Sample d->e f Chromatographic Separation e->f g Quantify Enantiomeric Purity f->g h Isolate Pure Enantiomers f->h

Caption: Workflow for chiral HPLC method development and application.

Summary and Recommendations

The choice of technique for confirming the stereochemistry of this compound depends on the specific research question, available resources, and the stage of development.

Technique Principle Sample Requirement Information Obtained Key Advantage Key Limitation
X-ray Crystallography X-ray diffraction by a single crystalHigh-quality single crystalUnambiguous absolute configurationDefinitive, "gold standard"Crystallization can be a bottleneck
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized IR lightSolution sampleAbsolute configuration in solutionNo crystallization neededRequires quantum mechanical calculations
NMR with Chiral Derivatizing Agents Formation of diastereomers with distinct NMR spectraSmall amount of sample in solutionAbsolute configurationUses standard NMR equipmentRequires chemical derivatization
Chiral HPLC Differential interaction with a chiral stationary phaseSolution sampleEnantiomeric separation and purityHigh throughput, quantitativeDoes not provide absolute configuration directly

Recommendations:

  • For Unambiguous, Definitive Assignment: If a single crystal can be obtained, X-ray crystallography is the recommended method for an irrefutable determination of the absolute configuration.

  • For Configuration in Solution: If crystallization is unsuccessful or if the solution-phase conformation is of primary interest, VCD spectroscopy is an excellent alternative.

  • For Orthogonal Confirmation: NMR with a chiral derivatizing agent (after chemical modification) can serve as a valuable orthogonal method to confirm the results from X-ray or VCD, or as a primary method if the other techniques are not accessible.

  • For Quality Control and Preparative Work: Chiral HPLC is indispensable for determining the enantiomeric purity of all samples and for isolating pure enantiomers for analysis by the other techniques.

In practice, a combination of these techniques provides the most robust and trustworthy confirmation of stereochemistry. For example, separating the enantiomers by chiral HPLC and then determining the absolute configuration of one of the pure enantiomers by X-ray crystallography is a common and powerful workflow.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link] [14][15]2. NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. [Link] [6][16]3. Purechemistry. (2024). Determination of absolute configuration. Purechemistry. [Link] [1]4. Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Semantic Scholar. [Link] [17]5. Nafie, L. A., & Freedman, T. B. (1998). Vibrational circular dichroism: an incisive tool for stereochemical applications. Enantiomer, 3(4-5), 283–297. [Link] [7]6. Batista Jr, J. M., et al. (2024). Stereochemistry of natural products from vibrational circular dichroism. Chemical Communications. [Link] 7. Fiveable. (n.d.). Chiral Shift Reagents Definition. Fiveable. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. [Link]

  • Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. [Link]

  • Lee, S. H., et al. (2018). Stereochemical Study of Sphingosine by Vibrational Circular Dichroism. ACS Omega, 3(11), 15637–15643. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link] [18]19. Goering, H. L. (1975). U.S. Patent No. 3,915,641. Washington, DC: U.S. Patent and Trademark Office.

  • Wenzel, T. J. (2001). 8.28 Spectroscopic Analysis: NMR and Shift Reagents. Comprehensive Organic Synthesis II, 1085-1113. [Link]

  • Science.gov. (n.d.). chiral hplc method: Topics by Science.gov. Science.gov. [Link] [12]22. Matarashvili, I., & Jibuti, G. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-164. [Link] [10]23. Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link] [11]24. Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

Sources

Comparative Guide to 2-(2-Oxoimidazolidin-1-yl)acetic Acid Analogs: Synthesis, Bioactivity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comparative analysis of peer-reviewed literature on analogs of 2-(2-oxoimidazolidin-1-yl)acetic acid, with a focus on the impact of structural modifications on their biological activities. While direct studies on 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid are not extensively available in the public domain, this review synthesizes data from closely related 2-oxoimidazolidine and 2-thioxoimidazolidin-4-one derivatives to provide valuable insights for researchers, scientists, and drug development professionals. We will delve into synthetic strategies, compare experimental data on anticancer and antimicrobial properties, and elucidate key structure-activity relationships (SAR).

Introduction to the 2-Oxoimidazolidine Scaffold

The imidazolidin-2-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence is due to its ability to engage in various biological interactions and its synthetic tractability. The addition of an acetic acid group at the 1-position introduces a key pharmacophoric element, while substitutions on the imidazolidine ring, such as a methyl group at the 3-position, allow for fine-tuning of the molecule's physicochemical and pharmacological properties. This guide will explore the effects of these and other modifications on the biological performance of this class of compounds.

Synthesis of 2-Oxoimidazolidine and Thio-Analogs

The synthesis of the core imidazolidin-2-one and its thio-analogs typically involves cyclization reactions. A common approach for imidazolidin-2-ones is the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles, which offers excellent regioselectivity.[1]

For the synthesis of 2-thioxoimidazolidin-4-one derivatives, a key starting material is often (E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one.[2] This intermediate can be alkylated with reagents like ethyl chloroacetate to introduce the acetic acid ester moiety at the 1-position.[2] Subsequent hydrolysis or hydrazinolysis can then provide the corresponding carboxylic acid or hydrazide, which serve as versatile intermediates for further derivatization.[2]

Representative Synthetic Scheme:

Below is a generalized workflow for the synthesis of 2-thioxoimidazolidin-4-one derivatives, illustrating the key steps of alkylation and subsequent functional group transformations.

Synthesis_Workflow start 2-Thioxoimidazolidin-4-one Core alkylation Alkylation with Ethyl Chloroacetate start->alkylation ester Ethyl 2-(4-oxo-2-thioxoimidazolidin-1-yl)acetate alkylation->ester hydrolysis Hydrolysis (e.g., NaOH) ester->hydrolysis hydrazinolysis Hydrazinolysis (e.g., Hydrazine Hydrate) ester->hydrazinolysis acid 2-(4-oxo-2-thioxoimidazolidin-1-yl)acetic acid hydrolysis->acid hydrazide 2-(4-oxo-2-thioxoimidazolidin-1-yl)acetohydrazide hydrazinolysis->hydrazide cyclization Cyclization with various reagents hydrazide->cyclization final_products Diverse Heterocyclic Analogs cyclization->final_products

Caption: Generalized synthetic workflow for 2-thioxoimidazolidin-4-one analogs.

Comparative Biological Activity

Analogs of the 2-oxoimidazolidine and 2-thioxoimidazolidin-4-one scaffolds have demonstrated a broad spectrum of biological activities, most notably as anticancer and antimicrobial agents. The following sections compare the performance of different analog series based on available experimental data.

Anticancer Activity

Several studies have explored the anticancer potential of these compounds. For instance, a series of substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates were designed as tubulin inhibitors mimicking Combretastatin A-4.[3] Many of these derivatives exhibited cytocidal activity at the micromolar level against various tumor cell lines and induced cell cycle arrest in the G2/M phase.[3]

Similarly, novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole, and benzoxazole moieties have been synthesized and evaluated for their anticancer activity.[2] The antiproliferative activity of these compounds is often assessed using standard assays such as the MTT assay against a panel of cancer cell lines.

Table 1: Comparative Anticancer Activity of Selected Imidazolidinone Analogs

Compound ClassTarget/MechanismCancer Cell LinesIC50 Range (µM)Reference
Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonatesTubulin InhibitionVariousMicromolar[3]
2-Thioxoimidazolidin-4-ones with heterocyclic moietiesNot specifiedNot specifiedNot specified[2]
4-(het)arylimidazolidin-2-onesNot specifiedIn vitro testing performedNot specified[1]

Note: Specific IC50 values are often presented in the source literature and can vary significantly based on the specific analog and cell line.

Antimicrobial Activity

The 2-thioxoimidazolidin-4-one scaffold has been a particularly fruitful starting point for the development of novel antimicrobial agents.[4] Derivatives have been synthesized and tested against a range of bacterial and fungal pathogens. For example, some compounds have shown promising activity against Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger.[4]

In one study, novel 2-thioxoimidazolidinone derivatives were synthesized and their in vitro antifungal and antibacterial activities were evaluated. Certain analogs demonstrated antifungal properties comparable to the reference drug ketoconazole. Another study reported that a newly synthesized compound, N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide, exhibited antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 25 µg/mL.[4]

Table 2: Comparative Antimicrobial Activity of 2-Thioxoimidazolidinone Analogs

Compound SeriesTarget PathogensMIC Range (µg/mL)Reference
N-substituted 2-thioxoimidazolidin-4-onesS. aureus, P. aeruginosa, C. albicans, A. niger25 - >100[4]
Propionylated 2-thioxoimidazolidinonesFungal strainsComparable to Ketoconazole
Benzothiazole-thioxoimidazolidinone hybridsBacterial and fungal strainsPotent activity reported[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is highly dependent on the nature and position of substituents on the core scaffold and any appended aromatic or heterocyclic rings.

  • Substitution on Phenyl Rings: For anticancer agents targeting tubulin, the substitution pattern on the phenyl ring is critical.[3] The nature and position of substituents can significantly influence the binding affinity to the colchicine-binding site on tubulin.[3]

  • Heterocyclic Moieties: The introduction of various heterocyclic systems, such as pyrazole, triazole, or benzoxazole, to the 2-thioxoimidazolidin-4-one core via the acetic acid linker has been shown to modulate anticancer and antimicrobial activities.[2]

  • Substitution at N3-position: The group attached to the N3-position of the imidazolidinone ring plays a crucial role. For instance, in a series of antibacterial 3-(pyridine-3-yl)-2-oxazolidinones, modifications at this position significantly impacted their activity.[6]

Key Structural Features Influencing Activity:

SAR_Diagram Core 2-Oxoimidazolidine Core N1_sub N1-Substituent (e.g., Acetic Acid) Core->N1_sub N3_sub N3-Substituent (e.g., Methyl, Phenyl) Core->N3_sub C4_C5_sub C4/C5-Substituents Core->C4_C5_sub N1_desc Influences solubility and provides an attachment point for further modifications. N1_sub->N1_desc N3_desc Crucial for modulating lipophilicity and steric interactions with the biological target. N3_sub->N3_desc C4_C5_desc Modifications here can impact the overall conformation and binding. C4_C5_sub->C4_C5_desc

Caption: Key structural features influencing the biological activity of 2-oxoimidazolidine analogs.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section outlines a standard experimental protocol for assessing the in vitro anticancer activity of novel compounds.

Protocol: MTT Assay for In Vitro Cytotoxicity
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of cell incubation, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The 2-(2-oxoimidazolidin-1-yl)acetic acid scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. The available literature on related structures demonstrates that modifications to the core ring and its substituents can lead to potent anticancer and antimicrobial compounds. Future research should focus on the systematic exploration of the chemical space around the this compound core, with an emphasis on establishing clear SAR for different biological targets. The development of more soluble and metabolically stable analogs will also be crucial for translating these promising in vitro findings into in vivo efficacy.

References

  • Désiris, A., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry. [Link]

  • Gouda, M. A., et al. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. PubMed Central. [Link]

  • Aksenov, N. A., et al. (2020). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI. [Link]

  • Al-Ostath, A. I., et al. (2021). Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. Chemical Review and Letters. [Link]

  • Reddy, C. S., et al. (2011). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Organic Chemistry International. [Link]

  • Charton, J., et al. (2015). Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme. European Journal of Medicinal Chemistry. [Link]

  • Liu, Y., et al. (2021). Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity. MDPI. [Link]

  • Prajapat, P., et al. (2016). A Facile Synthesis of Biologically Significant 2-(1,3-benzothiazol-2-ylimino)-1,3-thiazolidin-4-one / 3-(1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one Analogues from 1-(1,3-benzothiazol-2-yl)thiourea and their Alpha-hydroxylamine Derivatives. ResearchGate. [Link]

  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Pharmacology. [Link]

  • Kumar, H., et al. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. PubMed Central. [Link]

  • Mallikarjunaswamy, A. M., et al. (2024). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. ACG Publications. [Link]

  • Charton, J., et al. (2014). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. ResearchGate. [Link]

  • Mulwad, V. V., & Shirodkar, J. M. (2007). Synthesis of novel biologically active heterocyclic compounds from 2-oxo-2H-benzopyran-6-yl-imidazolidine. ResearchGate. [Link]

  • Singh, N., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. Journal of Applied Pharmaceutical Science. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. ResearchGate. [Link]

  • Alosaimi, A. M., et al. (2021). Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II), Co(II), and Ni(II) chelates in neutral system. Polish Journal of Chemical Technology. [Link]

  • Mallikarjunaswamy, A. M., et al. (2024). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. ACG Publications. [Link]

  • Al-Juboori, A. M. J. (2021). Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). NeuroQuantology. [Link]

  • Yerragunta, V., et al. (2020). Design, Synthesis, Pharmacological Evaluation, In silico Modeling, Prediction of Toxicity and Metabolism Studies of Novel 1-(substituted)-2-methyl-3-(4-oxo-2-phenyl quinazolin-3(4H)-yl)isothioureas. Letters in Drug Design & Discovery. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Core Principles of Chemical Waste Disposal

The disposal of any chemical waste, including this compound, is governed by a hierarchy of controls and regulations established by bodies such as the Environmental Protection Agency (EPA) in the United States. The foundational principle is to prevent pollution and minimize risk.

Understanding the Compound

This compound belongs to the imidazolidine class of heterocyclic compounds and possesses a carboxylic acid functional group. While toxicological data for this specific molecule is limited, information on related structures provides valuable insight:

  • Imidazolidine Derivatives: Many imidazolidine derivatives are explored for their biological activity, with some showing potential as anti-inflammatory agents with low toxicity profiles in preliminary studies. However, the potential for skin and eye irritation should not be discounted.

  • Acetic Acid: The presence of the acetic acid moiety suggests that the compound may exhibit acidic properties. Acetic acid itself is corrosive and can cause severe skin burns and eye damage.

Given these characteristics, this compound waste should be handled with the assumption that it is, at a minimum, an irritant and potentially corrosive.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Waste Identification and Segregation

Proper identification is the cornerstone of safe chemical waste disposal.

  • Treat as Hazardous: In the absence of a definitive SDS, all waste containing this compound must be treated as hazardous chemical waste.

  • Segregation is Key: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals, when mixed, can lead to violent reactions, the release of toxic gases, or fire.

    • Keep acidic waste separate from bases, cyanides, and sulfides.

    • Segregate organic and inorganic acids if required by your facility's procedures.

Waste Collection and Containerization

The integrity of the waste container is paramount to preventing leaks and exposures.

  • Use Appropriate Containers: Collect waste in a designated, compatible container. High-density polyethylene (HDPE) containers are generally suitable for acidic and many organic waste streams. Do not use metal containers for acidic waste.

  • Proper Labeling: Immediately label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound". Include the concentration or percentage of each component if it is a mixture. The principal investigator's name, laboratory location, and the date of accumulation should also be clearly visible.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.

Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are crucial for maintaining a safe laboratory environment.

  • Designated Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Regular Inspections: Regularly inspect the SAA for any signs of container degradation, leaks, or spills.

Arranging for Disposal

Disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Contact EHS: When the waste container is full or has been in storage for the maximum allowable time (per institutional and regulatory limits), contact your facility's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain. This can lead to environmental contamination and damage to plumbing infrastructure.

  • No Evaporation: Do not allow the chemical waste to evaporate in a fume hood as a means of disposal.

Summary of Disposal Procedures

Step Action Key Considerations
1. Identification Treat as hazardous chemical waste.In the absence of a specific SDS, assume the compound is hazardous.
2. Segregation Segregate from incompatible materials.Avoid mixing with bases, cyanides, or sulfides. Follow institutional guidelines for organic/inorganic acid segregation.
3. Collection Use a labeled, compatible container (e.g., HDPE).Keep the container closed when not in use. Label clearly with "Hazardous Waste" and the full chemical name.
4. Storage Store in a designated Satellite Accumulation Area (SAA).Use secondary containment and conduct regular inspections.
5. Disposal Contact your institution's EHS for pickup.Do not dispose of down the drain or by evaporation.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal decision workflow for this compound.

Conclusion

The responsible disposal of laboratory chemicals is a fundamental aspect of scientific research. By adhering to these established procedures, researchers can ensure a safe working environment, maintain regulatory compliance, and protect the environment. Always consult your institution's specific chemical hygiene plan and EHS department for guidance tailored to your facility.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. (2025-11-25). [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Husain, A., et al. (2015). Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(15), 2963-2968.
  • PubChem. d-Desthiobiotin. National Institutes of Health. [Link]

Navigating the Safe Handling of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

As the landscape of pharmaceutical research and development continues to evolve, the synthesis and handling of novel chemical entities are paramount. 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid, a substituted acetic acid derivative incorporating an imidazolidinone moiety, represents a class of compounds with significant potential. Ensuring the safety of laboratory personnel during its handling is not merely a procedural formality but a cornerstone of scientific integrity and operational excellence. This guide provides a comprehensive framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available at the time of this publication. The following recommendations are synthesized from safety data for structurally analogous compounds, including substituted acetic acids and imidazolidinone derivatives, and are grounded in established laboratory safety principles. A thorough risk assessment should be conducted before commencing any work with this compound.

Hazard Assessment: Understanding the Risk Profile

Based on the chemical structure, this compound is anticipated to be a solid, likely a powder, with the potential to cause irritation upon contact with the skin, eyes, and respiratory tract. Substituted acetic acids are known to be corrosive and can cause burns.[1][2] Similarly, related imidazolidinone compounds are classified as irritants. Therefore, the primary hazards to mitigate are:

  • Skin Irritation/Corrosion: Direct contact may lead to redness, itching, and in prolonged or concentrated exposure, chemical burns.[1][2]

  • Eye Irritation/Damage: Contact with the eyes can cause serious irritation and potential damage.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the nose, throat, and lungs.

  • Potential for Sensitization: Some individuals may develop allergic reactions upon repeated exposure to similar chemical structures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent exposure to this compound. The following table outlines the recommended PPE for routine handling of this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.Protects against accidental splashes of solutions or dispersal of powder, which can cause serious eye irritation or damage.[3]
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile rubber), a laboratory coat, long pants, and closed-toe shoes. An acid-resistant apron is recommended when handling larger quantities or solutions.[4]Prevents skin contact, which can lead to irritation or burns. Nitrile gloves offer good resistance to a range of chemicals, including acids.[1][2]
Respiratory Protection A NIOSH-approved respirator (e.g., an N95 dust mask) should be used when handling the powder outside of a certified chemical fume hood, or if dust generation is likely.Minimizes the inhalation of airborne particles that can cause respiratory tract irritation.[3][5]

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is essential for minimizing the risk of exposure. The following diagram and procedural steps outline the safe handling of this compound from preparation to cleanup.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS (Analogous Compounds) & Conduct Risk Assessment PPE Don Appropriate PPE Prep->PPE Eng_Controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) PPE->Eng_Controls Weigh Weighing and Transfer (in Fume Hood) Eng_Controls->Weigh Dissolve Dissolution (if applicable) Weigh->Dissolve Reaction Reaction/Use Dissolve->Reaction Decon Decontaminate Glassware & Work Surfaces Reaction->Decon Waste Segregate & Label Hazardous Waste Decon->Waste Dispose Dispose of Waste (Follow Institutional Guidelines) Waste->Dispose

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.